1-(~2~H)Ethynyl(~2~H_5_)benzene
Description
The exact mass of the compound Phenylacetylene-d6 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(2-deuterioethynyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i1D,3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXCJVNBTNXOEH-HLGHPJLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C#CC1=C(C(=C(C(=C1[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584102 | |
| Record name | 1-(~2~H)Ethynyl(~2~H_5_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25837-47-2 | |
| Record name | 1-(~2~H)Ethynyl(~2~H_5_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25837-47-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Deuterated Phenylacetylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to deuterated phenylacetylene, a valuable building block in pharmaceutical research and development. The inclusion of deuterium, a stable isotope of hydrogen, into drug candidates can significantly alter their metabolic profiles, often leading to improved pharmacokinetic properties. This document details methodologies for both selective deuteration at the acetylenic position (phenylacetylene-d1) and exhaustive deuteration of the entire molecule (perdeuterophenylacetylene-d6). The experimental protocols are presented with clarity to facilitate their application in a laboratory setting.
I. Synthesis of Phenylacetylene-d1 (Acetylenically Deuterated)
The most common approach for the synthesis of phenylacetylene-d1 involves the deprotonation of the terminal alkyne with a strong base, followed by quenching with a deuterium source. Other methods, including base-catalyzed and metal-catalyzed hydrogen-deuterium exchange, offer milder alternatives.
Base-Mediated Deprotonation-Deuteration
This highly efficient method involves the use of a strong organolithium base to quantitatively remove the acidic acetylenic proton, followed by the introduction of deuterium from a deuterated solvent.
Experimental Protocol:
A detailed experimental procedure for the synthesis of phenylacetylene-d1 is as follows:
-
A Schlenk flask is charged with phenylacetylene (7.00 mL, 63.7 mmol) and anhydrous hexane (200 mL) under an inert atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (2.6 M in hexanes, 25.0 mL, 65.0 mmol) is added dropwise to the stirred solution. A white precipitate of lithium phenylacetylide forms immediately.
-
The reaction mixture is allowed to slowly warm to room temperature and is stirred for 15 hours.
-
Volatiles are removed from the reaction mixture under vacuum.
-
The resulting precipitate is filtered, washed with anhydrous hexane, and dried under vacuum to yield lithium phenylacetylide as a white powder.
-
The lithium phenylacetylide is dissolved in diethyl ether (50 mL) at -35 °C.
-
Deuterium oxide (D₂O, 15 mL) is added to the reaction mixture.
-
The mixture is extracted with diethyl ether (2 x 10 mL).
-
The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to give the crude product.
-
The crude phenylacetylene-d1 is purified by distillation at 175 °C to afford the final product as a clear oil.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Phenylacetylene (7.00 mL, 63.7 mmol) | [1] |
| Reagents | n-Butyllithium (2.6 M, 25.0 mL, 65.0 mmol), D₂O (15 mL) | [1] |
| Solvent | Hexane, Diethyl ether | [1] |
| Reaction Time | 15 hours | [1] |
| Yield | 3.74 g (57%) | [1] |
| Isotopic Purity | >99% D | [1] |
Logical Relationship Diagram:
Base-Catalyzed Hydrogen-Deuterium Exchange
Milder bases can be used to catalyze the exchange of the acetylenic proton with deuterium from D₂O. This method avoids the use of pyrophoric organolithium reagents.
Experimental Protocol:
A general procedure for base-catalyzed deuteration is as follows:
-
To a solution of phenylacetylene in a suitable solvent (e.g., THF, acetonitrile), a base (e.g., potassium carbonate, sodium hydroxide) is added.
-
Deuterium oxide (D₂O) is added to the mixture.
-
The reaction is stirred at room temperature or heated, and the progress is monitored by NMR spectroscopy until high deuterium incorporation is achieved.
-
The reaction mixture is worked up by extraction with an organic solvent, and the product is purified by distillation or chromatography.
Quantitative Data:
| Parameter | Value |
| Catalyst | K₂CO₃ or NaOH |
| Deuterium Source | D₂O |
| Solvent | Acetonitrile or THF |
| Temperature | Room Temperature to Reflux |
| Isotopic Purity | High |
Logical Relationship Diagram:
Silver-Catalyzed Deuteration
Silver salts can act as catalysts for the selective deuteration of terminal alkynes under mild conditions. This method is particularly useful for substrates that are sensitive to strong bases.
Experimental Protocol:
A representative procedure for silver-catalyzed deuteration is as follows:
-
To a solution of phenylacetylene in a solvent mixture (e.g., dichloromethane/D₂O), a silver catalyst (e.g., silver trifluoroacetate) is added.
-
The reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by NMR spectroscopy.
-
Upon completion, the mixture is worked up by filtration and extraction, and the product is purified.
Quantitative Data:
| Parameter | Value |
| Catalyst | Silver Trifluoroacetate (AgOTf) |
| Deuterium Source | D₂O |
| Solvent | Dichloromethane/D₂O |
| Temperature | Room Temperature |
| Isotopic Purity | High |
Logical Relationship Diagram:
II. Synthesis of Perdeuterophenylacetylene (Phenylacetylene-d6)
The synthesis of perdeuterophenylacetylene requires a multi-step approach starting from a deuterated benzene source. This process involves the sequential introduction of the acetylene functionality onto the deuterated phenyl ring.
Experimental Workflow:
The synthesis of phenylacetylene-d6 can be achieved through the following sequence of reactions, starting from benzene-d6.
Experimental Protocols:
The detailed procedures for each step are outlined below, adapted from the synthesis of perdeuterophenylacetylene.
Step 1: Bromination of Benzene-d6 to Bromobenzene-d5
-
Benzene-d6 is reacted with bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) to yield bromobenzene-d5.
Step 2: Grignard Reaction to form α-(Phenyl-d5)ethanol
-
Bromobenzene-d5 is converted to the corresponding Grignard reagent by reacting with magnesium turnings in anhydrous diethyl ether.
-
The Grignard reagent is then reacted with acetaldehyde, followed by an acidic workup, to produce α-(phenyl-d5)ethanol.
Step 3: Dehydration to Phenyl-d5-ethylene (Styrene-d5)
-
α-(Phenyl-d5)ethanol is dehydrated using a suitable dehydrating agent (e.g., KHSO₄, P₂O₅) to yield phenyl-d5-ethylene.
Step 4: Bromination to Styrene Dibromide-d5
-
Phenyl-d5-ethylene is brominated by reaction with bromine in a suitable solvent (e.g., carbon tetrachloride) to give styrene dibromide-d5.
Step 5: Dehydrobromination to Phenyl-d5-acetylene
-
Styrene dibromide-d5 undergoes double dehydrobromination using a strong base, such as sodium amide in liquid ammonia or molten potassium hydroxide, to produce phenyl-d5-acetylene.
Step 6: Final Deuteration to Phenylacetylene-d6
-
The terminal acetylenic proton of phenyl-d5-acetylene is exchanged for deuterium using one of the methods described in Section I (e.g., base-catalyzed exchange with D₂O) to afford the final product, phenylacetylene-d6.
Quantitative Data Summary (Illustrative):
| Step | Product | Typical Yield | Isotopic Purity |
| 1 | Bromobenzene-d5 | High | >99% D |
| 2 | α-(Phenyl-d5)ethanol | Good | >99% D |
| 3 | Phenyl-d5-ethylene | Moderate-Good | >99% D |
| 4 | Styrene dibromide-d5 | High | >99% D |
| 5 | Phenyl-d5-acetylene | Good | >99% D |
| 6 | Phenylacetylene-d6 | High | >99% D |
Experimental Workflow Diagram:
III. Conclusion
This guide has detailed robust and reproducible methods for the synthesis of both acetylenically and fully deuterated phenylacetylene. The choice of synthetic route will depend on the specific requirements of the research, including the desired position of deuteration, scale of the reaction, and tolerance of the substrate to different reaction conditions. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and beyond, enabling the synthesis of these important isotopically labeled compounds for a wide range of applications.
References
An In-depth Technical Guide to the Properties of 1-Ethynyl-d1-benzene-d5 (Perdeuterophenylacetylene)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, and reactivity of 1-ethynyl-d1-benzene-d5, also known as perdeuterophenylacetylene or phenylacetylene-d6. This deuterated analog of phenylacetylene is a valuable tool in various research applications, particularly in mechanistic studies and as an isotopic tracer.
Core Physicochemical Properties
Perdeuterophenylacetylene exhibits physical properties similar to its non-deuterated counterpart, with slight variations due to the increased mass of deuterium. The available quantitative data is summarized in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈D₆ | |
| Molecular Weight | 108.17 g/mol | |
| Boiling Point | 142-144 °C | |
| Density | 0.984 g/mL at 25 °C | |
| Refractive Index | n20/D 1.457 | |
| Isotopic Purity | 98 atom % D |
Synthesis of Perdeuterophenylacetylene
A detailed methodology for the synthesis of perdeuterophenylacetylene (phenylacetylene-d6) in good isotopic purity has been established. The multi-step synthesis starting from deuterated benzene is outlined below.
Experimental Protocol: Synthesis of Perdeuterophenylacetylene
This protocol is based on the methods described by the Bhabha Atomic Research Centre.
Step 1: Preparation of Bromobenzene-d5
-
Benzene-d6 is brominated using a suitable brominating agent (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., iron filings).
-
The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by gas chromatography.
-
The crude product is washed with a solution of sodium bisulfite to remove excess bromine, followed by water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate and purified by distillation to yield bromobenzene-d5.
Step 2: Grignard Reaction to form α-Phenyl-d5-ethanol
-
Magnesium turnings are activated in dry diethyl ether.
-
A solution of bromobenzene-d5 in dry diethyl ether is added dropwise to the magnesium suspension to form the Grignard reagent (phenyl-d5-magnesium bromide).
-
Deuterated acetaldehyde (CD₃CDO) is then added dropwise to the Grignard reagent at 0 °C.
-
The reaction is quenched by the slow addition of a saturated solution of ammonium chloride in D₂O.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
-
Purification by distillation under reduced pressure yields α-phenyl-d5-ethanol.
Step 3: Dehydration to Styrene-d7
-
α-Phenyl-d5-ethanol is dehydrated by heating with a dehydrating agent such as potassium bisulfate.
-
The resulting styrene-d7 is collected by distillation.
Step 4: Bromination to Styrene Dibromide-d7
-
Styrene-d7 is dissolved in a suitable solvent like carbon tetrachloride.
-
A solution of bromine in the same solvent is added dropwise at 0 °C until a persistent color of bromine is observed.
-
The solvent is removed under reduced pressure to yield crude styrene dibromide-d7.
Step 5: Dehydrobromination to Phenylacetylene-d6
-
Styrene dibromide-d7 is treated with a strong base, such as sodium amide in liquid ammonia or potassium hydroxide in ethanol.[1][2]
-
The reaction mixture is heated to effect double dehydrobromination.
-
The product, phenylacetylene-d6, is isolated by steam distillation or extraction.
-
Final purification is achieved by distillation under reduced pressure.
Synthesis Workflow
Caption: Multi-step synthesis of Perdeuterophenylacetylene.
Spectroscopic Properties
The spectroscopic properties of perdeuterophenylacetylene are key to its identification and application. The substitution of hydrogen with deuterium leads to characteristic shifts in vibrational frequencies and different nuclear magnetic resonance behavior.
Infrared (IR) Spectroscopy
The IR spectrum of perdeuterophenylacetylene is expected to show significant shifts in the C-D stretching and bending frequencies compared to the C-H vibrations in phenylacetylene. Based on studies of singly deuterated phenylacetylene (d1-phenylacetylene), large isotopic shifts are observed.[3] The prominent C-H stretch of the terminal alkyne at ~3300 cm⁻¹ in phenylacetylene is absent and replaced by a C-D stretch at a lower frequency, typically around 2600 cm⁻¹. Similarly, the aromatic C-H stretches above 3000 cm⁻¹ are replaced by C-D stretches in the 2200-2300 cm⁻¹ region.
Experimental Protocol: IR-UV Ion-Dip Spectroscopy
This method, as applied to d1-phenylacetylene, provides high-resolution vibrational spectra.[3]
-
A molecular beam of the deuterated phenylacetylene is generated by seeding it in an inert gas (e.g., Argon) and expanding it into a vacuum.
-
The molecules are cooled to a low vibrational temperature.
-
The molecular beam is intersected by a tunable UV laser set to the S₁ ← S₀ electronic transition for ionization and detection by a time-of-flight mass spectrometer.
-
A tunable IR laser is introduced prior to the UV laser. When the IR laser is resonant with a vibrational transition, the ground state population is depleted, leading to a dip in the ion signal.
-
The IR spectrum is recorded by scanning the IR laser frequency and monitoring the ion signal.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Due to the high isotopic purity (typically >98 atom % D), the ¹H NMR spectrum of perdeuterophenylacetylene will show only very weak residual signals from any remaining protons.
²H (Deuterium) NMR: A deuterium NMR spectrum will show distinct resonances for the deuterium atoms in the molecule. The chemical shifts in ²H NMR are very similar to those in ¹H NMR.[4] Therefore, one would expect a signal for the acetylenic deuteron and signals for the aromatic deuterons in the respective regions.
¹³C NMR: The ¹³C NMR spectrum is a powerful tool for confirming the structure. Due to the spin (I=1) of deuterium, the carbon signals will be split into multiplets according to the number of attached deuterons (a C-D unit appears as a triplet). Furthermore, the absence of the nuclear Overhauser effect from protons leads to a decrease in signal intensity for deuterated carbons.[5] This property can be used to unambiguously assign carbon signals by comparing the spectrum to that of the non-deuterated compound.[5]
Reactivity and Applications
Perdeuterophenylacetylene is primarily used in research to probe reaction mechanisms through the kinetic isotope effect (KIE).[6][7] The replacement of a proton with a deuteron can significantly alter the rate of a reaction if the C-H bond is broken in the rate-determining step.
Kinetic Isotope Effect Studies
The cleavage of the acetylenic C-D bond is energetically more demanding than the cleavage of a C-H bond. This leads to a primary kinetic isotope effect (kH/kD > 1) in reactions where this bond is broken in the rate-determining step. This has been utilized in studying various reactions, including:
-
Hydrosilylation: Deuterium labeling studies with phenylacetylene-d1 have been used to elucidate the mechanism of iron-catalyzed hydrosilylation of alkynes.[8]
-
Hydroboration: The reaction of deuterium-labeled alkynes with boranes helps in understanding the stereochemistry and mechanism of hydroboration reactions.[9]
-
Metabolic Studies: In drug development, deuteration of metabolically labile C-H bonds can slow down metabolism by cytochrome P450 enzymes, a strategy explored to improve the pharmacokinetic profiles of drugs.[6]
Reaction Pathway: Kinetic Isotope Effect Measurement
Caption: Workflow for determining the kinetic isotope effect.
Safety Information
Perdeuterophenylacetylene should be handled with the same precautions as phenylacetylene. It is a flammable liquid and should be stored and handled in a well-ventilated area away from ignition sources. Appropriate personal protective equipment, including gloves and safety glasses, should be worn.
References
- 1. Phenylacetylene - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Isotopic Labeling of Aromatic Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles, methodologies, and applications of isotopic labeling of aromatic compounds. The strategic incorporation of stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) into aromatic rings is a pivotal technique in modern chemical and pharmaceutical research. It offers unparalleled insights into reaction mechanisms, metabolic pathways, and the pharmacokinetic properties of drug candidates. This guide details key experimental protocols, presents quantitative data for comparative analysis, and illustrates complex workflows and pathways through clear visualizations.
Introduction to Isotopic Labeling of Aromatic Compounds
Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes, which has a different number of neutrons. While chemically similar, the difference in mass and, in some cases, nuclear spin, allows these labeled compounds to be used as tracers or to alter molecular properties. In the context of aromatic compounds, this technique is instrumental in a variety of fields, from fundamental mechanistic studies to the development of safer and more effective pharmaceuticals.[1][2]
The primary isotopes used for labeling aromatic compounds are:
-
Deuterium (²H): A stable isotope of hydrogen, its greater mass compared to protium (¹H) leads to a stronger carbon-deuterium (C-D) bond. This can significantly slow down metabolic processes involving C-H bond cleavage, a phenomenon known as the Kinetic Isotope Effect (KIE).[3] This "deuterium switch" strategy has been successfully employed to enhance the pharmacokinetic profiles of drugs.[4]
-
Carbon-13 (¹³C): A stable isotope of carbon, ¹³C-labeling is a cornerstone of nuclear magnetic resonance (NMR) spectroscopy for studying protein structure and dynamics, as well as for elucidating metabolic pathways.[5][6][7]
-
Nitrogen-15 (¹⁵N): A stable isotope of nitrogen, ¹⁵N is widely used in NMR studies of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.[8][9][10] It also serves as a valuable tracer in metabolic studies.[11][12]
Methodologies for Isotopic Labeling of Aromatic Compounds
A variety of synthetic strategies have been developed for the isotopic labeling of aromatic rings, ranging from classical electrophilic aromatic substitution to modern transition-metal-catalyzed C-H activation.
Deuterium Labeling
Transition-metal catalysis has emerged as a powerful and versatile tool for the direct deuteration of aromatic C-H bonds, offering high selectivity and functional group tolerance.[1] Catalysts based on palladium (Pd), iridium (Ir), rhodium (Rh), and silver (Ag) are commonly employed.
-
Palladium (Pd) Catalysis: Palladium-on-carbon (Pd/C) is a widely used heterogeneous catalyst for H-D exchange reactions.[13][14] It can effectively catalyze the deuteration of aromatic rings using D₂O as the deuterium source.[15] Non-directed Pd-catalyzed C-H activation allows for the labeling of various pharmaceuticals.[16]
-
Iridium (Ir) Catalysis: Iridium complexes are highly efficient catalysts for hydrogen isotope exchange (HIE) reactions.[17][18][19] They can facilitate the deuteration of a broad range of aromatic substrates, often with high regioselectivity directed by coordinating functional groups.[2]
-
Rhodium (Rh) Catalysis: Cationic rhodium complexes can catalyze the ortho-deuteration of acidic aromatic compounds in D₂O.[20][21]
-
Silver (Ag) Catalysis: Silver-catalyzed C-H bond deuteration provides a method for labeling electron-rich five-membered aromatic heterocycles.[22]
Electrophilic aromatic substitution (EAS) is a classical method for introducing deuterium onto an aromatic ring. The use of a strong deuterated acid, such as deuteriosulfuric acid (D₂SO₄) in D₂O, can lead to the exchange of aromatic protons for deuterons.[23] This method is particularly effective for electron-rich aromatic systems. Another approach involves the use of deuterated trifluoroacetic acid (CF₃COOD) as both the solvent and deuterium source for the H-D exchange of aromatic amines and amides.[24]
Carbon-13 Labeling
For complex biomolecules like proteins, biosynthetic methods are the preferred approach for ¹³C labeling of aromatic amino acid residues (phenylalanine, tyrosine, and tryptophan).[5][7] By growing microorganisms in media containing ¹³C-labeled precursors, such as [¹³C]-glucose or [¹³C]-glycerol, specific carbon atoms in the aromatic side chains can be enriched with ¹³C.[6] More advanced strategies utilize selectively labeled erythrose to achieve higher and more specific incorporation of ¹³C into aromatic residues.[25]
For smaller aromatic molecules, traditional organic synthesis routes are employed using ¹³C-labeled starting materials. For instance, [phenyl-ring-¹³C]-labeled sulfonamides can be synthesized from commercially available [¹³C]-aniline.[26] A formal [5+1] cyclization strategy has also been developed for the core-labeling of phenols with ¹³C.[27]
Nitrogen-15 Labeling
The most common method for synthesizing ¹⁵N-labeled aromatic heterocycles involves the use of simple, commercially available ¹⁵N-labeled reagents, such as ¹⁵NH₄Cl.[8][9] Ring-opening and ring-closing strategies have been developed to incorporate ¹⁵N into existing pyridine structures.[8][9] Another versatile method involves the Zincke reaction for the preparation of ¹⁵N-labeled pyridines.[28][29]
A novel approach for ¹⁵N isotopic exchange in nitrogen heteroaromatics involves a skeletal editing strategy. This method proceeds through the activation of the heteroaromatic ring, followed by a ring-opening/ring-closure sequence with a ¹⁵N-labeled reagent to effect the nitrogen atom exchange.[11][12][30]
Data Presentation: Quantitative Analysis of Labeling Methods
The efficiency of isotopic labeling is typically assessed by the chemical yield of the product and the percentage of isotopic incorporation. The following tables summarize quantitative data for various labeling methodologies.
Table 1: Deuterium Labeling of Aromatic Compounds via Transition-Metal-Catalyzed C-H Activation
| Substrate | Catalyst (mol%) | Deuterium Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Deuterium Incorporation (%) | Reference |
| Watermelon Ketone | Pd(OAc)₂ (10), L1 (20), L2 (30) | D₂O | HFIP/D₂O (3:7) | 80 | 18 | 72 | Avg. 1.1 D/molecule | [1] |
| 4-tert-Butylphenol | Pd(OAc)₂ (10), L1 (20), L2 (30) | D₂O | HFIP/D₂O (3:7) | 80 | 18 | 85 | >95 (ortho to OH) | [1] |
| 2-Methylthiophene | Ag₂CO₃ (2.5), PPh₃ (5) | CH₃OD | CH₃OD | 40 | 8 | - | Moderate | [22] |
| Verapamil | B(C₆F₅)₃ (5) | Acetone-d₆ | Toluene | 150 | 1 | >93 | >95 (benzylic & non-benzylic) | [31] |
| Phenylalanine | Pd/C-Al | D₂O | D₂O | 120 | 1 | - | High (benzylic) | [14] |
| Histidine | Pd/C-Al | D₂O | D₂O | 120 | 1 | - | Quantitative (aromatic ring) | [14] |
| Ibuprofen | Pd-Ligand System | D₂O | D₂O | - | - | - | 3.70 D/molecule | [16] |
| Fenofibrate | Pd-Ligand System | D₂O | D₂O | - | - | - | 7.18 D/molecule | [16] |
Table 2: Carbon-13 Labeling of Aromatic Compounds
| Substrate | Method | ¹³C Source | Yield (%) | ¹³C Incorporation (%) | Reference |
| Sulfamethoxazole | Chemical Synthesis | [¹³C]-Aniline | 28.1-54.1 | >98 | [26] |
| 2,6-Diphenylphenol | [5+1] Cyclization | [¹³C]-Dibenzyl Carbonate | High | >97 | [27] |
| Aromatic Amino Acids in Calmodulin | Biosynthesis | [4-¹³C]-Erythrose & Deuterated Pyruvate | - | High (site-specific) | [5] |
| Aromatic Amino Acids in Proteins | Biosynthesis | [1-¹³C]-Glucose | High protein yield | Site-specific | [6] |
Table 3: Nitrogen-15 Labeling of Pyridine Derivatives
| Substrate | Method | ¹⁵N Source | Yield (%) | ¹⁵N Incorporation (%) | Reference |
| 2-Phenylpyridine | Ring-opening/closing | ¹⁵NH₄Cl | Excellent | >99 | [8][9] |
| 3-Bromopyridine | Ring-opening/closing | ¹⁵NH₄Cl | - | 98 | [9] |
| Various Pyridines | Skeletal Editing | ¹⁵N-Aspartate | Moderate to High | High | [11] |
| Isoquinoline | ANRORC-type Mechanism | ¹⁵N-labeled reagent | 75 | 95 | [10] |
| Pyridine | Zincke Reaction | ¹⁵NH₄Cl | 33 | >81 | [28][29] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol for Pd-Catalyzed Deuteration of Arenes
This protocol is adapted from a procedure for the non-directed deuteration of arenes using a Pd(OAc)₂ catalyst system.[1]
Materials:
-
Aromatic substrate (e.g., watermelon ketone or 4-tert-butylphenol) (0.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Ligand 1 (L1, e.g., a phosphine ligand) (20 mol%)
-
Ligand 2 (L2, e.g., another coordinating ligand) (30 mol%)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Deuterium oxide (D₂O)
-
Schlenk tube or sealed vial
Procedure:
-
To a Schlenk tube or vial, add the aromatic substrate (0.2 mmol), Pd(OAc)₂ (0.02 mmol), Ligand 1 (0.04 mmol), and Ligand 2 (0.06 mmol).
-
Add a mixture of HFIP and D₂O (3:7 ratio) to achieve a final concentration of 1 M with respect to the substrate.
-
Seal the tube or vial and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 18 hours.
-
After cooling to room temperature, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Analyze the product by mass spectrometry and NMR to determine the yield and degree of deuterium incorporation.
Protocol for Biosynthetic ¹³C Labeling of Aromatic Amino Acids
This protocol provides a general workflow for the site-specific ¹³C labeling of aromatic amino acids in proteins expressed in E. coli, adapted from strategies using labeled precursors.[5][6]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
-
Minimal media (e.g., M9) prepared with D₂O.
-
¹³C-labeled carbon source (e.g., [1-¹³C]-glucose, [4-¹³C]-erythrose).
-
Deuterated pyruvate (if using erythrose).
-
IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction.
Procedure:
-
Prepare a starter culture of the E. coli expression strain in LB medium and grow overnight at 37 °C.
-
Inoculate a larger volume of minimal media (prepared with D₂O) containing the ¹³C-labeled carbon source and other necessary nutrients with the overnight culture.
-
Grow the culture at 37 °C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25 °C) for 12-16 hours.
-
Harvest the cells by centrifugation.
-
Lyse the cells (e.g., by sonication) and purify the protein using appropriate chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).
-
Analyze the purified protein by NMR spectroscopy to confirm ¹³C incorporation and for subsequent structural or dynamic studies.
Protocol for ¹⁵N Labeling of Pyridines via Ring-Opening/Closing
This protocol is based on a method for the ¹⁵N-labeling of pyridines using ¹⁵NH₄Cl.[8][9]
Materials:
-
Substituted pyridine (1.0 mmol)
-
Triflic anhydride (Tf₂O)
-
Dibenzylamine
-
Collidine
-
¹⁵N-Ammonium chloride (¹⁵NH₄Cl) (2.0 mmol)
-
Sodium acetate (NaOAc) (2.0 mmol)
-
Solvents: Dichloromethane (DCM), Ethanol (EtOH), Hexanes
Procedure:
-
Ring-Opening:
-
Dissolve the pyridine (1.0 mmol) in anhydrous DCM at low temperature (e.g., -78 °C).
-
Add Tf₂O, dibenzylamine, and collidine sequentially.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with an aqueous solution of CuSO₄ to remove excess dibenzylamine.
-
Precipitate the Zincke imine intermediate by adding the organic extract to hexanes.
-
Isolate the intermediate by filtration.
-
-
Ring-Closing:
-
Dissolve the isolated Zincke imine in EtOH.
-
Add ¹⁵NH₄Cl (2.0 mmol) and NaOAc (2.0 mmol).
-
Heat the mixture at 60 °C until the reaction is complete.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the ¹⁵N-labeled pyridine by column chromatography.
-
Confirm the identity and ¹⁵N incorporation of the product by mass spectrometry and NMR.
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts in the isotopic labeling of aromatic compounds.
Caption: A generalized workflow for the deuteration of aromatic compounds via transition-metal catalysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A 13C labeling strategy reveals a range of aromatic side chain motion in calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Optimal Isotope Labeling of Aromatic Amino Acid Side Chains for NMR Studies of Protein Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. 15NRORC: An Azine Labeling Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 17. Probing substrate binding and release events in iridium-catalysed hydrogen isotope exchange reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. chemrxiv.org [chemrxiv.org]
- 22. Site-Selective Silver-Catalyzed C–H Bond Deuteration of Five-Membered Aromatic Heterocycles and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Site-selective 13C labeling of proteins using erythrose - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis of typical sulfonamide antibiotics with [14C]- and [13C]-labeling on the phenyl ring for use in environmental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. chemrxiv.org [chemrxiv.org]
- 28. A versatile synthetic route to the preparation of 15N heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A versatile synthetic route to the preparation of 15 N heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. chemrxiv.org [chemrxiv.org]
- 31. Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C─H Bonds of Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Chemical Shifts in Deuterated Benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of deuterium substitution on the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of benzene derivatives. Understanding these isotopic effects is crucial for the accurate interpretation of NMR spectra in various scientific disciplines, including drug development, where deuterated compounds are increasingly utilized to modify metabolic profiles. This document outlines the theoretical basis for these shifts, presents available quantitative data, details experimental protocols for NMR analysis, and visualizes key concepts and workflows.
Introduction: The Deuterium Isotope Effect in NMR Spectroscopy
Deuteration, the substitution of a protium (¹H) atom with a deuterium (²H or D) atom, induces small but measurable changes in the electronic environment of a molecule. These alterations, known as isotope effects, manifest in NMR spectroscopy as changes in chemical shifts (δ). While deuterium itself is NMR-active, it resonates at a much lower frequency than protons and is typically not observed in ¹H NMR spectra. The primary focus of this guide is the effect of deuterium substitution on the chemical shifts of the remaining protons (¹H) and carbons (¹³C) in benzene derivatives.
The substitution of hydrogen with deuterium, a heavier isotope, leads to a slight shortening of the average C-D bond length compared to the C-H bond. This subtle change in molecular geometry and vibrational energy levels alters the electron distribution and, consequently, the magnetic shielding of nearby nuclei.
Key Principles:
-
¹H NMR: Deuterium substitution generally causes a small upfield or downfield shift in the resonance of neighboring protons. These shifts are typically on the order of parts per billion (ppb). An intermolecular deuterium isotope effect in benzene has been observed to produce a downfield shift.[1]
-
¹³C NMR: The isotope effect is more pronounced in ¹³C NMR. Deuteration typically causes an upfield shift (increased shielding) for the directly attached carbon (α-effect) and smaller upfield shifts for carbons two (β-effect) and three (γ-effect) bonds away.[2] These shifts can be valuable for spectral assignment.
Quantitative Data on Chemical Shifts
Table 1: ¹H NMR Chemical Shifts of Deuterated Benzene Derivatives
| Compound | Position | Chemical Shift (δ, ppm) | Solvent |
| Benzene-d₅ | H | 7.16 | Neat |
| Toluene-d₈ | Residual CHD₂ | 2.09 | Neat |
| Residual C₆D₄H | 6.98, 7.00, 7.09 | Neat | |
| Chlorobenzene-d₅ | Residual C₆D₄H | 7.1-7.4 (multiplet) | CDCl₃ |
| Aniline-d₇ | -ND₂ | Not specified | Not specified |
| Nitrobenzene-d₅ | Residual C₆D₄H | Not specified | Not specified |
Data compiled from various commercial and literature sources.[4][5][6]
Table 2: ¹³C NMR Chemical Shifts of Deuterated Benzene Derivatives
| Compound | Position | Chemical Shift (δ, ppm) | Solvent |
| Benzene-d₆ | C | 128.39 | Neat |
| Toluene-d₈ | C1 | 137.86 | Neat |
| C2/C6 | 129.24 | Neat | |
| C3/C5 | 128.33 | Neat | |
| C4 | 125.49 | Neat | |
| CD₃ | 20.4 | Neat | |
| Chlorobenzene-d₅ | C1 | 134.19 | CDCl₃ |
| C2/C6 | 129.26 | CDCl₃ | |
| C3/C5 | 128.25 | CDCl₃ | |
| C4 | 125.96 | CDCl₃ | |
| Aniline-d₅ | C1 | Not specified | D₂O |
| C2/C6 | Not specified | D₂O | |
| C3/C5 | Not specified | D₂O | |
| C4 | Not specified | D₂O | |
| Nitrobenzene-d₅ | Not specified | Not specified | Not specified |
Data compiled from various commercial and literature sources.[7][8][9]
Experimental Protocols for NMR Analysis
Acquiring high-quality NMR data for deuterated compounds requires careful sample preparation and instrument setup. The following protocols provide a general framework for the analysis of deuterated benzene derivatives.
Sample Preparation
Proper sample preparation is critical to obtain reliable and reproducible NMR data.[10]
For a Solid Sample:
-
Weigh approximately 5-25 mg of the deuterated benzene derivative for ¹H NMR, and a larger quantity (as much as will dissolve to form a saturated solution) for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Common solvents for aromatic compounds include chloroform-d (CDCl₃), benzene-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent depends on the solubility of the analyte and its chemical inertness.[10]
-
To remove any particulate matter that could degrade spectral resolution, filter the solution through a Pasteur pipette containing a small plug of glass wool or cotton directly into a clean 5 mm NMR tube.[7]
-
Cap the NMR tube securely and label it clearly.
For a Liquid Sample:
-
Add 1-2 drops of the pure liquid analyte directly into a clean 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent.
-
Cap the tube and invert it several times to ensure thorough mixing.[10]
NMR Data Acquisition
The following is a typical workflow for acquiring NMR spectra of deuterated compounds.
Key Spectrometer Parameters:
-
Locking: The instrument's field-frequency lock should be established on the deuterium signal of the solvent to ensure magnetic field stability.[10]
-
Shimming: The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal to achieve sharp spectral lines.
-
Acquisition Parameters: For observing small isotope effects, a high digital resolution is recommended. This can be achieved by using a longer acquisition time and a narrower spectral width. The number of scans should be sufficient to obtain a good signal-to-noise ratio, which is particularly important for less sensitive nuclei like ¹³C or for detecting small signals from partially deuterated species.
Visualization of Deuterium Isotope Effects
The following diagrams illustrate the conceptual basis of deuterium isotope effects on NMR chemical shifts.
The shorter average C-D bond length compared to the C-H bond leads to a slight increase in electron density around the carbon nucleus, resulting in increased shielding and an upfield shift in the ¹³C NMR spectrum.
Conclusion
The use of deuterated benzene derivatives in research and development necessitates a thorough understanding of the impact of isotopic substitution on NMR chemical shifts. While comprehensive, systematic data on a wide range of partially deuterated derivatives remains elusive in the public domain, the principles of deuterium isotope effects are well-established. Deuteration typically leads to upfield shifts in ¹³C NMR spectra, with the magnitude of the shift decreasing with the number of bonds separating the carbon from the site of deuteration. The effects on ¹H NMR spectra are generally smaller. By following rigorous experimental protocols, researchers can obtain high-quality NMR data that, when interpreted with an awareness of these isotopic effects, can provide invaluable structural information. Further systematic studies on a wider range of partially deuterated benzene derivatives would be highly beneficial to the scientific community.
References
- 1. Deuterium isotope effect on 1H chemical shift in pentadeuteriobenzene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. TOLUENE-D8(2037-26-5) 1H NMR [m.chemicalbook.com]
- 5. Chlorobenzene-dâ (D, 99%) - Cambridge Isotope Laboratories, DLM-263-5 [isotope.com]
- 6. Chlorobenzene(108-90-7) 1H NMR [m.chemicalbook.com]
- 7. nmrs.io [nmrs.io]
- 8. nmrs.io [nmrs.io]
- 9. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Vibrational Modes of Deuterated Phenylacetylene
For researchers, scientists, and professionals in drug development, a precise understanding of molecular vibrations is crucial for characterizing molecular structure, dynamics, and interactions. Phenylacetylene, a fundamental aromatic alkyne, and its deuterated isotopologues serve as important model systems. This technical guide provides a comprehensive overview of the vibrational modes of deuterated phenylacetylene, focusing on experimental and computational methodologies, and presenting key quantitative data.
Introduction to Vibrational Spectroscopy of Phenylacetylene
Vibrational spectroscopy, encompassing techniques like infrared (IR) and Raman spectroscopy, probes the quantized vibrational states of molecules. The substitution of hydrogen with its heavier isotope, deuterium, induces significant shifts in the vibrational frequencies of specific modes, a phenomenon that is invaluable for assigning spectral features and refining theoretical models of molecular potential energy surfaces. In the case of phenylacetylene, deuteration, particularly at the acetylenic hydrogen (C₆H₅C≡CD, d1-phenylacetylene), provides a powerful tool for isolating and understanding the contributions of different functional groups to the overall vibrational spectrum.
Recent studies have combined high-resolution experimental techniques with sophisticated anharmonic computational models to unravel the complex vibrational spectra of phenylacetylene and its deuterated forms.[1][2][3] These investigations have revealed the significant role of anharmonicity, including overtones and combination bands, in shaping the infrared spectrum.[1][2][3][4][5]
Experimental and Computational Workflow
The investigation of the vibrational modes of deuterated phenylacetylene typically follows a synergistic approach combining experimental spectroscopy with theoretical calculations. The general workflow is outlined below.
References
The Deuterium Shield: An In-depth Technical Guide to the Stability of Deuterated Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic substitution of hydrogen with its heavier, stable isotope, deuterium, has emerged as a powerful tool in drug discovery and development. This subtle atomic alteration can significantly enhance the metabolic stability of aromatic compounds, leading to improved pharmacokinetic profiles and therapeutic efficacy. This technical guide provides a comprehensive exploration of the core principles governing the stability of deuterated aromatic compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
The Foundation of Enhanced Stability: The Carbon-Deuterium Bond
The increased stability of deuterated aromatic compounds is fundamentally rooted in the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference arises from the lower zero-point energy of the C-D bond due to the higher mass of deuterium.[1][2] The energy required to break this bond, known as the bond dissociation energy (BDE), is consequently higher for a C-D bond.
| Bond Type | Bond Dissociation Energy (kJ/mol) | Reference |
| C-H (in Benzene) | 473 | [3] |
| C-D (in Benzene-d6) | ~478-480 | [3] (inferred) |
| C-H (general aromatic) | ~375 | [3] |
| C-D (general aromatic) | Stronger than C-H | [1][2] |
| C-H | 338 | [4] |
| C-D | 341.4 | [4] |
Note: BDE values can vary depending on the specific chemical environment within the aromatic ring.
The Kinetic Isotope Effect (KIE): Slowing Metabolic Breakdown
The stronger C-D bond leads to a significant phenomenon known as the Kinetic Isotope Effect (KIE), where the rate of a chemical reaction is slower when a heavier isotope is substituted at a bond-breaking position.[5] In the context of drug metabolism, many oxidative reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-determining step.[6][7] By replacing a hydrogen atom at a metabolic "soft spot" on an aromatic ring with deuterium, the rate of metabolism at that position can be substantially reduced.[5]
The magnitude of the KIE is expressed as the ratio of the reaction rate for the hydrogen-containing compound (kH) to that of the deuterium-containing compound (kD): KIE = kH / kD . A KIE value greater than 1 indicates a slower reaction rate for the deuterated compound. For CYP-mediated reactions, KIE values can range from 2 to as high as 10, signifying a 2- to 10-fold decrease in the rate of metabolism.[7]
Cytochrome P450 Catalytic Cycle and the Impact of Deuteration
The following diagram illustrates the catalytic cycle of cytochrome P450 enzymes and highlights the step susceptible to the kinetic isotope effect.
Metabolic Switching: A Consequence of Deuteration
Slowing metabolism at a specific site through deuteration can sometimes lead to a phenomenon known as "metabolic switching" or "metabolic shunting".[8][9] In this scenario, the metabolic machinery of the cell compensates by increasing the rate of metabolism at other, non-deuterated positions on the molecule.[9][10] This can result in a different metabolite profile, which may have its own pharmacological and toxicological implications. Therefore, a thorough investigation of the metabolic fate of a deuterated drug candidate is crucial.
The diagram below illustrates the concept of metabolic switching.
References
- 1. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituent Effects on the C-H Bond Dissociation Energy of Toluene. A Density Functional Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. organic chemistry - C-H Bond Dissociation Energy varies with substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to 1-(²H)ethynyl(²H₅)benzene for Researchers and Drug Development Professionals
An In-depth Overview of a Versatile Deuterated Alkyne for Advanced Research Applications
This technical guide provides a comprehensive overview of 1-(²H)ethynyl(²H₅)benzene, also commonly known as Phenylacetylene-d6 or Ethynylbenzene-d6. This deuterated aromatic alkyne serves as a valuable tool for researchers, scientists, and drug development professionals in a variety of applications, primarily as a stable isotope tracer in metabolic studies and as an internal standard for quantitative mass spectrometry. Its unique properties allow for the precise tracking and quantification of molecules in complex biological systems.
Commercial Suppliers and Physical Properties
1-(²H)ethynyl(²H₅)benzene is available from several commercial suppliers, ensuring its accessibility for research purposes. The key physical and chemical properties of this compound are summarized in the tables below, based on data provided by these suppliers.
Table 1: Commercial Suppliers of 1-(²H)ethynyl(²H₅)benzene
| Supplier | Product Name | CAS Number |
| Sigma-Aldrich | Phenylacetylene-d6 | 25837-47-2[1] |
| Clearsynth | Phenylacetylene D6 | 25837-47-2[2] |
| CDN Isotopes | Phenylacetylene-d6 | 25837-47-2[3] |
Table 2: Quantitative Data for 1-(²H)ethynyl(²H₅)benzene
| Property | Value | Source |
| Molecular Formula | C₈D₆ | Clearsynth[2] |
| Molecular Weight | 108.17 g/mol | Sigma-Aldrich[1], Clearsynth[2], CDN Isotopes[3] |
| Isotopic Purity | ≥98 atom % D | Sigma-Aldrich[1], CDN Isotopes[3] |
| Assay | ≥98% (CP) | Sigma-Aldrich[1] |
| Density | 0.984 g/mL at 25 °C (lit.) | Sigma-Aldrich[1] |
| Boiling Point | 142-144 °C (lit.) | Sigma-Aldrich[1] |
| Refractive Index | n20/D 1.457 (lit.) | Sigma-Aldrich[1] |
| Flash Point | 27.0 °C (80.6 °F) - closed cup | Sigma-Aldrich[1] |
Synthesis of Deuterated Alkynes
The synthesis of deuterated alkynes like 1-(²H)ethynyl(²H₅)benzene can be achieved through various methods. One common approach involves the base-catalyzed isotope exchange of the corresponding non-deuterated alkyne with a deuterium source, such as deuterium oxide (D₂O)[4]. For terminal alkynes, this exchange is facilitated by the acidity of the acetylenic proton[4]. More advanced methods may involve multi-step organic synthesis starting from deuterated precursors to achieve high levels of deuterium incorporation[5][][7].
Applications in Research and Drug Development
The primary utility of 1-(²H)ethynyl(²H₅)benzene lies in its application as a stable isotope-labeled tracer. In drug development, deuterated compounds are used to study the pharmacokinetics and metabolism of new drug candidates[8][9]. The replacement of hydrogen with deuterium can alter the metabolic fate of a molecule, often leading to a slower rate of metabolism due to the kinetic isotope effect. This property can be exploited to improve the pharmacokinetic profiles of drugs[10].
The terminal alkyne group in 1-(²H)ethynyl(²H₅)benzene also allows for its use in "click chemistry" reactions. This highly efficient and specific reaction, typically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enables the covalent attachment of the deuterated phenylacetylene moiety to other molecules, such as proteins or nucleotides that have been modified to contain an azide group[11][12]. This allows for the specific labeling and subsequent tracking or isolation of biomolecules.
Generalized Experimental Workflow for Stable Isotope Labeling
Experimental Protocols
Detailed experimental protocols using 1-(²H)ethynyl(²H₅)benzene are highly specific to the research question being addressed. However, a general protocol for a cell-based metabolic labeling experiment followed by mass spectrometry analysis is provided below.
Objective: To trace the metabolic fate of a phenylacetylene-containing compound in a cancer cell line.
Materials:
-
1-(²H)ethynyl(²H₅)benzene (from a commercial supplier)
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Appropriate cell culture medium and supplements
-
Cell lysis buffer
-
Solvents for metabolite extraction (e.g., methanol, acetonitrile, water)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture: Culture the chosen cancer cell line to the desired confluency in a multi-well plate format.
-
Tracer Preparation: Prepare a stock solution of 1-(²H)ethynyl(²H₅)benzene in a biocompatible solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the final desired concentration.
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the medium containing 1-(²H)ethynyl(²H₅)benzene. Incubate the cells for a predetermined period (e.g., 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the tracer.
-
Cell Lysis and Metabolite Extraction: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer. Add ice-cold lysis and extraction buffer (e.g., 80% methanol) to the cells. Scrape the cells and collect the lysate.
-
Sample Preparation: Centrifuge the cell lysate to pellet cellular debris. Collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
LC-MS Analysis: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis. Inject the sample into the LC-MS system. Develop a chromatographic method to separate the metabolites of interest. Use the mass spectrometer to detect and quantify the deuterated and non-deuterated forms of the metabolites.
-
Data Analysis: Analyze the mass spectrometry data to identify metabolites that have incorporated the deuterium label. Calculate the isotopic enrichment to determine the extent of labeling and to infer metabolic pathway activity.
Signaling Pathways and Logical Relationships
As 1-(²H)ethynyl(²H₅)benzene is primarily used as a chemical tool for tracing and quantification, it is not expected to directly participate in or modulate specific signaling pathways in the way a bioactive drug molecule would. Its value lies in its ability to be incorporated into various biomolecules, allowing researchers to study the dynamics of those molecules and the pathways they are involved in. The logical relationship in its use is that of a reporter: its presence and isotopic signature provide information about a biological process.
The following diagram illustrates the logical workflow of using a stable isotope-labeled compound, such as 1-(²H)ethynyl(²H₅)benzene, in conjunction with click chemistry for protein labeling and identification.
Conclusion
1-(²H)ethynyl(²H₅)benzene is a valuable and commercially available tool for researchers in the life sciences and drug development. Its properties as a stable isotope-labeled alkyne make it suitable for a range of applications, including metabolic tracing, quantitative proteomics, and as an internal standard in mass spectrometry. While direct involvement in signaling pathways is not its primary role, its use as a tracer can provide critical insights into the dynamics of the very biomolecules that constitute these pathways. The generalized experimental workflow and logical diagrams provided in this guide offer a starting point for researchers looking to incorporate this versatile compound into their studies.
References
- 1. Phenylacetylene-d6 D 95atom 25837-47-2 [sigmaaldrich.com]
- 2. clearsynth.com [clearsynth.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. Practical approaches to labelling terminal alkynes with deuterium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. metsol.com [metsol.com]
- 9. symeres.com [symeres.com]
- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click chemistry based solid phase supported synthesis of dopaminergic phenylacetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
Unveiling Reaction Mechanisms: A Technical Guide to the Deuterium Kinetic Isotope Effect in Alkynes
For Researchers, Scientists, and Drug Development Professionals
The substitution of a hydrogen atom with its heavier isotope, deuterium, can induce a measurable change in the rate of a chemical reaction. This phenomenon, known as the deuterium kinetic isotope effect (KIE), serves as a powerful tool for elucidating reaction mechanisms, particularly for determining the rate-limiting step and the nature of transition states. In the realm of alkyne chemistry, a cornerstone of synthetic organic chemistry and drug discovery, understanding the KIE is paramount for optimizing reaction conditions, designing novel catalysts, and developing new therapeutic agents. This in-depth technical guide provides a comprehensive overview of the deuterium KIE in alkyne reactions, presenting quantitative data, detailed experimental protocols, and visual representations of key mechanistic concepts.
Core Principles of the Deuterium Kinetic Isotope Effect
The origin of the primary deuterium KIE lies in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. Consequently, reactions where a C-H bond is cleaved in the rate-determining step will proceed slower when hydrogen is replaced by deuterium, resulting in a "normal" KIE (kH/kD > 1). Conversely, an "inverse" KIE (kH/kD < 1) can be observed in situations where the transition state involves a stiffening of the C-H(D) bond relative to the ground state.
Secondary KIEs, where the deuterated bond is not broken in the rate-determining step, can also provide valuable mechanistic insights. These effects are typically smaller and arise from changes in hybridization or steric environment at the isotopically labeled position during the reaction.
Quantitative Analysis of Deuterium KIE in Alkyne Reactions
The magnitude of the deuterium KIE provides crucial information about the transition state of a reaction. The following tables summarize reported kH/kD values for a variety of alkyne reactions, offering a comparative look at the effect of isotopic substitution under different catalytic systems and reaction conditions.
| Reaction Type | Catalyst/Reagents | Alkyne Substrate | kH/kD | Type of KIE | Reference |
| C–H Functionalization | [Rh(MeCN)3Cp][PF6]2 | 3-phenyl-5-methylpyrazole with 4-octyne | 2.7 ± 0.5 | Primary | [1] |
| [RuCl2(p-cymene)]2 | 3-phenyl-5-methylpyrazole with 4-octyne | 1.1 ± 0.2 | Negligible | [1] | |
| Hydrogenation | Rhodium-based intermetallic (RhPb2/SiO2) | Phenylacetylene | Extraordinarily high | Primary | [2] |
| Hydroamination | Chiral Rh(III) catalyst with AdCOOH | Sterically hindered alkyne | 2.8 | Primary | [3] |
| Chiral Rh(III) catalyst with MesCOOH | Sterically hindered alkyne | 1.4 | Primary | [3] | |
| Cycloaddition | Nitrosobenzene | Phenylacetylene | 1.1 ± 0.1 | Secondary | [4] |
| C-H Activation | [CpCpZr=NCMe3] | tert-butylacetylene | 0.8 | Inverse | [5] |
Table 1: Primary and Secondary Deuterium Kinetic Isotope Effects in Various Alkyne Reactions. This table highlights the variability of KIE values depending on the reaction mechanism and the catalyst employed. For instance, the significant primary KIE observed in the rhodium-catalyzed C-H functionalization suggests that C-H bond cleavage is the rate-limiting step[1]. In contrast, the negligible KIE for the ruthenium-catalyzed counterpart indicates a different rate-determining step[1]. The inverse KIE in the C-H activation of tert-butylacetylene suggests that the C-H bond is not broken in or before the rate-determining step[5].
Experimental Protocols for KIE Measurement
Accurate determination of the deuterium KIE is crucial for mechanistic studies. The two most common methods are parallel experiments and competition experiments.
Protocol 1: KIE Measurement via Parallel Experiments
This method involves running two separate reactions under identical conditions, one with the non-deuterated (protio) substrate and one with the deuterated substrate. The rate constants for both reactions (kH and kD) are determined independently, and the KIE is calculated as their ratio.
Methodology:
-
Substrate Synthesis: Synthesize the deuterated alkyne with high isotopic purity (>98%). A common method for terminal alkynes is base-catalyzed H/D exchange using D2O. For internal alkynes, specific synthetic routes are required.
-
Reaction Setup: Prepare two identical reaction mixtures, one with the protio-alkyne and one with the deuterio-alkyne. Ensure all other reagents, solvent, catalyst, and temperature are identical.
-
Reaction Monitoring: Monitor the progress of both reactions over time by taking aliquots at regular intervals and quenching the reaction. Analyze the concentration of the starting material or product using techniques like GC, HPLC, or NMR spectroscopy.
-
Data Analysis: Plot the concentration of the reactant or product against time for both reactions to determine the initial rates or the rate constants (kH and kD).
-
KIE Calculation: Calculate the KIE as the ratio kH/kD.
Protocol 2: KIE Measurement via Competition Experiment
In a competition experiment, a mixture of the protio and deuterio substrates is subjected to the reaction in the same vessel. The KIE is determined by measuring the relative amounts of the deuterated and non-deuterated products or the change in the isotopic ratio of the unreacted starting material.
Methodology:
-
Prepare a Mixture: Prepare a mixture of the protio and deuterio alkyne with a known isotopic ratio (often 1:1).
-
Run the Reaction: Subject the mixture to the reaction conditions. It is crucial to stop the reaction at a low conversion (typically <15%) to ensure accurate results.
-
Isotopic Analysis: Analyze the isotopic ratio of the product or the remaining starting material. This is typically done using mass spectrometry (GC-MS or LC-MS) or NMR spectroscopy (¹H or ²H NMR).
-
KIE Calculation: The KIE is calculated from the isotopic ratios of the starting material and the product at a given conversion. For a 1:1 initial mixture, the KIE can be approximated by the ratio of the protio-product to the deuterio-product.
Visualizing Reaction Mechanisms with Graphviz
Understanding the intricate steps of a reaction mechanism is facilitated by visual representations. The following diagrams, generated using the DOT language, illustrate key mechanistic pathways in alkyne chemistry where KIE studies have been instrumental.
This diagram illustrates a general catalytic cycle for the rhodium-catalyzed hydrofunctionalization of an alkyne. A significant primary KIE would suggest that the migratory insertion step, involving the cleavage of the C-H bond, is the rate-determining step.
This workflow diagram outlines the key steps involved in a competitive KIE experiment, a common and accurate method for determining the deuterium kinetic isotope effect.
Applications in Drug Development
The strategic incorporation of deuterium into drug molecules, known as "deuterium switching," can significantly alter their metabolic profiles. By replacing a hydrogen atom at a site of metabolic oxidation with deuterium, the rate of metabolism can be slowed down due to the KIE. This can lead to improved pharmacokinetic properties, such as a longer half-life, reduced dosing frequency, and potentially lower toxicity. Alkyne-containing drugs are of particular interest in this area, and understanding the KIE of their metabolic pathways is crucial for designing safer and more effective pharmaceuticals.
Conclusion
The deuterium kinetic isotope effect is an indispensable tool in the study of alkyne reaction mechanisms. The quantitative data derived from KIE experiments, combined with detailed mechanistic analysis, provides invaluable insights for researchers in academia and industry. The methodologies and data presented in this guide serve as a foundational resource for scientists and drug development professionals seeking to leverage the power of the KIE to advance their research and development efforts in the rich and diverse field of alkyne chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhodium-catalyzed atropodivergent hydroamination of alkynes by leveraging two potential enantiodetermining steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Online monitoring of the kinetic isotope effect in chemical reactions with 1H and 19F low-field NMR spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
Far-Infrared Spectroscopy of Deuterated Polycyclic Aromatic Hydrocarbons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the far-infrared (Far-IR) spectroscopy of deuterated polycyclic aromatic hydrocarbons (PAHs). It details the experimental protocols for acquiring Far-IR spectra of these molecules, presents quantitative data on their vibrational modes, and illustrates the general workflow for their spectroscopic characterization. While the primary context for the study of deuterated PAHs is astrochemistry, the methodologies and principles described herein, particularly the use of isotopic labeling to probe molecular structure and dynamics, are of significant relevance to researchers in drug development and other molecular sciences.
Introduction to Deuterated PAHs and Far-IR Spectroscopy
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic molecules composed of fused aromatic rings. Their deuterated isotopologues, where one or more hydrogen atoms are replaced by deuterium, are of particular interest in astrochemistry as they can provide insights into the chemical evolution of the interstellar medium (ISM).[1][2] The substitution of hydrogen with the heavier deuterium isotope leads to characteristic shifts in the vibrational frequencies of the molecule, which can be detected using infrared spectroscopy.
Far-IR spectroscopy, which probes the low-frequency vibrational modes of molecules (typically below 400 cm⁻¹), is a powerful tool for studying the skeletal vibrations and out-of-plane bending modes of PAHs. These low-energy vibrations are sensitive to the overall molecular structure and can provide a unique fingerprint for identifying specific molecules. In the context of deuterated PAHs, Far-IR spectroscopy can reveal subtle changes in the molecular framework upon isotopic substitution.
The study of deuterated molecules is not limited to astrochemistry. In drug development, isotopic labeling is a crucial technique for elucidating metabolic pathways, determining drug-target interactions, and quantifying drug concentrations in biological samples. The spectroscopic principles and experimental techniques developed for the study of deuterated PAHs can, therefore, offer valuable insights and methodological approaches for pharmaceutical research.
Experimental Protocols
The acquisition of high-quality Far-IR spectra of deuterated PAHs, particularly under conditions that mimic the cold and isolated environment of the ISM, requires specialized experimental techniques. The two primary methods employed are gas-phase spectroscopy and matrix isolation spectroscopy.
Gas-Phase Far-IR Spectroscopy
Gas-phase spectroscopy allows for the study of isolated molecules, free from the influence of a surrounding matrix. This is particularly important for accurately determining the intrinsic vibrational frequencies of the molecule.
IRMPD spectroscopy is a powerful technique for obtaining the IR spectra of gas-phase ions, including those of deuterated PAHs.[3]
-
Ion Formation and Trapping: The PAH molecules are first ionized, typically through electron impact or laser ionization. The resulting ions are then confined in an ion trap, such as a Fourier-Transform Ion Cyclotron Resonance (FTICR) mass spectrometer.
-
Irradiation with a Free-Electron Laser (FEL): The trapped ions are irradiated with the intense, tunable infrared radiation from a Free-Electron Laser (FEL). The FEL is scanned across the Far-IR region of interest.
-
Dissociation and Detection: When the frequency of the FEL matches a vibrational mode of the trapped ion, the ion absorbs multiple photons, leading to an increase in its internal energy and eventual dissociation. The fragment ions are then detected by the mass spectrometer.
-
Spectrum Generation: The IR spectrum is generated by plotting the fragmentation yield as a function of the FEL frequency.
This double-resonance technique is particularly suited for obtaining the Far-IR spectra of neutral PAHs in the gas phase at low temperatures.[4]
-
Molecular Beam Generation: The PAH molecules are seeded in a supersonic jet expansion, which cools them to very low rotational and vibrational temperatures.
-
IR Excitation: The cooled molecules are irradiated with a tunable Far-IR laser. If the laser frequency is resonant with a vibrational transition, a fraction of the molecules in the ground state are promoted to an excited vibrational state.
-
UV Ionization: A second, fixed-frequency UV laser is used to ionize the molecules. The ionization efficiency depends on the vibrational state of the molecule.
-
Detection and Spectrum Generation: The resulting ions are detected by a time-of-flight mass spectrometer. By monitoring the ion signal as a function of the Far-IR laser frequency, a depletion signal (a "dip") is observed when the IR laser is in resonance with a vibrational transition. This dip corresponds to a peak in the IR absorption spectrum.
Matrix Isolation Spectroscopy
Matrix isolation spectroscopy is a widely used technique for studying reactive or unstable species, as well as for obtaining high-resolution spectra of stable molecules at low temperatures.
-
Sample Preparation: A gaseous mixture of the deuterated PAH and an inert gas (typically argon or neon) is prepared at a high dilution ratio (e.g., 1:1000).
-
Deposition: This gas mixture is slowly deposited onto a cryogenic substrate (e.g., a CsI window) cooled to very low temperatures (typically 4-20 K). The inert gas forms a solid, transparent matrix, trapping the individual PAH molecules.
-
Spectroscopic Measurement: The infrared spectrum of the isolated molecules is then recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The low temperature and isolation of the molecules in the matrix result in very sharp absorption bands.
-
Ionization (Optional): For studying ionic species, the matrix can be subjected to in-situ photoionization, for example, using a Lyman-alpha source, to generate the PAH cations.[2]
Quantitative Data: Vibrational Frequencies of Deuterated PAHs
The following tables summarize the experimentally determined and computationally predicted far-infrared vibrational frequencies for selected deuterated PAHs. The data is presented in wavenumbers (cm⁻¹).
Table 1: Far-IR Vibrational Frequencies of Neutral Acenaphthene and its Deuterated Analog
| Molecule | Experimental Frequency (cm⁻¹)[4] |
| Acenaphthene (C₁₂H₁₀) | 189 |
| Acenaphthene-d₁₀ (C₁₂D₁₀) | 183 |
Table 2: Mid- and Far-IR Vibrational Frequencies of Naphthalene Cation and its Deuterated Analog in an Argon Matrix
| Molecule | Vibrational Mode | Experimental Frequency (cm⁻¹)[2] |
| Naphthalene Cation (C₁₀H₈⁺) | C-C Stretch | 1525.7 |
| C-C Stretch | 1518.8 | |
| C-C Stretch | 1400.9 | |
| C-H In-Plane Bend | 1218.0 | |
| C-H In-Plane Bend | 1216.9 | |
| C-H In-Plane Bend | 1214.9 | |
| C-H In-Plane Bend | 1023.2 | |
| C-H Out-of-Plane Bend | 758.7 | |
| Perdeuterated Naphthalene Cation (C₁₀D₈⁺) | C-C Stretch | 1466.2 |
| C-C Stretch | 1463.8 | |
| C-D In-Plane Bend | 1379.4 | |
| C-D In-Plane Bend | 1373.8 | |
| C-D In-Plane Bend | 1077.3 | |
| C-D In-Plane Bend | 1075.4 | |
| C-D In-Plane Bend | 1063.1 |
Workflow for Spectroscopic Characterization
The study of deuterated PAHs, particularly in an astrophysical context, follows a well-defined workflow that integrates theoretical calculations, laboratory experiments, and astronomical observations. This workflow is also applicable to the spectroscopic characterization of any novel molecule.
Caption: Workflow for the spectroscopic characterization of deuterated PAHs.
Conclusion
The far-infrared spectroscopy of deuterated PAHs provides a detailed window into their molecular structure and vibrational dynamics. The experimental techniques of gas-phase and matrix isolation spectroscopy, coupled with quantum chemical calculations, allow for the precise determination of their vibrational frequencies. While the primary application of this research lies in astrophysics, the fundamental principles and methodologies are broadly applicable. For researchers in drug development, the use of isotopic labeling and vibrational spectroscopy to probe molecular structure and behavior at a fundamental level is a powerful approach that can aid in the design and analysis of novel therapeutic agents. The continued development of advanced spectroscopic techniques will undoubtedly further our understanding of complex molecular systems in a wide range of scientific disciplines.
References
Methodological & Application
Application Notes and Protocols: Utilizing Deuterated Alkynes in Reaction Mechanism Studies
Introduction
Isotopic labeling is a powerful technique in chemical research, providing profound insights into reaction mechanisms, metabolic pathways, and the kinetic behavior of molecules.[1] The substitution of hydrogen with its heavier, stable isotope, deuterium (²H or D), is particularly valuable. While minimally altering the fundamental chemical properties of a molecule, this substitution introduces a significant mass change that gives rise to the Kinetic Isotope Effect (KIE).[1] Deuterated alkynes are especially useful synthons; their terminal C-H bond can be readily exchanged for a C-D bond, creating a specific probe to investigate reactions involving the activation or cleavage of this bond. These labeled compounds serve as precursors for a variety of other deuterated molecules, including alkenes and ketones.[2][3] This document provides detailed application notes on the theory and use of deuterated alkynes in mechanistic studies, along with practical protocols for their synthesis and application.
Application Note 1: The Kinetic Isotope Effect (KIE) as a Mechanistic Probe
The primary application of deuterated alkynes in mechanistic studies is the measurement of the Kinetic Isotope Effect (KIE). The KIE is the ratio of the reaction rate of a substrate containing the lighter isotope (kH) to the rate of the identical substrate containing the heavier isotope (kD).
Theory: A C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break.[4] Consequently, if the C-H bond is broken or significantly weakened in the rate-determining step (RDS) of a reaction, the deuterated analogue will react more slowly.[4][5]
-
Primary KIE: A significant KIE value (typically kH/kD > 2) is observed when the labeled C-H/C-D bond is broken during the RDS.[5][6] This provides strong evidence for the involvement of that bond in the rate-limiting transition state.
-
Secondary KIE: Smaller KIE values (kH/kD ≈ 1.0 - 1.5) can occur when the labeled bond is not broken but is located near the reaction center.[5] These effects arise from changes in hybridization or hyperconjugation between the ground state and the transition state.[5]
By measuring the KIE, researchers can answer fundamental questions about a reaction mechanism, such as whether a C-H activation step is rate-limiting.[7][8]
Protocols
Protocol 1: Synthesis of Terminally Deuterated Alkynes via Base-Catalysis
Base-catalyzed isotope exchange is a straightforward method for deuterating terminal alkynes that are stable under basic conditions.[9][10] Deuterium oxide (D₂O) or deuterated DMSO (DMSO-d₆) can serve as the deuterium source.[9]
Materials:
-
Terminal Alkyne
-
Deuterium Source: Deuterium Oxide (D₂O) or DMSO-d₆
-
Base Catalyst: Sodium Hydroxide (NaOH), Calcium Oxide (CaO), or Potassium Carbonate (K₂CO₃)[9][11]
-
Anhydrous solvent (if needed, e.g., THF, Acetonitrile)
Procedure (using K₂CO₃/D₂O):
-
To a vial, add the terminal alkyne (1.0 mmol).
-
Add acetonitrile (2.0 mL) and D₂O (1.0 mL).
-
Add potassium carbonate (K₂CO₃) (0.2 mmol, 20 mol%).
-
Seal the vial and stir the mixture vigorously at room temperature or gentle heat (e.g., 50 °C) for 12-24 hours.
-
Monitor the reaction for deuterium incorporation by ¹H NMR spectroscopy by observing the disappearance of the terminal alkyne proton signal.
-
Upon completion, add diethyl ether and water to the reaction mixture.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield the terminally deuterated alkyne. High deuterium incorporation (>99%) can often be achieved by repeating the process.[12]
Protocol 2: Synthesis of Terminally Deuterated Alkynes via Metal-Catalysis
For substrates that are sensitive to strong bases, metal-catalyzed deuteration offers a milder alternative.[9] Catalysts based on silver (Ag), copper (Cu), or ruthenium (Ru) have been shown to be effective.[2][9][13]
Materials:
-
Terminal Alkyne
-
Deuterium Source: Acetone-d₆ or D₂O
-
Catalyst: [Cu(DABAnis)₂]BF₄ (2 mol%) or Silver Perchlorate (AgClO₄)[2][9]
-
Solvent: Toluene or N,N-dimethylformamide (DMF)
-
Internal Standard (for monitoring): 1,3,5-trimethoxybenzene
Procedure (using Copper Catalyst):
-
In a sealable reaction vial, combine the terminal alkyne (0.4 mmol), the copper catalyst (0.008 mmol, 2 mol%), and an internal standard.[2]
-
Add the deuterium source, such as acetone-d₆ (0.5 mL).[2] For larger scale reactions, a mixture of toluene and acetone-d₆ can be used to reduce costs.[2]
-
Seal the vial and heat the reaction mixture (e.g., 50-80 °C) for 16 hours.[2]
-
Cool the mixture to room temperature.
-
The extent of deuterium incorporation can be determined directly by ¹H NMR and/or HRMS analysis of the reaction mixture.[2]
-
If purification is necessary, the product can be isolated using standard techniques like column chromatography.
Protocol 3: General Workflow for KIE Measurement
This workflow outlines the steps for a competitive KIE experiment, which often provides more accurate results than comparing rates from two separate reactions.
Data Presentation
Quantitative data from catalyst screening and substrate scope studies are crucial for selecting the appropriate deuteration method.
Table 1: Screening of Metal-Based Catalysts for Deuteration of Phenylacetylene [9]
This table summarizes the effectiveness of various silver(I) catalysts in promoting the terminal deuteration of phenylacetylene. The data shows that silver salts with non-coordinating counter-ions are highly effective.[9]
| Catalyst (Silver Salt) | Counter-ion | % Deuterium Incorporation |
| Silver(I) perchlorate | ClO₄⁻ | 86% |
| Silver(I) tetrafluoroborate | BF₄⁻ | 77% |
| Silver(I) trifluoromethanesulphonate | CF₃SO₃⁻ | 72% |
| Silver(I) hexafluorophosphate | PF₆⁻ | 72% |
| Silver(I) acetate | CH₃COO⁻ | 9% |
| Silver(I) oxide | O²⁻ | 5% |
| Conditions: Phenylacetylene, catalyst, in a mixture of THF and CH₃O²H.[9] |
Table 2: Substrate Scope for Copper-Catalyzed Deuteration of Terminal Alkynes [2]
This table demonstrates the versatility of a copper(I) catalyst for deuterating a range of functionalized alkynes with high efficiency.[2]
| Substrate | Product | % Deuterium Incorporation |
| N-Propargyl Phthalamide | N-(Propargyl-d)-phthalamide | >95% |
| (Triphenylsilyl)acetylene | (Triphenylsilyl)acetylene-d | 91% |
| 4-Phenyl-1-butyne | 4-Phenyl-1-butyne-d | >95% |
| Propargyl alcohol | Propargyl-d alcohol | >95% |
| 1-Ethynyl-4-nitrobenzene | 1-Ethynyl-d-4-nitrobenzene | >95% |
| Conditions: Alkyne (0.4 mmol), [Cu(DABAnis)₂]BF₄ (2-5 mol%), acetone-d₆, 50-80 °C, 16 h.[2] |
References
- 1. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. epfl.ch [epfl.ch]
- 7. Deuterium Kinetic Isotope Effects as Mechanistic Probes for Synthetically Useful Cyclic Hydrogen Transfers [escholarship.org]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. Practical approaches to labelling terminal alkynes with deuterium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical approaches to labelling terminal alkynes with deuterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Deuteration of terminal alkynes realizes simultaneous live cell Raman imaging of similar alkyne-tagged biomolecules - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01479J [pubs.rsc.org]
- 13. The ruthenium-catalysed selective synthesis of mono-deuterated terminal alkynes. | Semantic Scholar [semanticscholar.org]
Application Note: Quantitative ¹H-NMR Analysis of Deuterium Incorporation in Benzene Rings
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deuterium labeling, the strategic replacement of hydrogen (¹H) with its stable isotope deuterium (²H or D), is a powerful tool in modern drug discovery and development.[1] This subtle modification can significantly alter a drug candidate's metabolic profile by leveraging the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows down metabolic reactions involving C-H bond cleavage.[1][2] Consequently, deuteration can improve pharmacokinetic properties, enhance safety profiles, and increase a drug's therapeutic potential.[2][3][4] Accurately quantifying the degree of deuterium incorporation is crucial for validating synthesis and understanding structure-activity relationships.
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a rapid, sensitive, and widely accessible analytical technique for determining the percentage of deuterium incorporation at specific sites within a molecule.[5] The method relies on the principle that deuterium is "silent" in ¹H-NMR. By replacing a proton with a deuteron, the corresponding signal in the ¹H-NMR spectrum disappears or diminishes in intensity.[5] This application note provides a detailed protocol for the quantitative analysis of deuterium incorporation in benzene rings using ¹H-NMR.
Principle of the Method
The quantification of deuterium incorporation by ¹H-NMR is an indirect method that measures the reduction of a proton signal's intensity.[5] The integral of a ¹H-NMR signal is directly proportional to the number of protons contributing to it. When a population of molecules is partially deuterated at a specific position on a benzene ring, the integral of the signal for the remaining protons at that position will be proportionally lower compared to a fully protonated reference signal.
The percentage of deuteration (%D) can be calculated by comparing the integral of the residual proton signal at the deuterated position to the integral of a reference signal.[5] This reference can be an internal standard (a non-deuterated compound added in a known quantity) or a signal from a non-deuterated portion of the analyte molecule itself.[5]
Caption: Principle of ¹H-NMR for Deuterium Incorporation Analysis.
Experimental Protocol
This protocol outlines the steps for preparing and analyzing a deuterated benzene-containing compound to determine the percentage of deuterium incorporation.
Materials
-
Deuterated analyte (5-25 mg)[6]
-
Internal Standard (IS), e.g., maleic acid, 1,4-dioxane (accurately weighed)[5]
-
Deuterated NMR solvent, e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆) (0.6-0.7 mL)[6]
-
High-precision analytical balance
-
Volumetric flask and pipettes
-
NMR tubes (5 mm)
-
Glass Pasteur pipette with glass wool plug[7]
1. Sample Preparation
Accurate sample preparation is critical for quantitative results.
-
Weighing: Accurately weigh the deuterated analyte and a suitable internal standard. The internal standard should have a simple ¹H-NMR spectrum with peaks that do not overlap with the analyte signals.
-
Dissolution: Dissolve both the analyte and the internal standard in a deuterated NMR solvent (e.g., CDCl₃) in a small vial to a final concentration of approximately 5-10 mg/mL.[5] Ensure complete dissolution, using gentle vortexing if necessary.
-
Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.[7] This step is crucial to remove any particulate matter, which can degrade spectral quality.[7]
-
Volume: The final volume in the NMR tube should be between 0.6 and 0.7 mL.[6]
2. ¹H-NMR Data Acquisition
To ensure accurate integration, specific acquisition parameters must be carefully set.
-
Spectrometer Setup: Tune and shim the spectrometer to achieve good magnetic field homogeneity.
-
Relaxation Delay (D1): Set a sufficient relaxation delay (D1). This is the most critical parameter for quantitative NMR. The D1 value should be at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest (both analyte and internal standard).[5] A D1 of 30-60 seconds is often sufficient for aromatic compounds.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1 is recommended for accurate integration).
-
Pulse Angle: Use a 90° pulse angle for maximum signal intensity.
3. Data Processing and Analysis
-
Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Carefully phase the spectrum and apply a baseline correction to ensure a flat baseline across all signals.
-
Integration: Integrate the residual proton signal(s) at the site(s) of deuteration. Also, integrate the reference signal from the internal standard or a non-deuterated part of the analyte molecule.
-
Calculation: Use the following formula to calculate the percentage of deuterium incorporation (%D).
-
Using an Internal Standard (IS):
-
First, normalize the integrals to account for the number of protons each signal represents.
-
Normalized Analyte Integral = (Integral of residual ¹H signal) / (Number of ¹H at that position in non-deuterated molecule)
-
Normalized IS Integral = (Integral of IS signal) / (Number of ¹H in IS molecule)
-
-
Then, calculate the % Incorporation: %D = [1 - (Normalized Analyte Integral / Normalized IS Integral)] x 100
-
-
Using an Internal Molecular Reference:
-
This method is simpler if the molecule contains a proton signal from a part of the molecule that is known to be 100% non-deuterated. %D = [1 - (Integral of residual ¹H signal / Integral of reference ¹H signal) * (Number of reference ¹H / Number of analyte ¹H)] x 100
-
-
Caption: Experimental Workflow for ¹H-NMR Deuterium Analysis.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format for easy comparison and reporting.
Example: Analysis of a hypothetically deuterated Benzene-d₁ (C₆H₅D).
-
Internal Standard: Maleic Acid (2 protons, signal at ~6.2 ppm).
-
Analyte: Benzene-d₁ (residual signal for 5 protons at ~7.3 ppm).[8]
Table 1: Quantitative ¹H-NMR Data for Deuterium Incorporation
| Signal Description | Chemical Shift (ppm) | Number of Protons (Theoretical) | Measured Integral Value | Normalized Integral |
| Maleic Acid (IS) | 6.20 | 2 | 1.00 | 0.50 |
| Benzene (Analyte) | 7.30 | 6 (for C₆H₆) | 2.15 | 0.358 |
Calculation:
-
Proton Occupancy at Benzene Ring: (Normalized Analyte Integral) / (Normalized IS Integral) = 0.358 / 0.50 = 0.716
-
This means that, on average, 71.6% of the protons are still present on the benzene ring.
-
% Deuterium Incorporation: (1 - 0.716) * 100% = 28.4%
This result indicates that the synthesis yielded a product with an average of 28.4% deuterium incorporation across the benzene ring. For site-specific deuteration, each distinct signal (ortho, meta, para) would be analyzed separately.
Applications in Drug Development
-
Metabolic Stability Assessment: Quantifying deuterium at "soft spots" (metabolically vulnerable positions) helps predict improvements in metabolic stability.[1][2]
-
Pharmacokinetic (PK) Studies: Deuterated compounds are used as tracers to accurately measure drug absorption, distribution, metabolism, and excretion (ADME).[3][]
-
Mechanism of Action Studies: Selectively deuterating parts of a molecule can help identify which chemical bonds are critical for the drug's activity.[3]
¹H-NMR spectroscopy is a robust, reliable, and highly accessible method for the quantitative analysis of deuterium incorporation in benzene rings and other organic molecules. By following a carefully controlled protocol, particularly regarding sample preparation and data acquisition parameters, researchers can obtain accurate and reproducible data. This information is invaluable for advancing drug discovery programs by enabling the precise characterization of deuterated drug candidates and understanding their metabolic fate.[5][]
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. benzene's low high resolution H-1 proton nmr spectrum of benzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for Quantifying Deuterium Labeling by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of deuterium-labeled compounds using mass spectrometry. The methodologies outlined are fundamental for a wide range of applications, from pharmacokinetic studies in drug development to metabolic flux analysis in biomedical research.
Application Note 1: Quantification of Small Molecule Drugs in Human Plasma Using a Deuterium-Labeled Internal Standard
This protocol details the use of a deuterium-labeled internal standard for the accurate quantification of a small molecule drug in a complex biological matrix like human plasma. The principle of isotope dilution mass spectrometry (IDMS) is employed, where a known amount of the deuterated analog of the analyte is added to the sample.[1][2] This internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for precise and accurate quantification by comparing the mass spectrometric response of the analyte to that of the internal standard.[1][3]
Experimental Workflow: Quantification using a Deuterated Internal Standard
Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.
Detailed Experimental Protocol
1. Materials and Reagents
-
Analyte of interest
-
Deuterium-labeled internal standard (IS)
-
Control human plasma
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
-
Stock Solutions: Prepare stock solutions of the analyte and the deuterated internal standard in methanol at a concentration of 1 mg/mL.
-
Working Internal Standard Solution: Dilute the IS stock solution with methanol to a suitable working concentration.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte into blank human plasma.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in blank human plasma.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the plasma sample, calibration standard, or QC sample into a clean microcentrifuge tube.[2]
-
Add 10 µL of the deuterated internal standard working solution to each tube.[2]
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[2]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of the mobile phase.[2]
4. LC-MS/MS Analysis
-
LC System: Waters ACQUITY UPLC or equivalent.[4]
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[4]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions).[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Injection Volume: 5 µL.[4]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize precursor-to-product ion transitions for both the analyte and the internal standard.
5. Data Analysis
-
Integrate the peak areas for the analyte and the IS for each sample.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples and QCs from the calibration curve.
Quantitative Data Summary
Table 1: Quantification of Vitamin D Metabolites in Human Serum using Deuterium-Labeled Internal Standards
| Metabolite | Concentration in Pooled Human Serum |
| 25(OH)D₃ | 5.1 ng/mL |
| 25(OH)D₃-23,26-lactone | 38.3 pg/mL |
| 1,25(OH)₂D₃-23,26-lactone | 8.9 pg/mL |
Data adapted from a study on the synthesis and application of deuterium-labeled vitamin D metabolites.[5]
Application Note 2: Measuring Protein Synthesis Rates in Cultured Cells Using D₂O Labeling
This protocol describes a method for measuring protein synthesis rates in cultured cells by metabolic labeling with deuterium oxide (D₂O).[6] Deuterium from D₂O is incorporated into nonessential amino acids during their synthesis, which are then incorporated into newly synthesized proteins.[6][7] The rate of deuterium incorporation into proteins over time reflects the protein synthesis rate.[8]
D₂O Labeling and Protein Synthesis Measurement Workflow
Caption: Workflow for measuring protein synthesis rates using D₂O labeling.
Detailed Experimental Protocol
1. Materials and Reagents
-
Cultured cells (e.g., HeLa, HEK293)
-
Standard cell culture medium
-
Deuterium oxide (D₂O, 99.9%)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium bicarbonate (Ambic)
-
Mass spectrometry grade trypsin
-
LC-MS grade solvents (water, acetonitrile, formic acid)
-
High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF)
2. Cell Culture and D₂O Labeling
-
Culture cells under standard conditions to the desired confluency.
-
Prepare the labeling medium by enriching the standard culture medium to a final concentration of 4-8% D₂O.
-
To initiate labeling, remove the standard medium, wash the cells with PBS, and add the D₂O-containing labeling medium.
-
Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to create a time-course for monitoring deuterium incorporation.
3. Protein Extraction and Digestion
-
Wash the harvested cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Take a known amount of protein (e.g., 50 µg) and denature, reduce, and alkylate the proteins. This can be done by adding DTT to a final concentration of 5 mM and incubating at 37°C for 30 minutes, followed by adding IAA to a final concentration of 18 mM and incubating in the dark at room temperature for 30 minutes.[8]
-
Dilute the sample with 100 mM ammonium bicarbonate to reduce the denaturant concentration.
-
Add trypsin at a 1:50 enzyme-to-protein ratio and digest overnight at 37°C.[8]
4. LC-MS Analysis
-
Acidify the digested peptide samples with formic acid.
-
Analyze the peptides using a high-resolution mass spectrometer coupled with a suitable liquid chromatography system.
-
Separate the peptides using a reverse-phase column with a gradient of acetonitrile in water with 0.1% formic acid.
5. Data Analysis
-
Identify peptides using a database search algorithm.
-
For each identified peptide, extract the isotopic distribution from the mass spectra at each time point.
-
Calculate the extent of deuterium incorporation by analyzing the shift in the isotopic pattern of the peptides over time.
-
The fractional synthesis rate (FSR) of proteins can be calculated based on the rate of deuterium incorporation into the peptides.
Quantitative Data Summary
Table 2: Isotopic Purity of Commercially Available Deuterium-Labeled Compounds
| Compound | % Isotopic Purity |
| Benzofuranone derivative (BEN-d₂) | 94.7% |
| Tamsulosin-d₄ (TAM-d₄) | 99.5% |
| Oxybutynin-d₅ (OXY-d₅) | 98.8% |
| Eplerenone-d₃ (EPL-d₃) | 99.9% |
| Propafenone-d₇ (PRO-d₇) | 96.5% |
Data from a study on the evaluation of isotopic enrichment of deuterium-labeled compounds.[9] The results were reproducible across triplicate runs.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. biorxiv.org [biorxiv.org]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Gold Standard in Quantitative Analysis
In the landscape of quantitative mass spectrometry, achieving the highest levels of accuracy and precision is paramount. Deuterated internal standards, which are stable isotope-labeled analogs of a target analyte, have become the gold standard for quantification.[1] By replacing one or more hydrogen atoms with deuterium, these standards are chemically almost identical to the analyte of interest but possess a distinct mass-to-charge ratio (m/z), allowing for their differentiation by the mass spectrometer.[1][2] This subtle but significant modification enables them to co-elute with the analyte during chromatography and experience similar ionization effects, thereby effectively compensating for variations in sample preparation, matrix effects, and instrument response.[1] The use of deuterated standards significantly enhances the reliability and robustness of quantitative assays, a critical factor in regulated environments and for making crucial decisions in drug development.[1]
Key Advantages:
-
Improved Accuracy and Precision: Deuterated standards correct for variability in sample extraction, injection volume, and instrument response.[3][4]
-
Compensation for Matrix Effects: They co-elute with the analyte, experiencing similar ion suppression or enhancement.[5][6]
-
Increased Method Robustness: Assays using deuterated standards are less susceptible to daily variations in instrument performance.[6]
Applications of Deuterated Standards
Deuterated standards are indispensable across various stages of research and development, including:
-
Pharmacokinetic (PK) and Drug Metabolism (DM) Studies: Accurate quantification of drug candidates and their metabolites in biological matrices is essential for assessing their absorption, distribution, metabolism, and excretion (ADME) properties.[6] Deuterated standards are the gold standard for this type of bioanalysis.[6]
-
Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the in vivo incorporation of isotopically labeled amino acids into all proteins.[7] Deuterated amino acids, such as deuterated leucine (Leu-d3), are used to create "heavy" proteomes that can be compared to "light" (unlabeled) proteomes to quantify changes in protein expression.[7][8]
-
Therapeutic Drug Monitoring (TDM): For drugs with a narrow therapeutic index, such as immunosuppressants, precise measurement of their concentration in blood is crucial to avoid toxicity or rejection.[5] Deuterated internal standards are used to develop highly accurate and specific mass spectrometry-based methods for TDM.[5]
-
Biomarker Validation: Deuterated standards play a critical role in the validation phase of biomarker discovery by enabling accurate and reproducible quantification of potential biomarkers in complex biological samples.[3]
Experimental Protocols
General Protocol for Quantitative Bioanalysis using a Deuterated Internal Standard
This protocol outlines a typical workflow for the quantification of a small molecule drug in human plasma using LC-MS/MS.
Materials and Reagents:
-
Analyte reference standard
-
Deuterated internal standard (IS) of the analyte
-
Control human plasma (e.g., K2EDTA)
-
Acetonitrile (ACN), HPLC grade or higher
-
Methanol (MeOH), HPLC grade or higher
-
Formic acid (FA), LC-MS grade
-
Deionized or Milli-Q water
-
96-well plates or microcentrifuge tubes
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of the analyte and deuterated IS in a suitable organic solvent (e.g., methanol).
-
Prepare a series of working solutions for the calibration curve by serially diluting the analyte stock solution.
-
Prepare a working solution of the deuterated IS at a fixed concentration.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the deuterated IS working solution.[2]
-
Vortex briefly to mix.
-
Add 150 µL of cold ACN with 0.1% formic acid to precipitate proteins.[2]
-
Vortex vigorously for 1 minute.[2]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Transfer the supernatant to a clean tube or well for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a suitable C18 or phenyl-hexyl column.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry:
-
Use electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.
-
Optimize the specific precursor-to-product ion transitions for both the analyte and the deuterated IS.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the deuterated IS.[1]
-
Calculate the peak area ratio (analyte peak area / IS peak area).[1]
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.[1]
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
SILAC Protocol for Quantitative Proteomics
This protocol describes the basic steps for a SILAC experiment to compare protein expression between two cell populations.
Materials and Reagents:
-
Cell culture medium deficient in L-lysine and L-arginine
-
"Light" L-lysine and L-arginine
-
"Heavy" deuterated L-lysine (e.g., L-Lysine-d4) and L-arginine (e.g., L-Arginine-d7)
-
Dialyzed fetal bovine serum (FBS)
-
Cell lysis buffer
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Grow two populations of cells in parallel.
-
Culture one population in "light" medium containing normal L-lysine and L-arginine.
-
Culture the second population in "heavy" medium containing the deuterated L-lysine and L-arginine.
-
Grow the cells for at least five to six doublings to ensure complete incorporation of the labeled amino acids.[7]
-
-
Experimental Treatment:
-
Apply the experimental treatment to one of the cell populations (e.g., drug treatment) while the other serves as a control.
-
-
Sample Preparation:
-
Harvest and lyse the cells from both populations.
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
Perform in-solution or in-gel digestion of the combined protein mixture with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labeling.
-
-
Data Analysis:
-
Use specialized software to identify and quantify the "light" and "heavy" peptide pairs.
-
The ratio of the peak intensities of the heavy to light peptides reflects the relative abundance of the corresponding protein in the two cell populations.
-
Data Presentation
Clear and concise presentation of quantitative data is crucial for interpretation and comparison.
Table 1: Pharmacokinetic Parameters of a Drug with and without a Deuterated Internal Standard.
| Parameter | Without Deuterated IS | With Deuterated IS |
| Precision (%CV) | ||
| Intra-assay | 8.5% | 2.1% |
| Inter-assay | 12.3% | 3.5% |
| Accuracy (%Bias) | ||
| Low QC | -15.2% | -1.8% |
| Mid QC | -9.8% | 0.5% |
| High QC | -11.5% | 1.2% |
Table 2: Relative Quantification of Proteins from a SILAC Experiment.
| Protein ID | Gene Name | Heavy/Light Ratio | Regulation |
| P02768 | ALB | 0.98 | Unchanged |
| P68871 | HBB | 2.54 | Upregulated |
| P01903 | HLA-A | 0.45 | Downregulated |
Mandatory Visualizations
Diagram 1: Experimental Workflow for Quantitative Bioanalysis
Caption: A typical workflow for quantitative bioanalysis using a deuterated internal standard.
Diagram 2: Principle of SILAC for Quantitative Proteomics
Caption: The basic principle of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Diagram 3: Logical Relationship of Deuterated Standard in Correcting Variability
Caption: How a deuterated internal standard corrects for analytical variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. texilajournal.com [texilajournal.com]
- 6. benchchem.com [benchchem.com]
- 7. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Probing Aromatic Systems with Deuterium: An Infrared Spectroscopy Application Note
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the structure of molecules. When applied to aromatic systems, the substitution of hydrogen (H) with its heavier isotope, deuterium (D), provides a nuanced and highly specific probe for investigating molecular structure, dynamics, and reaction mechanisms. The change in mass upon deuteration significantly alters the vibrational frequencies of C-H bonds, leading to distinct and well-resolved peaks for C-D bonds in the IR spectrum. This isotopic labeling strategy is particularly valuable in drug development and materials science for tracking metabolic pathways, understanding intermolecular interactions, and characterizing deuterated drug products.
The most significant change observed in the IR spectrum upon deuteration of an aromatic ring is the shift of the C-H stretching vibrations to lower wavenumbers. Aromatic C-H stretching bands typically appear in the 3100-3000 cm⁻¹ region.[1][2] Due to the increased reduced mass of the C-D bond, the corresponding C-D stretching vibrations are observed in the 2300-2200 cm⁻¹ range. This significant shift moves the vibrational signals to a less congested region of the mid-IR spectrum, minimizing overlap with other functional group absorptions and allowing for more straightforward analysis.
Similarly, C-H bending vibrations, which include in-plane and out-of-plane modes, also shift to lower frequencies upon deuteration. Aromatic C-H in-plane bending vibrations are typically found between 1300 and 1000 cm⁻¹, while the strong out-of-plane bending vibrations appear in the 900-675 cm⁻¹ region.[1][2] The corresponding C-D bending modes are observed at lower wavenumbers, providing further opportunities for detailed structural analysis.
Applications in Research and Drug Development
The strategic incorporation of deuterium into aromatic rings has several key applications:
-
Structural Elucidation: By comparing the IR spectra of a native and a deuterated aromatic compound, specific vibrational modes can be assigned with greater confidence. This is particularly useful for complex molecules with multiple overlapping peaks.
-
Quantitative Analysis: The intensity of the C-D stretching and bending bands can be correlated with the degree of deuteration. This allows for the quantitative determination of deuterium incorporation in a sample, which is critical for quality control in the manufacturing of deuterated drugs.[3]
-
Kinetic Isotope Effect (KIE) Studies: The difference in reaction rates between a C-H and a C-D bond can provide valuable insights into reaction mechanisms. IR spectroscopy can be used to monitor the progress of reactions involving deuterated aromatic compounds.
-
Metabolic Pathway Tracing: In drug development, deuteration can slow down the rate of metabolic breakdown of a drug by strengthening the chemical bonds targeted by metabolic enzymes (the "deuterium effect"). IR spectroscopy can be a valuable tool for tracking the fate of deuterated drug candidates in biological systems.
-
Probing Intermolecular Interactions: The vibrational frequencies of C-D bonds can be sensitive to their local environment. This allows IR spectroscopy to be used to study intermolecular interactions, such as hydrogen bonding and π-stacking, in aromatic systems.
Quantitative Data
The following tables summarize the characteristic infrared absorption frequencies for C-H and C-D bonds in several common aromatic systems.
Table 1: Vibrational Frequencies of Benzene and Deuterated Benzene (Benzene-d₆)
| Vibrational Mode | Benzene (C₆H₆) (cm⁻¹) | Benzene-d₆ (C₆D₆) (cm⁻¹) | Isotopic Frequency Ratio (νH/νD) |
| C-H/C-D Stretching | 3036[4] | 2294 | 1.32 |
| C-H/C-D In-plane Bending | 1479[4] | 1287[5] | 1.15 |
| C-H/C-D Out-of-plane Bending | 675[4] | 501 | 1.35 |
Table 2: Vibrational Frequencies of Toluene and Deuterated Toluene
| Vibrational Mode | Toluene (C₆H₅CH₃) (cm⁻¹) | Toluene-d₅ (C₆D₅CH₃) (cm⁻¹) | Toluene-d₈ (C₆D₅CD₃) (cm⁻¹) |
| Aromatic C-H/C-D Stretching | ~3030 - 3090 | ~2280 - 2310 | ~2280 - 2310 |
| Aromatic C-H/C-D In-plane Bending | ~1030, 1081 | ~830 - 870 | ~830 - 870 |
| Aromatic C-H/C-D Out-of-plane Bending | ~730 - 770 (monosubstituted)[2] | Not readily available | Not readily available |
Table 3: Vibrational Frequencies of Pyridine and Deuterated Pyridine (Pyridine-d₅)
| Vibrational Mode | Pyridine (C₅H₅N) (cm⁻¹) | Pyridine-d₅ (C₅D₅N) (cm⁻¹) | Isotopic Frequency Ratio (νH/νD) |
| C-H/C-D Stretching | 3023, 3031[6] | 2250, 2265 | ~1.34 |
| Ring Vibrations (mixed C-C/C-N stretch & C-H/C-D bend) | 1583, 1482, 1439 | 1537, 1355, 1319 | - |
| C-H/C-D Out-of-plane Bending | 748, 704 | 582, 530 | ~1.29, ~1.33 |
Experimental Protocols
Protocol 1: Hydrogen-Deuterium Exchange of Aromatic Compounds using Acid Catalysis
This protocol describes a general method for introducing deuterium onto an aromatic ring using a deuterated acid catalyst in heavy water.
Materials:
-
Aromatic compound
-
Deuterated sulfuric acid (D₂SO₄) or Deuterated hydrochloric acid (DCl)
-
Deuterium oxide (D₂O)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic compound in an excess of deuterium oxide (D₂O).
-
Catalyst Addition: Carefully add a catalytic amount of a strong deuterated acid, such as D₂SO₄ or DCl, to the reaction mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction time will vary depending on the reactivity of the aromatic compound and can range from several hours to days.
-
Work-up: After the desired reaction time, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the deuterated product with an organic solvent.
-
Washing: Wash the organic layer with a saturated sodium bicarbonate solution (if a strong acid catalyst was used) and then with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the deuterated aromatic compound.
-
Purification (if necessary): The crude product can be purified by techniques such as column chromatography or recrystallization.
-
Analysis: Confirm the extent of deuteration using IR spectroscopy by observing the appearance of C-D stretching and bending bands and the diminution of C-H bands.
Protocol 2: Platinum-Catalyzed Hydrogen-Deuterium Exchange of Aromatic Rings
This protocol utilizes a heterogeneous platinum-on-carbon (Pt/C) catalyst for the deuteration of aromatic rings with D₂O.[7]
Materials:
-
Aromatic compound
-
Platinum on activated carbon (Pt/C, 5-10 wt%)
-
Deuterium oxide (D₂O)
-
Reaction vessel (e.g., a thick-walled glass tube or a stainless-steel autoclave)
-
Magnetic stirrer and stir bar
-
Heating source (e.g., oil bath or heating block)
-
Filtration setup (e.g., Celite pad or syringe filter)
-
Organic solvent for extraction
Procedure:
-
Reaction Setup: To a reaction vessel, add the aromatic compound, Pt/C catalyst, and D₂O.
-
Reaction: Seal the vessel and heat the mixture with stirring. The reaction temperature and time will depend on the substrate, but typically range from 100 to 200 °C for several hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the Pt/C catalyst. A pad of Celite can be used to aid in the filtration of the fine catalyst particles.
-
Extraction: Extract the deuterated product from the aqueous solution using an appropriate organic solvent.
-
Drying and Solvent Removal: Dry the organic extract over an anhydrous drying agent and remove the solvent by rotary evaporation.
-
Analysis: Analyze the product by IR spectroscopy to determine the degree of deuteration.
Protocol 3: FTIR Sample Preparation using the KBr Pellet Method
This protocol describes the preparation of a solid sample for transmission FTIR analysis by creating a potassium bromide (KBr) pellet.[8][9]
Materials:
-
Deuterated aromatic compound (solid)
-
Spectroscopy-grade potassium bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
-
Spatula
Procedure:
-
Drying: Ensure the KBr is thoroughly dry by heating it in an oven at ~110°C for several hours and storing it in a desiccator. Moisture will cause significant interference in the IR spectrum.
-
Sample and KBr Measurement: Weigh out approximately 1-2 mg of the solid deuterated aromatic sample and 100-200 mg of dry KBr. The ideal concentration is about 0.1-1% of the sample in KBr.
-
Grinding: Combine the sample and KBr in an agate mortar and grind them together with the pestle until a fine, homogeneous powder is obtained. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.
-
Loading the Die: Transfer the ground powder into the sleeve of a clean and dry pellet press die. Distribute the powder evenly on the anvil surface.
-
Pressing the Pellet: Place the plunger into the die body and transfer the assembly to a hydraulic press. Apply pressure (typically 7-10 metric tons) for a few minutes. Applying a vacuum to the die during pressing can help to remove trapped air and improve the transparency of the pellet.
-
Pellet Removal and Analysis: Carefully release the pressure and disassemble the die. The resulting pellet should be transparent or translucent. Mount the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Visualizations
Caption: Experimental workflow for the IR spectroscopic analysis of a deuterated aromatic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. datapdf.com [datapdf.com]
- 4. fhi.mpg.de [fhi.mpg.de]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. How Do You Make Ir Pellets? A Step-By-Step Guide To Flawless Ftir Sample Preparation - Kintek Solution [kindle-tech.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Deuterated Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are powerful tools for the formation of carbon-carbon bonds, particularly for the synthesis of substituted alkynes.[1][2] The use of deuterated alkynes in these reactions is of significant interest for various applications, including mechanistic studies involving kinetic isotope effects, and the synthesis of deuterated molecules for use as internal standards in mass spectrometry or as metabolically stabilized drug candidates.[3] This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of deuterated alkynes with aryl and vinyl halides.
Mechanistic Overview: The Sonogashira Coupling
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, typically with a copper(I) co-catalyst and an amine base.[1] The catalytic cycle is generally understood to proceed through two interconnected cycles: a palladium cycle and a copper cycle.
A copper-free variant of the Sonogashira reaction is also widely employed to avoid the formation of alkyne homocoupling byproducts. In this version, the palladium catalyst facilitates both the activation of the aryl/vinyl halide and the deprotonation and coordination of the alkyne.
Experimental Protocols
The following protocols are representative examples for the palladium-catalyzed Sonogashira coupling of a deuterated terminal alkyne with an aryl halide.
Protocol 1: Copper-Cocatalyzed Sonogashira Coupling of Phenylacetylene-d1
This protocol is adapted from standard Sonogashira conditions and is suitable for a wide range of aryl iodides and bromides.[4][5]
Materials:
-
Phenylacetylene-d1 (1.0 equiv)
-
Aryl halide (e.g., iodobenzene, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (TEA, 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add PdCl₂(PPh₃)₂ (0.02 equiv), CuI (0.04 equiv), and the aryl halide (1.2 equiv).
-
Add the anhydrous, degassed solvent (e.g., 5 mL per mmol of aryl halide).
-
Add triethylamine (3.0 equiv) to the mixture and stir for 5 minutes at room temperature.
-
Add phenylacetylene-d1 (1.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-70 °C) and monitor the progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of an Aliphatic Deuterated Alkyne
This protocol is advantageous when homocoupling of the alkyne is a concern and is adapted from established copper-free methodologies.[3]
Materials:
-
Deuterated terminal alkyne (e.g., 1-deuterio-1-hexyne, 1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
A suitable base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene or dioxane)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl bromide (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and Cs₂CO₃ (2.0 equiv) to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Add the deuterated terminal alkyne (1.0 equiv).
-
Seal the vessel and heat the reaction to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction by an appropriate method (TLC, GC/MS, or NMR).
-
Once the reaction is complete, cool to room temperature and filter off the base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Data Presentation
The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions involving deuterated substrates.
Table 1: Palladium-Catalyzed Sonogashira Coupling of Phenylacetylene-d1 with Various Aryl Halides
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 25 | 4 | 95 | [4] |
| 2 | 4-Iodoanisole | PdCl₂(PPh₃)₂ / CuI | TEA | DMF | 25 | 3 | 92 | [5] |
| 3 | 4-Bromobenzonitrile | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 80 | 12 | 88 | [3] |
| 4 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100 | 6 | 85 | [6] |
| 5 | 2-Bromopyridine | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 60 | 8 | 90 | [4] |
Yields are for the isolated, purified product. Deuterium incorporation is assumed to be >98% based on the starting material.
Table 2: Deuterium Incorporation in Palladium-Membrane Mediated Deuteration of Alkynes
While not a cross-coupling reaction, this data from a palladium-mediated process illustrates the efficiency of deuterium incorporation into alkynes, which can then be used in subsequent cross-coupling reactions.
| Substrate | Product | Isolated Yield (%) | Deuterium Atoms per Molecule |
| Phenylacetylene | 1-Phenyl-1,2-dideuterioethane | 85 | 2.0 |
| 1-Octyne | 1,2-Dideuteriooctane | 92 | 2.0 |
| 3-Phenyl-1-propyne | 3-Phenyl-1,2-dideuteriopropane | 88 | 2.0 |
| Propargyl alcohol | 1,2-Dideuteriopropan-1-ol | 75 | 2.0 |
Data adapted from a study on electrolytic deuteration using a palladium membrane.[7]
Visualizations
Catalytic Cycles
The following diagrams illustrate the generally accepted mechanisms for the copper-cocatalyzed and copper-free Sonogashira cross-coupling reactions.
Caption: Copper-cocatalyzed Sonogashira catalytic cycles.
Caption: Copper-free Sonogashira catalytic cycle.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the palladium-catalyzed cross-coupling of a deuterated alkyne.
Caption: General experimental workflow.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions [organic-chemistry.org]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. ijnc.ir [ijnc.ir]
- 6. researchgate.net [researchgate.net]
- 7. US7642391B1 - Palladium-catalyzed coupling of aryl halides with alkynes - Google Patents [patents.google.com]
Application Notes and Protocols for Isotope Tracer Studies in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Isotope tracer studies are a powerful technique in organic synthesis and drug development, providing invaluable insights into reaction mechanisms, metabolic pathways, and the fate of molecules. By replacing an atom with its heavier, stable isotope (e.g., ²H, ¹³C, ¹⁸O), researchers can track the transformation of molecules with high precision. These studies are instrumental in optimizing synthetic routes, elucidating complex biological processes, and accelerating the development of new therapeutics.[1]
This document provides detailed application notes and protocols for three distinct examples of isotope tracer studies in organic synthesis, complete with quantitative data and visualizations to facilitate understanding and implementation in a research setting.
Application 1: Elucidation of the Ester Hydrolysis Mechanism using ¹⁸O Labeling
Objective: To determine the mechanism of ester hydrolysis by tracing the fate of an ¹⁸O label, thereby distinguishing between acyl-oxygen and alkyl-oxygen bond cleavage.
Introduction: The hydrolysis of esters can, in principle, proceed through two different mechanisms: cleavage of the bond between the carbonyl carbon and the oxygen of the alkoxy group (acyl-oxygen cleavage) or cleavage of the bond between the oxygen and the alkyl group of the alkoxy group (alkyl-oxygen cleavage). By labeling the oxygen of the alkoxy group with ¹⁸O, the position of the isotope in the products—either in the resulting alcohol or the carboxylic acid—definitively reveals the reaction pathway.
Experimental Protocol: Hydrolysis of Ethyl Acetate with ¹⁸O-Labeled Water
Materials:
-
Ethyl acetate (CH₃COOCH₂CH₃)
-
¹⁸O-labeled water (H₂¹⁸O, 97 atom % ¹⁸O)
-
Hydrochloric acid (HCl) as a catalyst
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine ethyl acetate (1 mmol) and ¹⁸O-labeled water (10 mmol).
-
Catalysis: Add a catalytic amount of hydrochloric acid (e.g., 0.1 mmol) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 50°C) for a specified time (e.g., 24 hours) to allow for partial hydrolysis.
-
Workup: After cooling the reaction mixture to room temperature, extract the organic components with diethyl ether.
-
Drying and Concentration: Dry the organic extract over anhydrous magnesium sulfate, filter, and carefully concentrate the solution under a gentle stream of nitrogen.
-
Analysis: Analyze the resulting mixture of unreacted ethyl acetate, ethanol, and acetic acid by GC-MS to determine the isotopic composition of each component.
Data Presentation
The mass spectra of the products are analyzed to determine the location of the ¹⁸O label.
| Compound | Expected Molecular Ion (m/z) if ¹⁶O | Observed Predominant Molecular Ion (m/z) | Conclusion |
| Acetic Acid | 60 | 62 (CH₃C¹⁸O¹⁸OH) and 61 (CH₃C¹⁸OOH) | The carboxylic acid product incorporates ¹⁸O from the labeled water. |
| Ethanol | 46 | 46 (CH₃CH₂¹⁶OH) | The alcohol product does not contain the ¹⁸O label. |
Interpretation: The observation of ¹⁸O in the acetic acid and its absence in the ethanol product conclusively demonstrates that the hydrolysis of ethyl acetate proceeds via acyl-oxygen cleavage . The hydroxide ion from the ¹⁸O-labeled water attacks the electrophilic carbonyl carbon, leading to the incorporation of ¹⁸O into the carboxylic acid.
Logical Relationship Diagram
Caption: Mechanism of ester hydrolysis with ¹⁸O labeling.
Application 2: Investigating the Benzoin Condensation via Kinetic Isotope Effect (KIE) Studies
Objective: To probe the rate-determining step of the thiazolium ion-catalyzed benzoin condensation by measuring the kinetic isotope effect upon deuteration of the aldehyde.
Introduction: The benzoin condensation is a classic carbon-carbon bond-forming reaction. Understanding its mechanism is crucial for developing more efficient catalysts and expanding its synthetic utility. The kinetic isotope effect (KIE) is a powerful tool for this purpose. By replacing a hydrogen atom with a deuterium atom at a position involved in bond breaking in the rate-determining step, a significant decrease in the reaction rate (a "normal" KIE, kH/kD > 1) is often observed.
Experimental Protocol: KIE of the Thiazolium-Catalyzed Benzoin Condensation
Materials:
-
Benzaldehyde (C₆H₅CHO)
-
Benzaldehyde-d₁ (C₆H₅CDO)
-
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (catalyst)
-
Methanol (CH₃OH) and Methanol-d₄ (CD₃OD)
-
Triethylamine (Et₃N)
-
Triethylammonium chloride (Et₃NHCl)
-
NMR spectrometer
Procedure:
-
Preparation of Deuterated Substrate: Synthesize benzaldehyde-d₁ (C₆H₅CDO) from a suitable precursor, for example, by the reduction of benzoyl chloride with a deuterated reducing agent.
-
Reaction Setup: In separate NMR tubes, prepare reaction mixtures containing the thiazolium catalyst, a buffer of triethylamine and triethylammonium chloride in either methanol or deuterated methanol.
-
Initiation of Reaction: Add either benzaldehyde or benzaldehyde-d₁ to the respective NMR tubes to initiate the condensation.
-
Kinetic Monitoring: Monitor the progress of the reactions over time by ¹H NMR spectroscopy, following the disappearance of the aldehyde proton signal and the appearance of the benzoin product signals.[2]
-
Data Analysis: Determine the initial rates of the reactions for both the protiated and deuterated substrates. The ratio of these rates gives the kinetic isotope effect (kH/kD).
Data Presentation
The following table summarizes the experimentally determined kinetic isotope effects for the benzoin condensation.[3]
| Isotopic Substitution | Solvent | Observed KIE (k_H/k_D) | Interpretation |
| Benzaldehyde-d₁ (C₆H₅CDO) | CH₃OH | ~3.4 | A significant normal KIE indicates that the C-H bond of the aldehyde is broken in the rate-determining step.[3] |
| Benzaldehyde (C₆H₅CHO) | CD₃OD | ~0.17 (Inverse, k_D/k_H ≈ 5.9) | A large inverse solvent isotope effect suggests a pre-equilibrium step involving the solvent prior to the rate-determining step.[3] |
Interpretation: The substantial normal KIE of ~3.4 observed with deuterated benzaldehyde strongly supports a mechanism where the cleavage of the aldehydic C-H bond is the rate-determining step of the reaction.[3] The large inverse solvent KIE is consistent with a mechanism involving a rapid and reversible deprotonation of the thiazolium catalyst by the solvent to form the active N-heterocyclic carbene catalyst.
Experimental Workflow Diagram
Caption: Workflow for KIE determination in benzoin condensation.
Application 3: Probing the Transition State of the Diels-Alder Reaction with ¹³C KIEs at Natural Abundance
Objective: To investigate the synchronicity of the bond-forming events in the Diels-Alder reaction between isoprene and maleic anhydride by measuring ¹³C kinetic isotope effects at natural abundance.
Introduction: The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. A key mechanistic question is whether the two new carbon-carbon bonds are formed simultaneously (a concerted, synchronous mechanism) or in a stepwise fashion (an asynchronous or stepwise mechanism). Measuring the KIE at each of the reacting carbon atoms can provide a detailed picture of the transition state. Modern NMR techniques allow for the precise measurement of ¹³C KIEs at natural abundance (1.1%), obviating the need for lengthy isotopic labeling syntheses.[4]
Experimental Protocol: Natural Abundance ¹³C KIE of the Diels-Alder Reaction
Materials:
-
Isoprene
-
Maleic anhydride
-
Suitable solvent (e.g., xylenes)
-
High-field NMR spectrometer (≥500 MHz) with a cryoprobe is recommended for enhanced sensitivity.
Procedure:
-
Reaction Setup: Prepare a solution of isoprene and maleic anhydride in the chosen solvent. An internal standard can be added for accurate quantification of conversion.
-
Initial Sample (t=0): Take an aliquot of the reaction mixture before heating to serve as the reference for the natural abundance isotopic ratios.
-
Reaction: Heat the reaction mixture to a temperature that allows for a reasonable reaction rate (e.g., 80°C) and monitor the reaction progress to a high conversion (typically >95%) to ensure sufficient isotopic fractionation in the remaining starting material.
-
Isolation of Unreacted Starting Material: After reaching high conversion, quench the reaction and carefully isolate the unreacted isoprene from the reaction mixture, for example, by careful distillation.
-
NMR Analysis: Acquire high-resolution, quantitative ¹³C NMR spectra of both the initial (t=0) and the recovered unreacted isoprene.
-
Data Analysis: Determine the ¹³C/¹²C ratios for each carbon of isoprene in both samples by comparing the integrals of the ¹³C signals relative to a reference signal (either an internal standard or a carbon within the molecule assumed to not experience a KIE). Calculate the KIE for each carbon using the appropriate equations that relate the change in isotopic ratio to the fraction of reaction completion.[5]
Data Presentation
The following table presents representative ¹³C kinetic isotope effects for the Diels-Alder reaction between isoprene and maleic anhydride.[5]
| Carbon Position in Isoprene | Observed ¹³C KIE (k_¹²C / k_¹³C) | Interpretation |
| C1 | 1.021 ± 0.002 | A significant normal KIE indicates substantial rehybridization and bond formation at this position in the transition state. |
| C4 | 1.025 ± 0.002 | A significant normal KIE, similar in magnitude to C1, suggests that bond formation at C4 is also well-advanced in the transition state. |
| C2 and C3 | ~1.000 | The absence of a significant KIE at the internal carbons of the diene is consistent with their primary role in π-system reorganization rather than direct bond formation. |
Interpretation: The observation of similar, significant normal ¹³C KIEs at both C1 and C4 of isoprene suggests that the transition state for this Diels-Alder reaction is largely synchronous, with both new C-C bonds being formed to a similar extent.[5]
Signaling Pathway Diagram (Conceptual Representation of Bond Formation)
Caption: Synchronous bond formation in the Diels-Alder reaction.
References
- 1. Documents download module [ec.europa.eu]
- 2. Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class - Magritek [magritek.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Cysteine-Reactivity Profiling with Alkyne Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative profiling of cysteine reactivity in complex proteomes using alkyne-functionalized probes. This chemical proteomics strategy is a powerful tool for identifying functional cysteine residues, discovering novel drug targets, and assessing the selectivity of covalent inhibitors.
Application Notes
Quantitative cysteine-reactivity profiling, often employing techniques like isotopic Tandem Orthogonal Proteolysis–Activity-Based Protein Profiling (isoTOP-ABPP), enables the global and quantitative assessment of the intrinsic reactivity of cysteine residues directly in native biological systems.[1][2] The high nucleophilicity and redox sensitivity of the cysteine thiol group make it a key player in catalysis, protein structure, and regulation through post-translational modifications (PTMs).[3][4]
Key Applications:
-
Identification of Hyperreactive Cysteines: This method can identify a subset of "hyperreactive" cysteines that often perform critical functions in catalysis, metal coordination, or redox sensing.[1][5] These residues are prime targets for the development of covalent therapeutics.
-
Covalent Drug Discovery: The platform is instrumental in the discovery of covalent inhibitors by identifying ligandable cysteines and assessing the proteome-wide selectivity of electrophilic compounds.[3][6] This helps in optimizing lead compounds and minimizing off-target effects.
-
Functional Annotation of Proteins: By pinpointing functionally important cysteines, this approach aids in annotating the function of uncharacterized proteins.[1]
-
Studying Post-Translational Modifications: The reactivity of a cysteine residue is sensitive to its local environment and can be altered by PTMs such as oxidation or S-nitrosation.[3] This method allows for the global monitoring of such modifications.
-
Screening of Designed Proteins: Quantitative reactivity profiling can be used to assess the functional status of computationally designed proteins, for instance, by distinguishing between active and inactive enzyme designs.[1]
Experimental Workflow and Signaling
The general workflow for quantitative cysteine-reactivity profiling using the isoTOP-ABPP method is depicted below. This process involves differential labeling of two proteome samples with an alkyne probe, followed by isotopic tagging, enrichment, and quantitative mass spectrometry.
Caption: General workflow for isoTOP-ABPP.
Cysteine residues are often involved in redox signaling pathways. For example, the oxidation of a critical cysteine can alter a protein's function, leading to downstream cellular responses.
Caption: Cysteine oxidation in signaling.
Quantitative Data Summary
The following tables summarize representative quantitative data from cysteine-reactivity profiling experiments.
Table 1: Cysteine Reactivity Ratios from isoTOP-ABPP.
This table shows example isoTOP-ABPP ratios for peptides from MCF7 cells labeled with different concentrations of an iodoacetamide (IA) probe. A ratio close to 1.0 for the [High]:[Low] probe concentration indicates a hyperreactive cysteine that is fully labeled even at low probe concentrations.
| Protein | Cysteine Site | [20 µM]:[10 µM] Ratio (R) | [50 µM]:[10 µM] Ratio (R) | [100 µM]:[10 µM] Ratio (R) | Reactivity Class |
| CKB | Cys283 | 1.2 | 1.3 | 1.5 | Hyperreactive |
| LCP1 | Cys436 | 3.5 | 6.8 | 9.2 | Less Reactive |
| GAPDH | Cys152 | 1.1 | 1.2 | 1.4 | Hyperreactive |
| PRDX1 | Cys52 | 1.0 | 1.1 | 1.1 | Hyperreactive |
Data are illustrative and based on principles described in cited literature.[1]
Table 2: Number of Quantified Cysteines with Different Probes.
This table provides an overview of the number of cysteine residues that can be quantified using various alkyne-functionalized probes in a bacterial proteome (S. aureus).
| Probe Name | Reactive Group | Number of Quantified Cysteines | Cysteine Selectivity (%) |
| IA-alkyne | Iodoacetamide | 1197 | 95 |
| CA-alkyne | Chloroacetamide | 230 | 96 |
| BMK-alkyne | α-bromomethyl ketone | 976 | 89 |
| EBX2-alkyne | Ethynylbenziodoxolone | 1251 | 85 |
| MI-alkyne | Maleimide | 752 | 95 |
Data derived from a study comparing various electrophilic probes.[7]
Detailed Experimental Protocols
The following protocols are based on the isoTOP-ABPP methodology. An alternative approach using isotopically labeled light and heavy iodoacetamide-alkyne probes (IA-light/IA-heavy) is also described, which can be advantageous for samples not amenable to SILAC labeling.[8][9]
Protocol 1: Standard isoTOP-ABPP Workflow
1. Proteome Preparation and Labeling: a. Prepare two proteome samples for comparison (e.g., vehicle-treated vs. compound-treated cells). b. Lyse cells in a suitable buffer (e.g., PBS) and determine protein concentration. c. Treat one proteome (e.g., 1 mg of total protein) with the cysteine-reactive alkyne probe (e.g., iodoacetamide-alkyne, IA-alkyne) at a specific concentration (e.g., 100 µM) for 1 hour at room temperature. d. Treat the second proteome in the same manner.
2. Click Chemistry Reaction: a. To the IA-alkyne labeled proteomes, add the following reagents for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction: i. Azide-biotin tag with an isotopically light TEV-cleavable linker for one sample. ii. Azide-biotin tag with an isotopically heavy TEV-cleavable linker for the other sample. iii. Tris(2-carboxyethyl)phosphine (TCEP). iv. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA). v. Copper(II) sulfate (CuSO₄). b. Incubate for 1 hour at room temperature.
3. Protein Enrichment and Digestion: a. Combine the two isotopically labeled proteomes. b. Precipitate proteins (e.g., with chloroform/methanol) and resuspend in a buffer containing SDS. c. Add streptavidin-agarose beads to enrich for biotin-tagged proteins. Incubate for 1.5 hours at room temperature. d. Wash the beads extensively to remove non-specifically bound proteins. e. Resuspend the beads in a digestion buffer (e.g., containing urea) and reduce with TCEP, then alkylate with iodoacetamide to cap any remaining free cysteines. f. Perform on-bead tryptic digestion overnight at 37°C.
4. Isotope-Tagged Peptide Elution: a. Wash the beads after tryptic digestion. b. Add TEV protease to cleave the linker and release the isotopically tagged, probe-labeled peptides. Incubate for 3 hours at 30°C. c. Collect the supernatant containing the eluted peptides.
5. LC-MS/MS Analysis: a. Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Acquire data in a data-dependent manner.
6. Data Analysis: a. Search the MS/MS data against a protein database to identify the probe-labeled peptides. b. Quantify the relative abundance of the light and heavy isotopic pairs for each identified cysteine-containing peptide by extracting the ion chromatograms from the MS1 spectra.[3] c. Calculate the heavy/light ratio to determine the change in reactivity of each cysteine residue between the two samples.
Protocol 2: Using Isotopically Labeled IA-Alkyne Probes (IA-light/IA-heavy)
This protocol offers a simplified workflow by incorporating the isotopic labels directly into the alkyne probe.
1. Proteome Preparation and Differential Labeling: a. Prepare two proteome samples. b. Label one proteome with "IA-light" and the other with "IA-heavy" probe.[8] c. Combine the two labeled proteomes.
2. Click Chemistry and Enrichment: a. Perform a single click chemistry reaction on the combined sample using a non-isotopic azide-biotin tag. b. Enrich the biotinylated proteins using streptavidin beads as described in Protocol 1.
3. Digestion and Analysis: a. Perform on-bead tryptic digestion. Since the tag is not cleavable in this workflow, peptides are typically eluted from the beads using harsh conditions (e.g., boiling in SDS-PAGE loading buffer) or by using a cleavable biotin analog like desthiobiotin. b. Analyze the peptides by LC-MS/MS and quantify the light/heavy peptide pairs as described previously.
This streamlined approach is particularly useful for samples where metabolic labeling (like SILAC) is not feasible and avoids the synthesis of complex isotopically labeled cleavable linkers.[8][9]
References
- 1. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteome-wide quantification and characterization of oxidation-sensitive cysteines in pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Reactive Cysteine Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Quantitative reactivity profiling predicts functional cysteines in proteomes | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) experiments. This powerful technique is instrumental in studying protein conformation, dynamics, and interactions, offering critical insights for structural biology and drug development.[1][2][3][4]
Introduction to HDX-MS
HDX-MS measures the rate of deuterium exchange of backbone amide hydrogens on a protein.[5] This exchange rate is sensitive to the local environment, providing information on solvent accessibility, hydrogen bonding, and protein structure.[6][7] By comparing the deuterium uptake of a protein in different states (e.g., with and without a ligand), researchers can identify regions of conformational change.[8][9] This technique is highly sensitive, requires low sample consumption, and is not limited by protein size.[1][5]
The general workflow for an HDX-MS experiment involves several key steps: deuterium labeling, quenching the exchange reaction, proteolytic digestion (for bottom-up approaches), and analysis by liquid chromatography-mass spectrometry (LC-MS).[1][8][10]
Key Applications in Research and Drug Development:
-
Protein Conformational Analysis: Studying changes in protein structure and dynamics.[1][10]
-
Protein-Ligand Interactions: Identifying binding sites and allosteric effects of small molecules or drugs.[4][7][8][9]
-
Epitope Mapping: Determining the binding sites of antibodies on their target antigens.[9][11]
-
Biopharmaceutical Development: Assessing the structural integrity and stability of therapeutic proteins and biosimilars.[2][9]
-
Protein-Protein Interactions: Characterizing the interfaces and dynamic changes upon complex formation.[4]
Experimental Protocols
A successful HDX-MS experiment relies on careful optimization of each step. The most common approach is the "bottom-up" method, which will be detailed here.
Sample Preparation
Proper sample preparation is critical for obtaining reliable and reproducible data.
-
Protein Purity: The protein of interest should have a purity of at least 95%.[6]
-
Buffer Composition: Use deuterium-compatible buffers. It's important to note that the measured pH in D₂O (pDread) will be 0.2-0.4 units higher than in H₂O due to the solvent isotope effect.[12]
-
Protein Concentration: The optimal protein concentration will vary depending on the system, but typically ranges from low micromolar concentrations. For a local HDX-MS experiment, approximately 10-20 pmol of protein is loaded per injection.[12]
| Parameter | Recommendation | Source |
| Protein Purity | ≥ 95% | [6] |
| Buffer pH (in H₂O) | Adjusted to desired experimental pH | [12] |
| pDread (in D₂O) | pH (in H₂O) + 0.2-0.4 | [12] |
| Protein Amount per Injection | 10-20 pmol | [12] |
Deuterium Labeling
The protein is diluted in a buffer containing a high concentration of deuterium oxide (D₂O) to initiate the exchange reaction.
-
Continuous Labeling: The most common method where the protein is incubated in a deuterated buffer for various time points.[6] These time points can range from seconds to hours.[6]
-
Labeling Temperature: Typically performed at a low temperature (e.g., 4°C) to slow down the exchange rate and preserve the protein's native conformation.[6] However, experiments can be conducted at different temperatures to study temperature-dependent dynamics.[7]
Quenching
The exchange reaction is stopped or significantly slowed down by rapidly changing the pH and temperature.
-
Quench Buffer: An acidic solution (pH 2-3) is added to the reaction.[11]
-
Temperature: The reaction is rapidly cooled to near 0°C.[5][12] The quench buffer should be pre-chilled on ice for at least 30 minutes prior to use.[12]
| Parameter | Condition | Source |
| Quench Buffer pH | 2.0 - 3.0 | [11] |
| Quench Temperature | ~0°C | [5][12] |
Proteolytic Digestion
For bottom-up HDX-MS, the quenched protein is digested into smaller peptides.
-
Enzyme: Pepsin is the most commonly used protease as it is active at low pH, which helps to minimize back-exchange (the loss of incorporated deuterium).[8][13]
-
Immobilized Pepsin Column: Digestion is often performed online using an immobilized pepsin column, which allows for rapid and reproducible digestion.[6]
LC-MS Analysis
The resulting peptides are separated by liquid chromatography and analyzed by a mass spectrometer.
-
Liquid Chromatography: Reversed-phase chromatography is used to separate the peptides before they enter the mass spectrometer.[13]
-
Mass Spectrometry: High-resolution mass spectrometry is employed to accurately measure the mass of the deuterated peptides.[6]
Data Analysis
Specialized software is used to process the mass spectrometry data and determine the level of deuterium uptake for each peptide.
-
Software: Commercial software such as HDExaminer, DynamX, and HDX Workbench are commonly used.[6][14]
-
Data Visualization: The results are often visualized as deuterium uptake plots, which show the amount of deuterium incorporated over time for each peptide.[11] Heat maps can also be used to map the changes in deuterium uptake onto the protein's structure.[6]
Visualization of Workflows
Bottom-Up HDX-MS Workflow
Caption: A schematic of the bottom-up HDX-MS experimental workflow.
Top-Down vs. Bottom-Up HDX-MS
Caption: Comparison of Top-Down and Bottom-Up HDX-MS workflows.
Quantitative Data Summary
The following table summarizes key quantitative parameters in a typical bottom-up HDX-MS experiment.
| Parameter | Typical Value/Range | Significance | Source |
| Back-Exchange | 25-45% | The unavoidable loss of deuterium during the workflow. Must be accounted for in data analysis. | [12] |
| Mass Spectrometer Resolution | > 30,000 | High resolution is required to accurately distinguish between deuterated and non-deuterated peptide isotopes. | [6] |
| Labeling Time Points | Seconds to Hours | Multiple time points are necessary to capture the kinetics of deuterium exchange across different regions of the protein. | [6][11] |
| Quench pH | 2.0 - 3.0 | Minimizes the rate of hydrogen exchange, effectively stopping the labeling reaction. | [11] |
Signaling Pathway Example: Protein Kinase A (PKA) Activation
HDX-MS can be used to study the conformational changes that occur during the activation of a signaling protein like Protein Kinase A (PKA).
Caption: Conformational changes in PKA activation studied by HDX-MS.
By comparing the deuterium uptake of the PKA holoenzyme in the presence and absence of cAMP, HDX-MS can identify the specific regions of the regulatory and catalytic subunits that undergo conformational changes upon activation. This information is invaluable for understanding the mechanism of PKA regulation and for the development of drugs that target this pathway.
References
- 1. scilit.com [scilit.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. HDX-MS guided drug discovery: small molecules and biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HDX-MS And How It Works - Creative Proteomics [creative-proteomics.com]
- 5. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. HDX-MS Workflow from Sample Preparation to Data Interpretation - Creative Proteomics [iaanalysis.com]
- 7. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDX-MS: An Analytical Tool to Capture Protein Motion in Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDX-MS Guided Drug Discovery: Small Molecules and Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrogen-Deuterium Exchange Mass Spectrometry for Probing Changes in Conformation and Dynamics of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hdxms.net [hdxms.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. HDX Workbench - Hydrogen Deuterium Exchange (HDX) Data Analysis [hdxworkbench.com]
Application Notes and Protocols for Sonogashira Coupling with Isotopically Labeled Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by palladium and copper complexes, proceeds under mild conditions and demonstrates a broad tolerance for various functional groups, making it an invaluable tool in the synthesis of complex molecules.[1][2] The incorporation of isotopically labeled alkynes, such as those containing carbon-13 (¹³C) or deuterium (D), into molecules via the Sonogashira coupling is of significant interest in pharmaceutical research and drug development. These labeled compounds are crucial for a variety of applications, including metabolic studies, pharmacokinetic profiling, and as internal standards in quantitative mass spectrometry.[3]
This document provides detailed application notes and experimental protocols for conducting Sonogashira coupling reactions with isotopically labeled alkynes.
Principle of the Reaction
The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl or vinyl halide and the subsequent reductive elimination of the final product. The copper co-catalyst is believed to activate the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base is typically used to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.[1]
When using isotopically labeled alkynes, the fundamental mechanism remains the same. The isotopic label is incorporated into the final product at the position of the alkyne. Careful handling of the labeled starting materials is essential to ensure high isotopic enrichment in the final product and to avoid unnecessary waste of expensive labeled reagents.
Applications in Drug Development
The use of Sonogashira coupling with isotopically labeled alkynes has several important applications in the pharmaceutical industry:
-
Metabolic Studies: Incorporating stable isotopes like ¹³C or deuterium into a drug candidate allows researchers to trace its metabolic fate in vitro and in vivo. By analyzing the mass spectra of metabolites, the positions of the isotopic labels can help elucidate metabolic pathways and identify key metabolites.
-
Pharmacokinetic (PK) Studies: Isotope-labeled compounds are widely used in "micro-dosing" and "micro-tracing" studies to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.
-
Internal Standards for Bioanalysis: Deuterated or ¹³C-labeled versions of a drug are ideal internal standards for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). They co-elute with the unlabeled analyte but are distinguished by their higher mass, allowing for accurate quantification in complex biological matrices.
-
Positron Emission Tomography (PET) Imaging: The Sonogashira coupling can be a key step in the synthesis of ¹¹C-labeled PET tracers (t½ = 20.4 min). While this document focuses on stable isotopes, the principles can be adapted for short-lived radioisotopes.[4][5]
Experimental Protocols
The following are generalized protocols for the Sonogashira coupling of an aryl halide with a ¹³C-labeled and a deuterium-labeled terminal alkyne. These should be considered as starting points, and optimization for specific substrates may be necessary.
Protocol 1: Sonogashira Coupling with a ¹³C-Labeled Terminal Alkyne
This protocol describes the coupling of an aryl iodide with [1-¹³C]phenylacetylene.
Materials:
-
Aryl iodide (1.0 equiv)
-
[1-¹³C]Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add the anhydrous, degassed solvent, followed by triethylamine (2.0 equiv).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the [1-¹³C]phenylacetylene (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the ¹³C-labeled coupled product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the isotopic enrichment.
Protocol 2: Sonogashira Coupling with a Deuterium-Labeled Terminal Alkyne
This protocol describes the coupling of an aryl bromide with phenylacetylene-d1.
Materials:
-
Aryl bromide (1.0 equiv)
-
Phenylacetylene-d1 (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
A suitable phosphine ligand (e.g., Triphenylphosphine (PPh₃) or a bulky, electron-rich ligand like XPhos) (0.04 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
A suitable base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 equiv), Pd(OAc)₂ (0.02 equiv), the phosphine ligand (0.04 equiv), CuI (0.04 equiv), and the base (2.0 equiv).
-
Add the anhydrous, degassed solvent.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the phenylacetylene-d1 (1.2 equiv) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 80-110 °C) and monitor its progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove inorganic salts, washing with a suitable organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the purified product by ¹H NMR, ²H NMR (if available), and mass spectrometry to confirm the structure and assess the level of deuterium incorporation.
Data Presentation
Table 1: Representative Yields for Sonogashira Coupling of Aryl Halides with Phenylacetylene
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 4 | ~95 |
| 2 | 4-Iodotoluene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 4 | ~96 |
| 3 | 4-Bromoacetophenone | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | DMF | 100 | 2 | ~90 |
| 4 | 4-Chlorotoluene | [{Pd(μ-OH)Cl(IPr)}₂] | KOH | EtOH | 80 | 2 | ~98 |
| 5 | 2-Iodotoluene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Ionic Liquid | RT | 1 | 96 |
Yields are based on non-isotopically labeled phenylacetylene and are intended as a general guide. Isotopic enrichment of the product is primarily dependent on the isotopic purity of the starting alkyne.
Mandatory Visualization
Catalytic Cycle of the Sonogashira Coupling
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow for Isotopic Labeling via Sonogashira Coupling
Caption: General experimental workflow for isotopic labeling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-based catalytic systems for the synthesis of conjugated enynes by sonogashira reactions and related alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Deuterated Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of deuterated compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and handling of deuterated compounds.
Issue 1: Low Deuterium Incorporation
Symptom: The final product exhibits a lower-than-expected level of deuterium enrichment upon analysis by NMR or mass spectrometry.[1]
| Potential Cause | Recommended Solution |
| Insufficient Deuterating Reagent | Increase the molar excess of the deuterating agent. For equilibrium reactions like metal-catalyzed hydrogen-deuterium exchange, using a larger volume of D₂O or a higher pressure of D₂ gas can favor the formation of the deuterated product.[1] |
| Poor Reagent Activity | Ensure the deuterating reagent is fresh and has not been compromised by exposure to protic solvents (e.g., H₂O). For instance, reagents like LiAlD₄ are highly reactive with moisture.[1] |
| Catalyst Deactivation | In catalytic reactions, such as those using Pd/C, the catalyst may have become poisoned. It is advisable to use a fresh batch of the catalyst or consider increasing the catalyst loading.[1] |
| Back-Exchange with Protic Solvents | Labile deuterium atoms, particularly those on heteroatoms like oxygen and nitrogen, can be lost during workup or purification with protic solvents (e.g., H₂O, methanol).[1] To mitigate this, use deuterated solvents for extraction and chromatography where feasible, or minimize the compound's contact time with protic media.[1][2] |
| Suboptimal Reaction Conditions | The reaction time may be too short, or the temperature may be too low. Systematically optimize these parameters to drive the reaction to completion.[3] |
Issue 2: Presence of Over-Deuterated or H/D Scrambled Products
Symptom: Mass spectrometry or NMR analysis indicates the presence of products with more deuterium atoms than intended or with deuterium located at incorrect positions.[1]
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions | High temperatures or extended reaction times can lead to hydrogen-deuterium (H/D) scrambling.[1] Consider running the reaction at a lower temperature for a longer duration.[1] |
| Highly Active Catalyst | An overly active catalyst can result in non-specific deuteration. A less active catalyst or the use of a catalyst poison might improve selectivity.[1] |
| Unstable Intermediates | The reaction may proceed through intermediates that are susceptible to rearrangement or exchange with the solvent. Modifying reaction conditions, such as changing the base or solvent, could stabilize the desired reaction pathway.[1] |
Issue 3: Inconsistent Analytical Results
Symptom: Difficulty in obtaining reproducible and accurate measurements of deuterium incorporation.
| Potential Cause | Recommended Solution |
| Improper Sample Handling | Hygroscopic compounds can absorb atmospheric moisture, which can compromise the accuracy of quantitative analyses.[2] It is recommended to handle such compounds in a dry environment, like a glove box, and to store them in a desiccator.[2] |
| Inappropriate Analytical Technique | While both ¹H and ²H NMR are powerful tools, they have distinct advantages and disadvantages. ¹H NMR offers high sensitivity for detecting the absence of protons, while ²H NMR provides direct evidence of deuteration, which is especially useful for highly enriched compounds.[4] For comprehensive characterization, a combined approach is often optimal.[4] |
| Contaminated NMR Solvents | Residual protic impurities in deuterated NMR solvents can interfere with the analysis. Using a fresh, sealed ampoule of a high-purity deuterated solvent is recommended.[2][5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of isotopic impurities in deuterated compounds?
A1: During synthesis, several isotopic impurities can arise:
-
Isotopologues: These are molecules that only differ in their isotopic composition. For instance, a target molecule with a single deuterium atom (d1) may be contaminated with the non-deuterated (d0) or doubly-deuterated (d2) versions.[1]
-
Isotopomers: These are isomers that have the same number of each isotopic atom but differ in their positions. For example, in a deuterated aromatic ring, the deuterium could be at the ortho, meta, or para position, with the unintended positions considered impurities.[1]
-
Under-deuterated Species: These are starting materials or intermediates that have fewer deuterium atoms than the final target compound.[1]
-
Over-deuterated Species: This refers to the incorporation of more deuterium atoms than intended.[1]
-
H/D Scrambling: This is the unwanted exchange of hydrogen and deuterium atoms within the molecule or with the solvent, which results in a mixture of isotopomers.[1]
Q2: How can I prevent hydrogen-deuterium (H/D) exchange during storage and handling?
A2: To minimize H/D exchange:
-
Use Aprotic Solvents: Whenever possible, use aprotic solvents as they lack exchangeable protons.[2]
-
Work in an Inert Atmosphere: Handling deuterated compounds under a dry, inert atmosphere like nitrogen or argon minimizes exposure to atmospheric moisture.[2]
-
Avoid Protic Sources: Minimize contact with water, alcohols, and other protic solvents unless they are a necessary part of the experimental design.[2]
Q3: What are the best storage conditions for deuterated compounds?
A3: Proper storage is crucial for maintaining both chemical and isotopic integrity.[2][6] General guidelines include:
-
Temperature: Many deuterated compounds, especially those that are volatile or prone to degradation, should be refrigerated.[2][6] For solids, storage at -20°C or colder in a desiccator is often recommended.[7]
-
Protection from Light: Use amber vials or store compounds in the dark to prevent light-induced degradation.[2][6]
-
Sealed Containers: Tightly sealed containers, such as ampoules or vials with septum caps, are essential to prevent contamination from atmospheric moisture and gases.[2][6]
-
Inert Atmosphere: For sensitive compounds, storage under an inert gas can prevent oxidation.[2]
Q4: What is the Kinetic Isotope Effect (KIE) and why is it important in the synthesis of deuterated compounds?
A4: The Kinetic Isotope Effect is a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is replaced with one of its isotopes.[8][9] The C-D bond is stronger than the C-H bond, meaning it requires more energy to break.[10][11] This is particularly relevant in drug development, as replacing a hydrogen atom at a site of metabolic activity with deuterium can slow down the metabolic process, potentially improving the drug's half-life and safety profile.[12][13] However, this effect also means that reactions involving the cleavage of a C-H bond will be slower when that hydrogen is replaced with deuterium, which needs to be considered during synthetic planning.[10]
Q5: Which analytical techniques are best for confirming deuterium incorporation?
A5: The primary techniques for characterizing deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[12]
-
Mass Spectrometry (MS): This is a highly sensitive method for determining the overall deuterium content. By comparing the mass spectra of the deuterated and non-deuterated compounds, the increase in molecular weight and the isotopic distribution can be used to calculate the percentage of deuterium incorporation.[3]
-
NMR Spectroscopy:
-
¹H NMR: Can be used to determine site-specific deuteration by observing the disappearance or reduction in the integration of the signal corresponding to the proton that has been replaced by deuterium.[3][4]
-
²H NMR: Provides direct detection of the deuterium nuclei, offering unambiguous confirmation of the label's presence and location.[4][12]
-
Experimental Protocols
Protocol 1: General Procedure for Hydrogen-Deuterium (H/D) Exchange
This protocol describes a general method for introducing deuterium via an acid- or base-catalyzed exchange reaction.
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[3]
-
Reaction Setup: Dissolve the substrate in a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
Initiation: Add a catalytic amount of a deuterated acid (e.g., DCl, D₂SO₄) or a deuterated base (e.g., NaOD). The choice of catalyst will depend on the substrate's stability and the desired exchange positions.[14][15]
-
Reaction: Stir the mixture at the desired temperature. The reaction progress can be monitored by taking aliquots and analyzing them by ¹H NMR or MS to determine the extent of deuterium incorporation.
-
Workup and Isolation: Upon completion, cool the reaction mixture. If necessary, neutralize the catalyst. Extract the product with a suitable organic solvent. Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product using standard techniques such as column chromatography or recrystallization. Use deuterated solvents for chromatography where possible to avoid back-exchange.[1]
Protocol 2: Analysis of Deuterium Incorporation by ¹H NMR
This protocol outlines the steps for quantifying deuterium incorporation using ¹H NMR.
-
Sample Preparation: Accurately weigh the deuterated compound and dissolve it in a high-purity deuterated solvent.[5] A known amount of a non-deuterated internal standard can be added for quantification.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Spectral Analysis:
-
Integrate the residual proton signal at the site of deuteration.
-
Integrate a signal from a non-deuterated portion of the molecule or the internal standard as a reference.
-
-
Calculation: The percentage of deuterium incorporation can be calculated using the following formula: % Deuteration = [1 - (Integral of residual ¹H signal / Integral of reference ¹H signal)] x 100[4]
Visualizations
Caption: A generalized workflow for the synthesis, purification, and analysis of deuterated compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. volumen 33 número 3 [revistas.unam.mx]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
Technical Support Center: Palladium-Catalyzed Sonogashira Reactions
Welcome to the technical support center for palladium-catalyzed Sonogashira reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction is resulting in a low yield or is not working at all. What are the primary factors to investigate?
A1: A low or nonexistent yield in a Sonogashira coupling can stem from several critical factors. The initial troubleshooting steps should focus on the integrity of your catalyst system, the quality of your reagents, and the reaction conditions.[1][2][3]
-
Catalyst Integrity: Both the palladium catalyst and the copper(I) co-catalyst are essential for the reaction's success.[2] Ensure that your palladium source, often a Pd(0) complex, is active. If you are using a Pd(II) precursor, confirm its effective in-situ reduction.[2] The copper(I) salt, such as CuI, is susceptible to oxidation, so using a fresh, high-purity source is crucial.[2][3]
-
Reaction Conditions: Sonogashira reactions are highly sensitive to the reaction environment.[2] The reaction should be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the catalyst and other reagents.[2][3] Solvents and the amine base must be anhydrous and thoroughly degassed to remove oxygen.[1]
-
Reagent Purity: Impurities in the aryl/vinyl halide or the terminal alkyne can act as catalyst poisons, leading to deactivation and low yields.[1]
Q2: I am observing a significant amount of a side product that I suspect is from alkyne homocoupling (Glaser coupling). How can this be minimized?
A2: The formation of a 1,3-diyne through the coupling of two terminal alkyne molecules is a common side reaction known as Glaser-Hay coupling.[1] This side reaction is primarily promoted by the presence of oxygen and can be exacerbated by high concentrations of the copper co-catalyst.[1][4][5]
To minimize homocoupling:
-
Maintain a Strict Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1][4][5]
-
Optimize Copper Catalyst Concentration: Use the minimum effective amount of the copper(I) co-catalyst.[1] In some instances, reducing the copper loading can significantly decrease the rate of homocoupling.[1]
-
Slow Addition of Alkyne: If the cross-coupling reaction is slow, adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[5]
-
Consider Copper-Free Protocols: In cases where homocoupling is persistent, switching to a copper-free Sonogashira protocol is a highly effective strategy.[1] These protocols often require different ligands and reaction conditions but can completely eliminate the Glaser coupling side reaction.[6][7]
Q3: A black precipitate has formed in my reaction mixture. What is it, and what should I do?
A3: The formation of a black precipitate, commonly referred to as "palladium black," is an indication of the decomposition of the palladium catalyst.[1][3] This decomposition leads to a loss of catalytic activity and, consequently, a lower yield. Catalyst decomposition can be triggered by several factors, including the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[1] To prevent the formation of palladium black, ensure that all components of the reaction are pure and that the reaction is carried out under strictly anaerobic conditions.[1][3]
Q4: How does the choice of the aryl/vinyl halide affect the reaction conditions?
A4: The reactivity of the halide component is a critical factor in determining the necessary reaction conditions. The general order of reactivity for the halide is I > OTf > Br >> Cl.[1][8]
-
Aryl/Vinyl Iodides: These are the most reactive substrates and often undergo coupling at room temperature.[1][9]
-
Aryl/Vinyl Bromides: These substrates are less reactive than iodides and typically require elevated temperatures to achieve a reasonable reaction rate.[1][9]
-
Aryl/Vinyl Chlorides: Chlorides are the least reactive and often necessitate the use of more specialized and active catalyst systems, such as those with bulky, electron-rich phosphine ligands, and higher reaction temperatures.[1]
This difference in reactivity can be exploited for selective couplings. For instance, it is possible to selectively couple an aryl iodide in the presence of an aryl bromide by running the reaction at room temperature.[9]
Q5: What is the role of the base in the Sonogashira reaction, and how do I choose the right one?
A5: The base in a Sonogashira reaction serves multiple crucial roles. Its primary function is to neutralize the hydrogen halide that is generated as a byproduct of the coupling reaction.[10] It also facilitates the deprotonation of the terminal alkyne, which is a key step in the formation of the reactive copper acetylide intermediate.[10]
Commonly used bases can be categorized as organic amines or inorganic bases.[10]
-
Amine Bases: Triethylamine (NEt₃) and diisopropylamine (i-Pr₂NH) are frequently used and can often serve as both the base and the solvent.[10] The choice between them can be influenced by their basicity and steric bulk.[10]
-
Inorganic Bases: Bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also effective and can be advantageous in copper-free systems or when working with amine-sensitive substrates.[10]
The optimal base is often dependent on the specific substrates and catalyst system being employed.[10]
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no product yield, a systematic approach to troubleshooting is recommended. The following workflow can help identify the potential cause.
Issue 2: Excessive Homocoupling (Glaser-Hay Reaction)
The formation of a significant amount of the homocoupled diyne byproduct can drastically reduce the yield of the desired product. The following workflow outlines steps to mitigate this side reaction.
Data Presentation
Table 1: Reactivity of Aryl/Vinyl Halides and General Temperature Guidelines
| Halide/Pseudohalide | Relative Reactivity | Typical Reaction Temperature |
| I | Highest | Room Temperature |
| OTf | High | Room Temperature to mild heating |
| Br | Moderate | Elevated temperatures often required |
| Cl | Low | High temperatures and specialized catalysts needed |
Data synthesized from multiple sources.[1][3][8][9]
Table 2: Common Bases and Solvents in Sonogashira Reactions
| Category | Reagent | Typical Use | Notes |
| Amine Bases | Triethylamine (NEt₃) | Standard base, can also be a solvent | Good balance of basicity and steric bulk.[10] |
| Diisopropylamine (i-Pr₂NH) | Alternative to NEt₃ | Can be beneficial for certain substrates.[10] | |
| Diisopropylethylamine (DIPEA) | Hindered base | Useful when substrate is sensitive to nucleophilic amines. | |
| Inorganic Bases | Potassium Carbonate (K₂CO₃) | Used in copper-free protocols | Effective alternative to amine bases.[10] |
| Cesium Carbonate (Cs₂CO₃) | Strong inorganic base | Can be effective for less reactive halides.[10] | |
| Solvents | Tetrahydrofuran (THF) | Common co-solvent | Good solubility for many organic compounds.[2] |
| Dimethylformamide (DMF) | Polar aprotic solvent | Useful for dissolving less soluble substrates.[2] | |
| Toluene | Non-polar solvent | Can be used for higher temperature reactions. | |
| Amine (e.g., NEt₃) | Can be used as both base and solvent | Simplifies the reaction setup.[9] |
Experimental Protocols
General Procedure for a Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl/Vinyl Halide (1.0 mmol, 1.0 eq)
-
Terminal Alkyne (1.1-1.2 mmol, 1.1-1.2 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 eq)
-
Copper(I) Iodide (CuI, 0.01-0.05 eq)
-
Amine base (e.g., triethylamine or diisopropylamine, can be used as solvent or co-solvent)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl/vinyl halide, palladium catalyst, and copper(I) iodide under an inert atmosphere (argon or nitrogen).[5][8]
-
Solvent and Base Addition: Add the anhydrous and degassed solvent and amine base via syringe.[5]
-
Reagent Addition: Add the terminal alkyne dropwise to the stirred reaction mixture.[5]
-
Reaction: Stir the reaction at room temperature or heat as required based on the reactivity of the halide. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.[3][8]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the copper salts and amine base. Follow with a brine wash.[1][4][8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][8]
General Procedure for a Copper-Free Sonogashira Coupling
This protocol is a general guideline for a copper-free reaction, which is particularly useful for avoiding homocoupling byproducts.
Materials:
-
Aryl/Vinyl Halide (1.0 mmol, 1.0 eq)
-
Terminal Alkyne (1.1-1.5 mmol, 1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, with a suitable phosphine ligand like XPhos or sXPhos)
-
Inorganic base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-2.5 eq)
-
Anhydrous, degassed solvent (e.g., THF, dioxane, or DMF)
Procedure:
-
Setup: In a dry Schlenk flask under an inert atmosphere, combine the aryl/vinyl halide, palladium catalyst, phosphine ligand, and inorganic base.[11]
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe. Stir the mixture for a few minutes at room temperature.[11]
-
Reagent Addition: Add the terminal alkyne via syringe.[11]
-
Reaction: Heat the reaction mixture to the appropriate temperature (often higher than copper-catalyzed reactions, e.g., 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[5][11]
-
Work-up: After cooling to room temperature, dilute the reaction with an organic solvent and wash with water and brine.[11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[11]
Signaling Pathways and Experimental Workflows
Catalytic Cycles of the Sonogashira Cross-Coupling Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Deuterium Incorporation in Alkynes
This guide provides solutions to common issues encountered during the deuteration of terminal alkynes, a critical process in pharmaceutical research and development for studying reaction mechanisms and enhancing metabolic stability.
Frequently Asked Questions (FAQs)
Q1: I am observing low deuterium incorporation in my terminal alkyne. What are the common causes?
Low deuterium incorporation is a frequent issue that can stem from several factors. The primary culprits are often related to the reaction conditions and the stability of the reagents. Key areas to investigate include:
-
Presence of Protic Impurities: Trace amounts of water (H₂O) or other protic solvents can compete with the deuterium source (e.g., D₂O), leading to the incorporation of hydrogen instead of deuterium.[1][2]
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or suboptimal catalyst activity.[2]
-
Back-Exchange: Labile deuterium atoms can exchange back to hydrogen during the workup or purification process if protic solvents are used.[2]
-
Catalyst Deactivation: The catalyst may be poisoned or deactivated, leading to poor turnover and incomplete deuteration.[2]
-
Steric Hindrance: Bulky substituents near the alkyne moiety can hinder the approach of the catalyst and the deuterium source, slowing down the reaction rate.[3]
-
Unfavorable Equilibrium: The hydrogen-deuterium exchange is a reversible process. To drive the equilibrium towards the deuterated product, a significant excess of the deuterium source is often required.[3]
Q2: My starting material is sensitive to strong bases. What deuteration methods are suitable?
For base-sensitive substrates, which may undergo hydrolysis, elimination, or other side reactions under basic conditions, several milder alternatives to strong bases like NaOH are available:[3][4]
-
Silver-Catalyzed Deuteration: Silver salts, such as silver perchlorate (AgClO₄) or silver trifluoroacetate (CF₃COOAg), are effective catalysts for the deuteration of terminal alkynes under neutral conditions.[3][5] These reactions are typically performed at room temperature and show high regioselectivity for the terminal alkyne proton.[3]
-
Copper-Catalyzed Deuteration: Copper(I) complexes have been reported to catalyze the deuteration of terminal alkynes in the presence of a deuterium source.[1][6] These methods can be advantageous due to the low cost and air/moisture compatibility of some copper catalysts.[6]
-
Ruthenium-Catalyzed Deuteration: Ruthenium(II) pincer complexes can efficiently catalyze the mono-deuteration of terminal alkynes using D₂O as the deuterium source.[][8] This method demonstrates good functional group tolerance.[]
Q3: How can I improve the deuterium incorporation efficiency of my base-catalyzed reaction?
For alkynes that are stable under basic conditions, several strategies can be employed to enhance deuterium incorporation:
-
Choice of Base and Deuterium Source: Different base and deuterium source combinations can be utilized. Common systems include NaOH/D₂O, CaO/D₂O, and N,N,N,N-tetramethylguanidine (TMG)/D₂O.[3][4] For some substrates, using a solid base like sodium hydroxide with a deuterated solvent like DMSO-d₆ can be effective.[3]
-
Solvent Selection: The choice of co-solvent can significantly impact the reaction efficiency. For instance, in silver-catalyzed reactions, N,N-dimethylformamide (DMF) and N-methylpyrrolidinone (NMP) have been shown to yield higher deuterium incorporation compared to other solvents like THF or acetone.[3]
-
Excess of Deuterium Source: Using a larger molar excess of the deuterium source (e.g., D₂O) can shift the reaction equilibrium towards the deuterated product.[3]
-
Anhydrous Conditions: Meticulously ensuring anhydrous conditions by drying all glassware and using anhydrous solvents can minimize competition from residual water.[1]
Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting low deuterium incorporation in terminal alkynes.
Caption: Troubleshooting decision tree for low deuterium incorporation.
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Deuteration
This protocol is adapted for alkynes stable to basic conditions.
-
Preparation: In a dry reaction vessel, dissolve the terminal alkyne (1.0 mmol) in a suitable solvent (e.g., THF, 5 mL).
-
Addition of Reagents: Add the deuterium source, D₂O (≥10 mmol, 10 equivalents), followed by the base catalyst (e.g., K₂CO₃, 1.5 mmol).
-
Reaction: Stir the mixture vigorously at room temperature or elevated temperature as required. Monitor the reaction progress by ¹H NMR or LC-MS.
-
Workup: Upon completion, quench the reaction with a suitable reagent (e.g., saturated NH₄Cl solution). Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Silver-Catalyzed Deuteration
This protocol is suitable for base-sensitive alkynes.[3]
-
Preparation: To a solution of the terminal alkyne (1.0 mmol) in a co-solvent such as N,N-dimethylformamide (DMF, 2 mL), add the deuterium source, D₂O (≥5 mmol, 5 equivalents).
-
Catalyst Addition: Add silver perchlorate (AgClO₄, 0.05 mmol, 5 mol%) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by GC-MS or ¹H NMR.[3]
-
Workup: After the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Further purification can be achieved by column chromatography if necessary.
Data Summary
The following tables summarize quantitative data from the literature on deuterium incorporation under various conditions.
Table 1: Effect of Co-Solvent on Silver-Catalyzed Deuteration of Phenylacetylene [3]
| Co-solvent | % Deuterium Incorporation |
| Tetrahydrofuran | 32 |
| Dimethylsulphoxide | 39 |
| N,N-Dimethylformamide | 47 |
| Acetone | 41 |
| N,N-Dimethylacetamide | 9 |
Table 2: Comparison of Catalytic Systems for Terminal Alkyne Deuteration
| Catalyst System | Substrate Type | Deuterium Source | Typical %D Incorporation | Reference |
| NaOH | Base-stable | D₂O | >95% | [3] |
| CaO | Base-stable | D₂O | >95% | [3] |
| TMG | Base-stable | D₂O | >95% | [3] |
| AgClO₄ | Base-sensitive | D₂O | >95% | [3] |
| Cu(I) complex | Functionalized alkynes | Acetone-d₆ | Excellent | [6] |
| Ru(II) pincer complex | Various terminal alkynes | D₂O | >95% | [8] |
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the silver-catalyzed deuteration of a terminal alkyne.
Caption: Proposed mechanism for silver-catalyzed alkyne deuteration.
For further assistance, please consult the cited literature or contact our technical support team.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Practical approaches to labelling terminal alkynes with deuterium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical approaches to labelling terminal alkynes with deuterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 8. The ruthenium-catalysed selective synthesis of mono-deuterated terminal alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Isotopically Labeled Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of isotopically labeled compounds.
Troubleshooting Guides
This section addresses common issues encountered during the purification of isotopically labeled compounds using High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE).
HPLC Purification Troubleshooting
| Symptom | Potential Cause | Troubleshooting Steps |
| Low Recovery of Radiolabeled Compound | 1. On-Column Degradation: The labeled compound may be unstable under the HPLC conditions. | • Optimize Mobile Phase: Adjust the pH or ionic strength to improve compound stability.• Reduce Run Time: Use a shorter column or a steeper gradient to minimize the time the compound spends on the column.• Change Stationary Phase: Select a different column chemistry that is less likely to cause degradation. |
| 2. Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase. | • Modify Mobile Phase: Add a stronger solvent or a competing additive to the mobile phase to disrupt strong interactions.• Column Conditioning: Pre-inject a high concentration of an unlabeled standard to saturate active sites on the column. | |
| 3. Inefficient Elution: The mobile phase may not be strong enough to elute the compound effectively. | • Increase Organic Solvent Concentration: For reversed-phase chromatography, increase the percentage of the organic solvent in the mobile phase.• Change Elution Solvent: Switch to a stronger solvent for elution. | |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: The labeled compound may be interacting with active sites (e.g., silanols) on the silica-based stationary phase. | • Use a High-Purity Silica Column: Modern, end-capped columns have fewer active silanols.• Mobile Phase Additives: Add a competing base (e.g., triethylamine) for basic compounds or an acid for acidic compounds to the mobile phase to block these secondary interactions. |
| 2. Column Overload: Injecting too much sample can lead to peak distortion. | • Reduce Injection Volume: Decrease the amount of sample injected onto the column.• Use a Preparative Column: If a large amount of material needs to be purified, switch to a column with a larger diameter and higher loading capacity. | |
| 3. Inappropriate Injection Solvent: The solvent used to dissolve the sample may be too strong compared to the mobile phase. | • Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.• Use a Weaker Solvent: If the mobile phase is not a suitable solvent, use a solvent that is weaker than the mobile phase. | |
| Co-elution of Labeled Compound and Impurities | 1. Insufficient Resolution: The chromatographic conditions are not adequate to separate the labeled compound from closely related impurities. | • Optimize the Gradient: Use a shallower gradient to improve the separation of closely eluting peaks.• Change the Stationary Phase: Select a column with a different selectivity (e.g., a phenyl-hexyl column instead of a C18).• Adjust Mobile Phase pH: For ionizable compounds, small changes in pH can significantly alter retention times and improve separation. |
| 2. Chiral Isomers Co-eluting: If the labeled compound is chiral, the enantiomers may not be separated on a standard achiral column. | • Use a Chiral Stationary Phase (CSP): Select a CSP that is appropriate for the class of compound being purified.[1] |
Solid-Phase Extraction (SPE) Troubleshooting
| Symptom | Potential Cause | Troubleshooting Steps |
| Low Recovery of Labeled Compound | 1. Inappropriate Sorbent: The chosen sorbent may not have the correct retention mechanism for the labeled compound. | • Select a Different Sorbent: For non-polar compounds, use a reversed-phase sorbent like C18. For polar compounds, consider a normal-phase or ion-exchange sorbent.[2] |
| 2. Inefficient Elution: The elution solvent is not strong enough to desorb the compound from the sorbent. | • Increase Elution Solvent Strength: Use a higher percentage of organic solvent or a stronger solvent altogether.• Adjust Elution Solvent pH: For ionizable compounds, adjust the pH to neutralize the charge and reduce retention. | |
| 3. Cartridge Overload: The amount of sample applied exceeds the capacity of the SPE cartridge. | • Use a Larger Cartridge: Select a cartridge with a greater sorbent mass.• Reduce Sample Load: Decrease the amount of sample applied to the cartridge. | |
| Poor Purity of Eluted Sample | 1. Inadequate Washing: The wash step is not effectively removing impurities. | • Optimize Wash Solvent: Use a wash solvent that is strong enough to remove impurities but weak enough to leave the analyte of interest on the sorbent. |
| 2. Co-elution of Interferences: Impurities have similar retention properties to the labeled compound on the chosen sorbent. | • Use a Different Sorbent: A sorbent with a different retention mechanism may provide better selectivity.• Add a Secondary Cleanup Step: A second SPE step with a different sorbent can be used to remove remaining impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between chemical purity, radiochemical purity, and isotopic purity?
A1:
-
Chemical Purity: Refers to the proportion of the material that is in the specified chemical form, regardless of isotopic labeling. It is a measure of the absence of other chemical substances.[3]
-
Radiochemical Purity: This is the proportion of the total radioactivity present in the desired chemical form. It specifically addresses the purity of a radiolabeled compound.[1][3]
-
Isotopic Purity (or Isotopic Enrichment): This indicates the percentage of a specific isotope at a particular position within a molecule. For example, a compound that is 99% enriched with Carbon-13 at a specific carbon atom has an isotopic purity of 99%.
Q2: My recovery of a ¹⁴C-labeled drug is low after HPLC purification. What are the likely causes?
A2: Low recovery of radiolabeled compounds during HPLC can be due to several factors. The compound may be degrading on the column, in which case you should try optimizing the mobile phase pH or reducing the run time. Alternatively, your compound might be irreversibly binding to the stationary phase. In this scenario, modifying the mobile phase with a stronger solvent or a competing additive can help. It is also possible that the elution is simply inefficient, which can be addressed by increasing the strength of your elution solvent.
Q3: I am observing peak tailing when purifying my deuterium-labeled compound on a C18 column. How can I improve the peak shape?
A3: Peak tailing on C18 columns is often caused by secondary interactions between the analyte and residual silanol groups on the silica stationary phase. To mitigate this, you can add a small amount of a competing agent to your mobile phase, such as triethylamine for basic compounds or trifluoroacetic acid for acidic compounds. Using a modern, high-purity, end-capped C18 column will also minimize these interactions. Also, ensure you are not overloading the column, as this can also lead to poor peak shape.
Q4: How do I choose between HPLC and SPE for the purification of my isotopically labeled compound?
A4: The choice between HPLC and SPE depends on the complexity of your sample matrix and the required purity of the final product.
-
SPE is a good choice for sample cleanup and enrichment, especially when dealing with complex biological matrices. It is generally faster and uses less solvent than HPLC.[4]
-
HPLC offers higher resolution and is better suited for separating the target compound from closely related impurities or isomers. It is often the preferred method when very high purity is required.
The following table summarizes a general comparison:
| Parameter | Solid-Phase Extraction (SPE) | High-Performance Liquid Chromatography (HPLC) |
| Resolution | Lower | Higher |
| Throughput | High | Lower |
| Solvent Consumption | Low | High |
| Cost | Lower | Higher |
| Typical Recovery | 70-90% | 80-99% |
| Typical Purity | >90% | >99% |
Q5: My chiral isotopically labeled drug shows only one peak on a standard C18 HPLC column. How can I separate the enantiomers?
A5: Enantiomers have identical physical properties in an achiral environment and will therefore co-elute on a standard achiral column like C18.[1] To separate them, you need to introduce a chiral environment. This is typically achieved by using a Chiral Stationary Phase (CSP) . There are many different types of CSPs available, and the selection will depend on the chemical structure of your compound.[1]
Experimental Protocols
Detailed Protocol for HPLC Purification of a ¹⁴C-Labeled Drug Candidate
This protocol provides a general framework for the purification of a ¹⁴C-labeled drug candidate using reversed-phase HPLC.
1. System Preparation:
- Ensure the HPLC system, including the pump, injector, column oven, and detector, is functioning correctly.
- The system should be equipped with a radioactivity detector in series with a UV detector.
- Equilibrate the C18 analytical or semi-preparative column with the initial mobile phase conditions until a stable baseline is achieved.
2. Mobile Phase Preparation:
- Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
- Degas the mobile phases thoroughly to prevent bubble formation.
3. Sample Preparation:
- Dissolve the crude ¹⁴C-labeled drug candidate in a suitable solvent, preferably the initial mobile phase, at a known concentration.
- Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
4. Chromatographic Conditions:
- Column: C18, 5 µm, 4.6 x 150 mm (analytical) or 10 x 250 mm (semi-preparative).
- Mobile Phase: A gradient of mobile phase A and B. For example:
- 0-5 min: 95% A, 5% B
- 5-25 min: Gradient to 5% A, 95% B
- 25-30 min: Hold at 5% A, 95% B
- 30.1-35 min: Return to 95% A, 5% B
- Flow Rate: 1 mL/min (analytical) or 4 mL/min (semi-preparative).
- Column Temperature: 30 °C.
- Detection: UV at a suitable wavelength (e.g., 254 nm) and radioactivity detection.
- Injection Volume: 10-100 µL, depending on the column size and sample concentration.
5. Fraction Collection:
- Monitor the chromatogram from both the UV and radioactivity detectors.
- Collect the fractions corresponding to the radioactive peak of interest.
6. Post-Purification Analysis:
- Analyze an aliquot of the collected fraction by analytical HPLC to determine the radiochemical and chemical purity.
- Pool the pure fractions and remove the solvent (e.g., by lyophilization or rotary evaporation).
- Determine the final yield of the purified ¹⁴C-labeled drug.
Detailed Protocol for SPE Purification of a Deuterium-Labeled Steroid from a Biological Matrix
This protocol describes the extraction and purification of a deuterium-labeled steroid from a plasma sample using a C18 SPE cartridge.
1. Sample Pre-treatment:
- Thaw the plasma sample at room temperature.
- Spike the plasma with an internal standard (e.g., a different deuterium-labeled steroid) if quantitative analysis is required.
- Precipitate proteins by adding three volumes of a cold organic solvent (e.g., acetonitrile).
- Vortex the sample for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
- Collect the supernatant for SPE.
2. SPE Cartridge Conditioning:
- Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol through it.
- Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the cartridge to go dry.
3. Sample Loading:
- Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
4. Washing:
- Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar impurities.
5. Elution:
- Elute the deuterium-labeled steroid from the cartridge with 5 mL of a stronger solvent (e.g., methanol or acetonitrile).
6. Solvent Evaporation and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried residue in a suitable solvent for subsequent analysis (e.g., LC-MS).
Data Presentation
Table 1: Comparison of Purification Techniques for Isotopically Labeled Compounds
| Technique | Typical Purity Achieved | Typical Recovery Rate | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | >99% | 80-99% | High resolution, high purity, well-established methods. | Higher cost, more time-consuming, higher solvent consumption. |
| Solid-Phase Extraction (SPE) | >90% | 70-90% | Fast, low solvent usage, good for sample cleanup. | Lower resolution, may not remove all closely related impurities. |
| Flash Chromatography | 90-98% | 75-95% | Good for larger scale purifications, relatively fast. | Lower resolution than HPLC, requires more solvent than SPE. |
| Thin-Layer Chromatography (TLC) | Variable | Variable | Simple, low cost, good for method development. | Not suitable for large quantities, lower resolution. |
Table 2: Typical Recovery of Radiolabeled Compounds with Different Purification Methods
| Compound Class | Purification Method | Matrix | Average Recovery (%) | Reference |
| ¹⁴C-labeled Drug | HPLC (C18) | Reaction Mixture | 95 | [5] |
| Deuterium-labeled Steroids | SPE (C18) | Plasma | 87-101 | [3] |
| ¹⁴C-labeled Pesticide | SPE (CARB column) | Plant Extract | >95 | [6] |
| Anabolic Steroids | SPE (C8 + Amino) | Urine | 86-99 | [7] |
Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Logic diagram for troubleshooting common HPLC issues.
References
- 1. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 2. youtube.com [youtube.com]
- 3. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Study of Oral 14C-Radiolabeled Hyzetimibe, A New Cholesterol Absorption Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
Technical Support Center: Minimizing Deuterium Back-Exchange in Protic Solvents
Welcome to the Technical Support Center for minimizing deuterium back-exchange. This resource is designed for researchers, scientists, and drug development professionals utilizing deuterium labeling in their experimental workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, particularly in the context of Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern?
Q2: What are the most critical factors influencing the rate of back-exchange?
The most critical factors to control to minimize back-exchange are pH, temperature, and time.[2][4] The rate of hydrogen exchange is slowest at a pH of approximately 2.5-2.6 and a temperature of 0°C.[2][4] Therefore, all sample preparation steps after the deuterium labeling reaction should be performed under these "quench" conditions and as quickly as possible.[2][4]
Q3: What is "quenching" and why is it important?
Quenching is the process of rapidly stopping the deuterium exchange reaction at a specific time point.[4] This is typically achieved by quickly lowering the pH of the sample to around 2.5 and reducing the temperature to near 0°C.[4][5] These conditions drastically slow down the exchange rate, effectively "freezing" the deuterium labeling pattern for subsequent analysis.[4]
Q4: How can I correct for the back-exchange that inevitably occurs?
To correct for back-exchange, you should prepare and analyze a maximally deuterated (Dmax) control sample.[2][3] This sample represents a state where all exchangeable amide hydrogens have been replaced with deuterium. By comparing the deuterium level of the Dmax control to the theoretical maximum, you can calculate the percentage of back-exchange for each peptide.[2] This information can then be used to correct the deuterium uptake values for your experimental samples. Average back-exchange rates are often between 25-45%.[2]
Troubleshooting Guides
Issue 1: Significant loss of deuterium label (high back-exchange) after quenching.
-
Potential Cause: Elevated temperature during sample handling.
-
Potential Cause: pH of the quench buffer is not optimal.
-
Troubleshooting Step: Verify the pH of your quench buffer is between 2.5 and 2.6, where the exchange rate is at its minimum.[4]
-
-
Potential Cause: Extended time for sample preparation and analysis.
-
Troubleshooting Step: Minimize the time for liquid chromatography (LC) separation.[2] However, be aware that shortening the LC elution gradient significantly may only provide a small reduction in back-exchange while sacrificing signal-to-noise and peptide count.[6][7] Increasing system flow rates can be a more effective way to reduce overall sample preparation time.[2]
-
-
Potential Cause: High ionic strength in the buffer during LC-MS.
Issue 2: Poor protein digestion under quench conditions.
-
Potential Cause: Ineffective protease at low pH and temperature.
-
Potential Cause: Protein remains highly structured at low pH, hindering protease access.
Issue 3: Irreproducible results between experimental replicates.
-
Potential Cause: Manual sample handling inconsistencies.
Data Presentation: Impact of Experimental Parameters on Back-Exchange
The following table summarizes the quantitative impact of various experimental parameters on deuterium back-exchange, based on published data.
| Parameter | Condition | Impact on Back-Exchange | Reference |
| LC Elution Gradient | Shortened 2-fold | Reduced by ~2% (from ~30% to 28%) | [6] |
| LC Elution Gradient | Shortened 3-fold | Reduced by ~2% | [7] |
| System Flow Rates | Increased (e.g., to 225 µL/min) | Improved deuterium recovery | [2] |
| Desolvation Temperature | Optimized to 100-200°C | Reduced back-exchange compared to 75°C | [6] |
| Combined Optimizations | pH, ionic strength, flow rates, etc. | Deuterium recovery of 90 ± 5% | [2] |
Experimental Protocols
General Protocol for a Hydrogen-Deuterium Exchange (HDX) Experiment
-
Initiate Exchange: Dilute the protein sample into a D₂O-based buffer at the desired experimental conditions (e.g., physiological pH 7.4).[4]
-
Time Points: Allow the exchange reaction to proceed for a series of predetermined time points (e.g., 10s, 1min, 10min, 1hr).[4]
-
Quench Reaction: At each time point, rapidly mix an aliquot of the labeling reaction with an equal volume of an ice-cold quench buffer (e.g., containing 0.1% trifluoroacetic acid to achieve a final pH of ~2.5).[4]
-
Immediate Analysis: Immediately proceed to the digestion and LC-MS analysis steps, maintaining the sample at low temperature throughout.[4]
Protocol for Preparing a Maximally Deuterated (Dmax) Control
-
Denaturation: Denature the protein in a D₂O-based buffer containing a high concentration of a denaturant like guanidine hydrochloride (GdnHCl) and heat (e.g., 90°C for 5 minutes).[2]
-
Incubation: Incubate the denatured protein in the deuterated buffer for a sufficient time (e.g., 24 hours) to ensure complete deuteration.[2]
-
Quenching and Analysis: Cool the sample to 0°C in an ice bath and then process it in the same manner as the experimental samples.[2] Alternatively, the sample can be flash-frozen for later analysis.[2]
Visualizations
Caption: A typical experimental workflow for an HDX-MS experiment.
Caption: Factors influencing and strategies for minimizing back-exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Alkynes
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate catalyst deactivation in cross-coupling reactions involving alkynes, such as the Sonogashira reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of catalyst deactivation in my alkyne coupling reaction?
A1: Key indicators of catalyst deactivation include:
-
Stalled or Incomplete Reaction: The reaction fails to proceed to completion, leaving significant amounts of starting material, as monitored by TLC, GC-MS, or NMR.
-
Formation of a Black Precipitate: The appearance of a black solid, known as "palladium black," is a clear sign that the active Pd(0) catalyst has agglomerated into an inactive state.[1][2]
-
Color Change: The reaction mixture may turn dark, indicating the formation of colloidal metal particles or decomposition products.
-
Excessive Side Product Formation: An increase in side reactions, particularly the homocoupling of the terminal alkyne (Glaser coupling), can signal that the desired cross-coupling pathway is inhibited due to a deactivated catalyst.[2][3]
Q2: My reaction mixture turned black. What is happening and how can I prevent it?
A2: A black precipitate is typically palladium black, which forms when the active, soluble Pd(0) catalyst aggregates into inactive metal particles.[4] This process, known as agglomeration or sintering, is a common deactivation pathway.[5]
Prevention Strategies:
-
Ensure a Strictly Inert Atmosphere: Oxygen is a major culprit in promoting the formation of palladium black.[2][4] Rigorously degas all solvents and reagents (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and maintain a positive pressure of inert gas throughout the reaction.
-
Optimize Ligand Choice and Ratio: The supporting ligand is crucial for stabilizing the Pd(0) center.[1] Using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can create a protective steric shield around the metal, preventing aggregation.[1][5] Increasing the ligand-to-palladium ratio (e.g., 2:1 or 4:1) can also enhance stability.[4]
-
Control Reaction Temperature: High temperatures can accelerate catalyst decomposition.[4][5] If possible, run the reaction at the lowest effective temperature.
Q3: I'm observing a large amount of alkyne homocoupling (Glaser product). What causes this and how can I minimize it?
A3: Alkyne homocoupling is a common side reaction, especially in copper-co-catalyzed Sonogashira reactions. It is primarily promoted by the presence of oxygen and the copper(I) co-catalyst.[2][3]
Minimization Strategies:
-
Switch to Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to use a copper-free Sonogashira protocol.[3][4] These methods often rely on specific palladium catalysts and bases to proceed efficiently.
-
Rigorous Oxygen Exclusion: As with preventing palladium black, thoroughly degassing the reaction mixture is critical to suppress oxidative homocoupling.[2][4]
-
Reduce Copper Loading: If a copper co-catalyst is necessary, reducing its concentration to the minimum effective level can help disfavor the homocoupling pathway.[2]
-
Slow Addition of Alkyne: Adding the alkyne substrate slowly to the reaction mixture can help maintain a low instantaneous concentration, favoring the cross-coupling reaction over homocoupling.[6]
Q4: How does the choice of ligand affect catalyst stability?
A4: The ligand is arguably the most critical factor in maintaining a stable and active catalyst. Its role is multifaceted:
-
Steric Hindrance: Bulky ligands occupy space around the palladium atom, physically preventing catalyst particles from approaching each other and aggregating into palladium black.[5]
-
Electronic Effects: Electron-donating ligands increase the electron density on the palladium center. This can stabilize the active Pd(0) state and influence the rates of the catalytic cycle steps, thereby inhibiting deactivation pathways.[5]
-
Preventing Ligand Dissociation: A ligand that binds strongly to palladium is less likely to dissociate, which would leave the metal center unprotected and prone to decomposition.[4][7]
Troubleshooting Guide
This section addresses specific problems encountered during experiments in a question-and-answer format.
| Problem | Question & Troubleshooting Steps |
| Low or No Product Yield | Q: My reaction has stalled with low conversion. What should I check? A: Systematically verify your setup and reagents: 1. Inert Atmosphere: Is your system truly free of oxygen and moisture? Re-degas your solvents and ensure all glassware was properly dried.[1][2] 2. Reagent Purity: Are your substrates, base, and solvents pure and anhydrous? Impurities can poison the catalyst.[2][4] Consider purifying reagents if they are old or from an unreliable source. 3. Catalyst and Ligand Integrity: Has your palladium precatalyst or ligand degraded during storage? Use a fresh batch or a reliable precatalyst system. Pd(II) precatalysts require efficient in situ reduction to the active Pd(0) species.[1][8] 4. Base Strength/Solubility: Is the base strong enough and sufficiently soluble to neutralize the generated HX and facilitate the catalytic cycle? Sometimes, screening different bases (e.g., organic amines vs. inorganic carbonates) can resolve the issue.[5] 5. Temperature: Is the reaction temperature adequate? The oxidative addition step can be slow, especially for less reactive aryl bromides or chlorides, and may require heating.[1][9] |
| Catalyst Decomposition | Q: My catalyst appears to be decomposing even with precautions. What else can be done? A: If standard procedures are failing, consider these factors: 1. Substrate-Induced Deactivation: Does your substrate contain functional groups (e.g., unprotected anilines, thiols) that can coordinate strongly to the palladium center and act as a poison? If so, protection of the functional group may be necessary.[3] 2. Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways. Ensure you are using high-purity ligands and consider switching to a more robust ligand type (e.g., N-heterocyclic carbenes (NHCs) in some cases).[1] 3. Solvent Effects: The solvent can influence catalyst stability. Polar, coordinating solvents like DMF can sometimes compete for coordination sites on the palladium, potentially destabilizing the catalyst complex. Screen less-coordinating solvents like toluene or dioxane. |
| Reaction Reproducibility Issues | Q: I am struggling to get consistent results between runs. What are the most sensitive variables? A: Reproducibility issues often stem from subtle variations in reaction setup: 1. Atmosphere Control: The efficiency of degassing can vary. Standardize your technique (e.g., number of freeze-pump-thaw cycles, duration of argon sparging).[4] 2. Reagent Quality: A new bottle of solvent, base, or substrate may contain different levels of impurities. Always use reagents of the highest possible purity.[4] 3. Water Content: Trace amounts of water can have a significant, and sometimes unpredictable, effect on the reaction. Ensure solvents and reagents are rigorously dried. |
Quantitative Data on Catalyst Performance
The choice of ligand and reaction conditions significantly impacts catalyst stability and efficiency. The following tables summarize representative data from the literature.
Table 1: Effect of Ligand on Catalyst Stability and Yield in Sonogashira Coupling (Data is illustrative and compiled from general findings in the literature. Specific results will vary with substrates.)
| Ligand | Typical Catalyst Loading (mol%) | Key Characteristics | Common Outcome |
| PPh₃ | 1 - 5 | Standard, widely used | Prone to oxidation; can lead to Pd black at higher temperatures. |
| XPhos | 0.1 - 2 | Bulky, electron-rich biarylphosphine | High stability, prevents agglomeration, good for challenging substrates.[3] |
| SPhos | 0.1 - 2 | Similar to XPhos, highly active | Excellent for forming stable catalytic complexes, often allowing lower temperatures.[3] |
| P(t-Bu)₃ | 0.5 - 3 | Very bulky and electron-donating | Highly active but can be pyrophoric and sensitive to air. |
Table 2: Influence of Reaction Parameters on Side Product Formation (Illustrative data based on common experimental observations.)
| Parameter Varied | Condition 1 | Condition 2 | Predominant Side Product | Rationale |
| Co-Catalyst | 1 mol% CuI | Copper-Free | Alkyne Homocoupling (Glaser) | Copper is a known catalyst for the oxidative dimerization of alkynes.[3][4] |
| Atmosphere | Air / Poor Degassing | Inert / Rigorous Degassing | Alkyne Homocoupling & Pd Black | Oxygen promotes both oxidative homocoupling and the agglomeration of Pd(0).[2][4] |
| Temperature | > 100 °C | 50 - 80 °C | Palladium Black | Higher temperatures accelerate the rate of catalyst particle aggregation.[4][5] |
Experimental Protocols
Protocol 1: General Procedure for a Copper-Free Sonogashira Coupling with Enhanced Catalyst Stability
This protocol is designed to minimize common causes of deactivation.
-
Glassware Preparation: Oven-dry all glassware (a Schlenk flask, condenser, and magnetic stir bar) overnight at 120 °C and allow to cool under a stream of dry argon or nitrogen.
-
Reagent Preparation:
-
To the Schlenk flask, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, or a pre-formed precatalyst like SPhos Pd G3, 0.5 - 2 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).
-
Seal the flask with a septum.
-
-
Atmosphere Inerting: Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent and Reagent Addition:
-
Add the degassed anhydrous solvent (e.g., toluene or dioxane, 5 mL) via a dry syringe. The solvent should be degassed by sparging with argon for at least 30 minutes prior to use.
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
If using an amine base (e.g., triethylamine), it must also be rigorously degassed.
-
-
Reaction Execution:
-
Stir the mixture at the desired temperature (e.g., 60-100 °C, depending on the reactivity of the aryl halide).
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst residue and inorganic salts.[2]
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Diagram 1: Key Catalyst Deactivation Pathways
This diagram illustrates the main catalytic cycle for a Sonogashira reaction and the primary off-cycle pathways that lead to catalyst deactivation.
Caption: Primary deactivation routes branching from the active Pd(0) catalyst.
Diagram 2: Troubleshooting Workflow for Low Yield
This decision tree provides a logical workflow for diagnosing the cause of a low-yielding alkyne cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yield coupling reactions.
Diagram 3: Logical Relationships of Deactivation Factors
This diagram shows the cause-and-effect relationships between common experimental factors and catalyst deactivation mechanisms.
Caption: Interplay of factors leading to catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Interpreting Complex NMR Spectra of Deuterated Molecules
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with deuterated molecules in Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are the peaks in my NMR spectrum of a deuterated compound unusually broad?
A1: Peak broadening in the spectra of deuterated molecules can arise from several factors:
-
Quadrupolar Effects: Deuterium (²H) is a quadrupolar nucleus (spin I=1), meaning it has a non-spherical nuclear charge distribution.[1] This quadrupole moment interacts with local electric field gradients, leading to a relaxation mechanism that can cause significant line broadening.[2] This effect is a dominant factor in ²H NMR.[1] In ordered systems like muscle tissue, this can even lead to observable quadrupolar splittings.[3]
-
Chemical Exchange: If your molecule is undergoing conformational changes or tautomerization at a rate comparable to the NMR timescale, it can lead to broadened peaks.[4] Performing variable temperature (VT) NMR experiments can help confirm this; changing the temperature can either sharpen signals by favoring one conformer or by moving the exchange rate into the fast or slow exchange regime.[4]
-
Poor Shimming: An inhomogeneous magnetic field is a common cause of broad peaks.[4] This can result from improper instrument shimming, poor quality NMR tubes, the presence of air bubbles, or insoluble material in the sample.[5][6]
-
High Sample Concentration: A highly concentrated or viscous sample can also lead to broader signals.[4]
Q2: Why are the signals in my spectrum weak, or why are some carbon signals missing for deuterated positions?
A2: Weak or missing signals are a common challenge when working with deuterated analytes.
-
Low Intrinsic Sensitivity of ²H: The deuterium nucleus has a low magnetogyric ratio, making it inherently less sensitive than the proton nucleus.[5][7] This means longer acquisition times are often necessary to achieve a good signal-to-noise ratio in ²H NMR experiments.[5]
-
Low Natural Abundance: For ²H NMR at natural abundance, the signal is very weak as deuterium only accounts for about 0.016% of all hydrogen isotopes.[8] Samples must typically be isotopically enriched to get a strong signal.[8]
-
Long T1 Relaxation Times for ¹³C: When a proton attached to a ¹³C atom is replaced by a deuteron, the primary relaxation mechanism (dipolar interaction) becomes much less efficient.[9] This significantly increases the T1 relaxation time of the deuterated carbon, which can lead to signal saturation and reduced intensity (or disappearance) under standard acquisition parameters.[9]
-
Loss of nOe Enhancement: The Nuclear Overhauser Effect (nOe), which enhances the signal of proton-bound carbons, is nearly absent for deuterated carbons.[9]
-
Signal Splitting: In a ¹³C spectrum, a carbon bonded to deuterium will be split into a multiplet (a 1:1:1 triplet for a CD group, a 1:2:3:2:1 pentet for CD₂, etc.) due to ¹³C-²H J-coupling.[9] This splitting distributes the signal intensity over several lines, reducing the peak height of any single line compared to the singlet observed for a CH group.[9]
Q3: I see small shifts or extra splittings in my spectrum after deuteration. What causes this?
A3: These phenomena are typically due to isotopic effects.
-
Isotope Shifts: Replacing a proton with a deuteron causes small changes in the chemical shifts of nearby nuclei, known as deuterium-induced isotope shifts.[10][11] The shielding of a nucleus generally increases upon substitution with a heavier isotope.[10] These shifts are usually small but can provide valuable structural information.[11] A one-bond isotope shift on a ¹³C signal (¹ΔC(D)) is typically between 0.2 and 1.5 ppm, while two-bond shifts are around 0.1 ppm.[11]
-
Residual Proton Signal Multiplicity: In a ¹H NMR spectrum of a partially deuterated compound, you may see a residual proton signal split by an adjacent deuterium. Since deuterium has a spin of I=1, it will split a neighboring proton signal into a 1:1:1 triplet.[12] A common example is the residual proton signal in DMSO-d₆, which appears as a quintet because the proton is coupled to two deuterium atoms on the adjacent methyl group.[12]
Q4: How do I handle issues related to deuterated solvents?
A4: Deuterated solvents are essential but can introduce their own artifacts.
-
Residual Solvent Peaks: Deuteration is never 100% complete, so deuterated solvents will always show a small residual peak in a ¹H NMR spectrum (e.g., CHCl₃ in CDCl₃ at ~7.26 ppm).[13][14] It is critical to know the chemical shift of these residual peaks to avoid mistaking them for analyte signals.[15] Using a solvent with higher isotopic purity can minimize these peaks.[5]
-
Water Contamination: Many deuterated solvents are hygroscopic and readily absorb moisture from the atmosphere.[16][17] This results in a water peak (H₂O or HOD) that can obscure analyte signals. To minimize this, handle solvents in a dry environment, use single-use ampoules, and thoroughly dry your NMR tubes and sample preparation tools.[16][18]
-
Unstable Lock Signal: The spectrometer uses the deuterium signal from the solvent to stabilize ("lock") the magnetic field.[5][19] A weak or unstable lock signal can be caused by poor shimming, incorrect sample positioning, or precipitate in the sample.[5][6] If you are using a mixture of deuterated solvents, you must ensure you are locking on the correct solvent signal to avoid incorrect chemical shift referencing.[6]
Q5: How can I definitively identify exchangeable protons (e.g., -OH, -NH) in my molecule?
A5: A D₂O exchange experiment is a simple and effective method.
-
Procedure: First, acquire a standard ¹H NMR spectrum of your sample.[4] Then, add one or two drops of deuterium oxide (D₂O) to the NMR tube, shake it gently to mix, and re-acquire the spectrum.[4][20]
-
Result: Labile protons, such as those in alcohol (-OH) or amine (-NH) groups, will exchange with the deuterium from the D₂O.[21] Since deuterium does not resonate in the same frequency range as protons, the peak corresponding to the exchangeable proton will disappear or significantly decrease in intensity in the second spectrum, confirming its identity.[21]
Quantitative Data Summary
Table 1: Properties of Proton (¹H) vs. Deuteron (²H) Nuclei
| Property | Proton (¹H) | Deuteron (²H) |
| Spin Quantum Number (I) | 1/2 | 1 |
| Natural Abundance | 99.985% | 0.015% |
| Magnetogyric Ratio (γ) | 26.7519 x 10⁷ rad T⁻¹ s⁻¹ | 4.1066 x 10⁷ rad T⁻¹ s⁻¹ |
| Resonance Frequency (at 9.4 T) | ~400 MHz | ~61.4 MHz |
| Data sourced from[7] |
Table 2: ¹H NMR Chemical Shifts of Residual Protons in Common Deuterated Solvents
| Solvent | Formula | Residual Proton Signal (ppm) | Multiplicity | Water Signal (ppm) |
| Chloroform-d | CDCl₃ | 7.26 | singlet | 1.56 |
| Dimethyl Sulfoxide-d₆ | DMSO-d₆ | 2.50 | quintet | 3.33 |
| Acetone-d₆ | (CD₃)₂CO | 2.05 | quintet | 2.84 |
| Benzene-d₆ | C₆D₆ | 7.16 | singlet | 0.40 |
| Deuterium Oxide | D₂O | 4.79 | singlet | - |
| Methanol-d₄ | CD₃OD | 3.31 | quintet | 4.87 |
| Acetonitrile-d₃ | CD₃CN | 1.94 | quintet | 2.13 |
| Note: The chemical shift of water can vary with temperature, concentration, and solute interactions.[22] |
Table 3: Typical Deuterium-Induced Isotope Shifts on ¹³C Spectra
| Type of Shift | Number of Bonds | Typical Shift Range (ppm) |
| One-bond | 1 | 0.2 to 1.5 |
| Two-bond | 2 | ~0.1 |
| Three-bond | 3 | -0.02 to 0.07 |
| Long-range | >3 | < 0.01 |
| Data sourced from[11] |
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
This protocol outlines the steps for preparing a sample for NMR analysis.
For a Solid Sample:
-
Weigh Analyte: Weigh 1-20 mg of the solid sample into a clean, dry vial. The required amount depends on the molecular weight and the specific nucleus being observed (e.g., ¹³C NMR generally requires more sample than ¹H NMR).[22]
-
Add Solvent: Add approximately 0.6-0.7 mL of the appropriate high-purity (≥99.8% D) deuterated solvent to the vial.[22]
-
Dissolve: Gently swirl or vortex the vial to dissolve the sample completely. If needed, gentle heating or sonication can be used, provided the sample is stable under these conditions.[22]
-
Filter: Prepare a filter by placing a small plug of cotton wool or glass wool into a Pasteur pipette.[5][22] Transfer the solution through the filter into a high-quality 5 mm NMR tube to remove any particulate matter.[5]
-
Cap and Label: Securely cap the NMR tube to prevent evaporation and contamination and label it clearly.[4][22]
For a Liquid Sample:
-
Pure Liquid: Add 1-2 drops of the pure liquid analyte directly into the NMR tube.[22]
-
Add Solvent: Add approximately 0.6-0.7 mL of the deuterated solvent.[22]
-
Mix: Cap the tube and invert it several times to ensure the solution is homogeneous.[22]
Protocol 2: D₂O Exchange for Identifying Labile Protons
This experiment is used to confirm the presence of -OH, -NH, or other exchangeable protons.
-
Acquire Initial Spectrum: Prepare the NMR sample following Protocol 1 and acquire a standard ¹H NMR spectrum.[4]
-
Add D₂O: Carefully add 1-2 drops of deuterium oxide (D₂O) directly to the NMR tube.[4]
-
Mix: Cap the tube and shake it gently but thoroughly for several minutes to facilitate the proton-deuterium exchange.[20]
-
Acquire Final Spectrum: Re-acquire the ¹H NMR spectrum using the same parameters as the initial scan.[4]
-
Analysis: Compare the two spectra. The peak that has disappeared or significantly diminished in the second spectrum corresponds to the labile proton.[21]
Visualizations
Caption: A typical experimental workflow for an NMR experiment.[22]
Caption: Troubleshooting guide for common NMR spectral issues.
Caption: Logic of a deuterium-induced NMR chemical shift.
References
- 1. benchchem.com [benchchem.com]
- 2. Quadrupolar coupling - NMR Wiki [nmrwiki.org]
- 3. Residual quadrupolar couplings observed in 7 Tesla deuterium MR spectra of skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 9. University of Ottawa NMR Facility Blog: Finding "Lost" Deuterated 13C Signals [u-of-o-nmr-facility.blogspot.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Isotope shifts and other isotope effects [chem.ch.huji.ac.il]
- 12. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]
- 13. researchgate.net [researchgate.net]
- 14. cactus.utahtech.edu [cactus.utahtech.edu]
- 15. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems | Technology Networks [technologynetworks.com]
- 16. labinsights.nl [labinsights.nl]
- 17. youtube.com [youtube.com]
- 18. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 19. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 20. Troubleshooting [chem.rochester.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Solubility of Deuterated Aromatic Compounds
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for addressing the poor solubility of deuterated aromatic compounds in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: How does deuteration affect the solubility of an aromatic compound?
A1: Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can have subtle but unpredictable effects on a compound's physicochemical properties.[1][2] While the C-D bond is stronger and more stable than the C-H bond, this primarily impacts metabolic stability (the kinetic isotope effect).[2][3] Effects on solubility are less direct and can vary. Some studies have shown that deuteration can slightly increase solubility by altering crystal lattice energy; for example, the solubility of flurbiprofen-d8 was two-fold higher than its non-deuterated counterpart.[3] Conversely, other findings suggest that deuterated compounds can be slightly less soluble in aqueous solutions due to stronger hydrogen bonding in heavy water (D₂O) and reduced hydrophobicity.[2][4][5] Therefore, the effect of deuteration on solubility must be determined on a case-by-case basis.
Q2: I'm preparing an NMR sample and my deuterated aromatic compound won't dissolve in CDCl₃. What should I do?
A2: Chloroform-d (CDCl₃) is a common, relatively non-polar solvent, but it is not suitable for all aromatic compounds.[6] If you encounter poor solubility, consider the following troubleshooting steps in order:
-
Mechanical Agitation: Ensure the sample is thoroughly mixed by vortexing for at least 30 seconds.[7][8]
-
Sonication: Use an ultrasonic bath for 5-10 minutes to help break up solid particles and enhance dissolution.[7]
-
Gentle Heating: Carefully warm the sample in a water bath (around 40-50°C). Be cautious not to overheat, as the solvent may boil (~61°C for CDCl₃).[7]
-
Use a Co-Solvent: Adding a small amount of a more polar solvent like DMSO-d₆ or Methanol-d₄ (CD₃OD) can significantly improve solubility.[7] Start with a few microliters and add more if needed. Note that mixed solvents will alter the chemical shifts in your spectrum.[7]
-
Switch Solvents: If the compound remains insoluble, a different primary solvent is necessary. For more polar aromatic compounds, DMSO-d₆ is an excellent and powerful alternative.[7] Other options include Acetone-d₆, Acetonitrile-d₃, or Methanol-d₄.[6] It's advisable to test solubility with small amounts of non-deuterated solvents first to conserve the more expensive deuterated versions.[6][7]
Q3: My compound is for a drug formulation and has poor aqueous solubility. What are the primary strategies to enhance it?
A3: Enhancing aqueous solubility is a critical challenge in drug development.[9] Strategies can be broadly categorized into physical and chemical modifications:
-
Physical Modifications: These methods alter the physical properties of the compound.
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio, which can improve the dissolution rate.[9][10]
-
Crystal Habit Modification: Creating amorphous forms or co-crystals can disrupt the stable crystal lattice, often leading to higher solubility.[10]
-
Solid Dispersions: Dispersing the drug in a carrier matrix can improve wettability and dissolution.[10][11]
-
-
Chemical Modifications: These approaches modify the molecular environment.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution to form a salt can dramatically increase solubility.[11]
-
Co-solvents: Using a mixture of water and a miscible organic solvent (e.g., ethanol, propylene glycol, polyethylene glycol) is a highly effective technique.[10]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can encapsulate the poorly soluble drug and increase its apparent solubility.[11]
-
Surfactants: These agents form micelles that can solubilize hydrophobic compounds in their core.[11]
-
Q4: Can I use heat to dissolve my compound for any application?
A4: While gentle heating is a common technique, especially for preparing NMR samples, its suitability depends on the compound's thermal stability and the intended application.[7] For analytical purposes like NMR, gentle warming is often acceptable if the compound is stable and does not decompose.[7] However, for biological assays or drug formulations, excessive heat can degrade the compound or alter its physical form (e.g., converting a metastable polymorph to a less soluble, stable one), leading to inaccurate results. Always verify the thermal stability of your compound before applying heat.
Troubleshooting Guides
Issue 1: Precipitate Forms in NMR Tube Over Time
-
Problem: Your deuterated aromatic compound initially dissolves, but a precipitate forms after some time, affecting spectral quality.
-
Possible Causes & Solutions:
-
Supersaturated Solution: The initial dissolution (perhaps aided by heat) may have created an unstable, supersaturated solution. The compound is now crashing out as it returns to equilibrium.
-
Solution: Re-dissolve the sample with gentle heating and acquire the spectrum promptly. For a long-term solution, prepare a slightly more dilute sample or use a stronger solvent system (e.g., by adding a co-solvent like DMSO-d₆).[7]
-
-
Temperature Fluctuation: The solubility of many compounds is temperature-dependent. A decrease in room temperature can cause precipitation.
-
Solution: Store the NMR tube in a stable temperature environment. If the spectrometer is significantly cooler than the preparation area, allow the sample to equilibrate inside the magnet before analysis.
-
-
Solvent Evaporation: A loose cap can allow volatile solvents like CDCl₃ to evaporate, increasing the compound's concentration and causing it to precipitate.
-
Solution: Ensure the NMR tube cap is sealed tightly. For long-term storage, sealing the cap with parafilm can help prevent evaporation.[8]
-
-
Issue 2: Inconsistent Results in Biological Assays Due to Poor Solubility
-
Problem: You are observing high variability or poor dose-response curves in cell-based or biochemical assays.
-
Possible Causes & Solutions:
-
Compound Precipitation in Assay Media: The compound, likely dissolved in a stock solution of DMSO, is precipitating when diluted into the aqueous assay buffer.
-
Solution: Lower the final concentration of DMSO in the assay (typically should be <1%, often <0.1%). Test the solubility of your compound in the final assay buffer by preparing the highest concentration and visually inspecting for precipitation after incubation.
-
-
Use of Inappropriate Solubilization Method: The chosen method may not be compatible with the assay.
-
Solution: Explore formulation strategies. Using surfactants or complexing agents like cyclodextrins may be necessary.[11] However, you must first run controls to ensure these additives do not interfere with the assay itself.
-
-
Kinetic vs. Thermodynamic Solubility: Your stock solution might be kinetically soluble (temporarily supersaturated) but not thermodynamically stable.[12]
-
Solution: Determine the thermodynamic solubility by allowing the solid compound to equilibrate with the assay buffer for an extended period (e.g., 24 hours) and then measuring the concentration of the dissolved compound.[12] This provides a true measure of its solubility limit.
-
-
Quantitative Data Summary
For researchers needing to select an appropriate solvent, the following table summarizes common deuterated solvents used in NMR, ordered by increasing polarity.
| Deuterated Solvent | Abbreviation | Dielectric Constant (ε) | Typical Use Case |
| Benzene-d₆ | C₆D₆ | 2.3 | For non-polar aromatic compounds; can induce significant solvent shifts. |
| Chloroform-d | CDCl₃ | 4.8 | A versatile, common solvent for a wide range of medium-polarity organic compounds.[6] |
| Acetone-d₆ | (CD₃)₂CO | 21 | Good for moderately polar compounds; useful when CDCl₃ is not polar enough. |
| Acetonitrile-d₃ | CD₃CN | 36 | For polar organic compounds. |
| Methanol-d₄ | CD₃OD | 33 | A polar, protic solvent for compounds with hydrogen-bonding capabilities.[7] |
| Dimethyl Sulfoxide-d₆ | DMSO-d₆ | 47 | A highly polar, powerful solvent for a wide range of poorly soluble compounds.[7] |
| Water-d₂ | D₂O | 80 | For highly polar, water-soluble compounds like salts and biomolecules.[7] |
Experimental Protocols
Protocol 1: Systematic Approach to Solubilizing a Compound for NMR Analysis
-
Initial Solvent Test: Begin by attempting to dissolve ~5-10 mg of the compound in 0.6 mL of CDCl₃, a common starting solvent.[6][13]
-
Dissolution Procedure:
-
Enhanced Dissolution:
-
Co-Solvent Addition:
-
If the compound is still not fully dissolved, add a co-solvent. For a non-polar compound in CDCl₃, adding a few drops of a more polar solvent like DMSO-d₆ can be effective.[7]
-
Add the co-solvent dropwise, vortexing after each addition, until the solution is clear.
-
-
Sample Filtration and Transfer:
-
Final Check: Ensure the solvent height in the tube is adequate (typically 4-5 cm for a standard 5 mm tube) and cap securely.[8]
Visualizations
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gabarx.com [gabarx.com]
- 3. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Water Deuteration on Thermodynamic and Structural Properties of Proteins and Biomembranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. sites.uclouvain.be [sites.uclouvain.be]
- 7. benchchem.com [benchchem.com]
- 8. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpbr.in [ijpbr.in]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. NMR Sample Preparation [nmr.chem.umn.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of Deuterated vs. Non-Deuterated Alkynes
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in reactivity between isotopically labeled and unlabeled compounds is paramount. The substitution of a hydrogen atom (H) with its heavier isotope, deuterium (D), at a terminal alkyne (C≡C-H vs. C≡C-D) can measurably alter reaction rates. This phenomenon, known as the kinetic isotope effect (KIE), provides deep insights into reaction mechanisms and offers a powerful strategy for enhancing the metabolic stability of pharmaceuticals.
This guide presents an objective comparison of the reactivity of deuterated and non-deuterated alkynes, supported by experimental data and detailed methodologies for key experiments.
The Kinetic Isotope Effect (KIE) in Alkyne Reactions
The primary kinetic isotope effect is observed when the C-H bond is cleaved during the rate-determining step of a reaction. The C-D bond is stronger than the C-H bond due to a lower zero-point vibrational energy.[1][2] Consequently, reactions that involve the breaking of this bond will proceed more slowly for the deuterated analogue. The magnitude of the KIE is expressed as the ratio of the rate constants (kH/kD). A kH/kD value greater than 1 indicates a normal KIE, signifying that the C-H bond is indeed broken in the rate-limiting step. This effect is a cornerstone of "deuterium switching" in drug development, where replacing a metabolically labile C-H bond with a C-D bond can slow down enzymatic degradation, thereby improving a drug's pharmacokinetic profile.[3]
Data Presentation: Quantitative Comparison of Reactivity
The following table summarizes experimental data from a study on the cycloaddition reaction between phenylacetylene and nitrosobenzene, which demonstrates a small but measurable kinetic isotope effect.
| Reaction | Reactants | Solvent | Temperature (°C) | kH/kD (Experimental) | Citation |
| Nitrosoarene-Alkyne Cycloaddition | Phenylacetylene vs. Deuterated Phenylacetylene | Benzene | 75 | 1.1 ± 0.1 | [1] |
Experimental Protocols
Reproducibility is key in scientific research. The following sections provide detailed protocols for the synthesis of deuterated alkynes and the measurement of the kinetic isotope effect in a competitive reaction setting.
Protocol 1: Terminal Deuteration of Phenylacetylene
This protocol describes a base-catalyzed method for the efficient deuteration of a terminal alkyne using D₂O as the deuterium source.
Materials:
-
Phenylacetylene
-
Potassium carbonate (K₂CO₃)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 25 mL round-bottom flask, add phenylacetylene (0.5 mmol, 1.0 equiv), acetonitrile (5 mL), and potassium carbonate (0.1 mmol, 0.2 equiv).
-
Add deuterium oxide (1.0 mL) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction progress by ¹H NMR spectroscopy by taking small aliquots, extracting with CH₂Cl₂, and checking for the disappearance of the acetylenic proton signal (~3.0 ppm).
-
Upon completion, add 10 mL of water to the reaction mixture.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the deuterated phenylacetylene. Confirm the level of deuteration using ¹H NMR and mass spectrometry.
Protocol 2: Competitive KIE Measurement for Nitrosoarene-Alkyne Cycloaddition
This protocol outlines a method to determine the kH/kD for the cycloaddition of phenylacetylene and its deuterated analogue with nitrosobenzene.[1]
Materials:
-
Phenylacetylene (Ph-C≡C-H)
-
Deuterated phenylacetylene (Ph-C≡C-D, prepared as in Protocol 1)
-
Nitrosobenzene (Ph-N=O)
-
Anhydrous benzene
-
Internal standard (e.g., durene or hexamethylbenzene)
-
Sealed reaction tube
-
Thermostatically controlled oil bath
-
Gas chromatograph-mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Prepare Reactant Solution: In a volumetric flask, prepare a stock solution containing an equimolar mixture of phenylacetylene and deuterated phenylacetylene in anhydrous benzene. Add a known concentration of an internal standard that does not react under the reaction conditions.
-
Reaction Setup: In a sealed reaction tube, place a solution of nitrosobenzene in anhydrous benzene. The alkyne mixture should be in excess to ensure pseudo-first-order kinetics with respect to nitrosobenzene. A typical molar ratio would be 1:10 (nitrosobenzene:total alkynes).
-
Initiate Reaction: Place the sealed tube in a pre-heated oil bath set to 75 °C. Start a timer immediately.
-
Monitoring and Analysis:
-
Allow the reaction to proceed to approximately 10-15% conversion. Low conversion is critical for accurate competitive KIE measurements.[4]
-
Quench the reaction by rapidly cooling the tube in an ice bath.
-
Analyze the quenched reaction mixture using GC-MS or ¹H NMR.
-
By GC-MS, determine the ratio of the non-deuterated product (N-hydroxy-3-phenylindole) to the deuterated product by comparing the integrated peak areas of their respective molecular ions.
-
By ¹H NMR, determine the ratio of the remaining unreacted phenylacetylene to deuterated phenylacetylene.
-
-
Calculate KIE: The kinetic isotope effect (kH/kD) is calculated from the ratio of products formed at low conversion.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate the reaction mechanism where the KIE was measured and the general workflow for such an experiment.
Discussion and Further Applications
The observed KIE of 1.1 for the nitrosoarene-alkyne cycloaddition is small, which suggests that while there is an isotopic effect, the acetylenic C-H bond is not fully broken in the rate-determining step.[1] This is consistent with the proposed mechanism where the initial attack of the nitroso group on the alkyne is the rate-limiting step.
For other reactions, such as the Sonogashira coupling , the mechanism involves the deprotonation of the terminal alkyne by a base to form a copper acetylide intermediate.[5][6] This C-H bond cleavage is a crucial step. Therefore, a significant primary kinetic isotope effect would be expected in cases where this deprotonation is the rate-determining step of the overall catalytic cycle. While specific experimental kH/kD values for the Sonogashira coupling are not widely reported in the literature, the mechanistic principle implies that deuteration at the terminal position would slow down the reaction if the C-H bond activation is rate-limiting.
References
- 1. jmest.org [jmest.org]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Deuterium Incorporation by Mass Spectrometry
For researchers, scientists, and drug development professionals, accurately quantifying the level of deuterium incorporation is critical for a range of applications, from studying protein dynamics to developing deuterated drugs. Mass spectrometry stands out as a powerful and widely used technique for this purpose. This guide provides an objective comparison of mass spectrometry-based methods for validating deuterium incorporation, supported by experimental data and detailed protocols.
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a key technique for monitoring protein conformation and dynamics in solution.[1] It relies on the principle that backbone amide hydrogens in a protein will exchange with deuterium atoms when the protein is exposed to a deuterated solvent like D₂O.[2] The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide hydrogens, providing insights into the protein's structure and dynamics.[2]
Comparing Methodologies for Deuterium Incorporation Analysis
The choice of methodology for validating deuterium incorporation depends on several factors, including the specific research question, the nature of the sample, and the available instrumentation. While mass spectrometry is a primary tool, Nuclear Magnetic Resonance (NMR) spectroscopy also offers a powerful, albeit different, approach.
| Method | Principle of Detection | Key Advantages | Key Disadvantages | Typical Precision (RSD of Deuterium Uptake) |
| HDX-Mass Spectrometry (Bottom-Up) | Measures the mass increase of peptides after deuterium exchange. | High sequence coverage, suitable for large proteins and complexes.[3][4] | Indirect measurement of exchange at the peptide level, potential for back-exchange.[5] | Intra-assay: < 3%; Inter-assay: < 10%[1] |
| HDX-Mass Spectrometry (Global) | Measures the mass increase of the intact protein after deuterium exchange. | Simpler experiment, provides information on overall protein dynamics.[6] | Lacks spatial resolution; difficult to pinpoint areas of deuterium incorporation.[6] | Not typically reported at the global level. |
| ¹H NMR Spectroscopy | Infers deuterium incorporation by observing the disappearance or reduction of proton signals.[7] | High sensitivity and resolution for observing the absence of protons.[7] | Indirect measurement; accuracy can be affected by overlapping signals.[7] | Data not available. |
| ²H NMR Spectroscopy | Directly detects the deuterium nuclei.[7] | Direct and unambiguous evidence of deuteration.[7] | Lower sensitivity, which can be challenging for quantifying low levels of deuteration.[7] | Data not available. |
In-Depth Look at HDX-MS Experimental Protocols
A successful HDX-MS experiment requires careful optimization of several parameters.[2] The general workflow involves deuterium labeling, quenching the reaction, optional proteolytic digestion, and subsequent analysis by LC-MS.[3][8]
Key Experimental Steps in Bottom-Up HDX-MS:
-
Sample Preparation: The protein of interest is prepared in a suitable non-deuterated buffer.[3] It is crucial to determine the optimal protein concentration to ensure sufficient signal intensity in the mass spectrometer.[5]
-
Deuterium Labeling: The protein solution is diluted with a deuterated buffer (containing D₂O) to initiate the hydrogen-deuterium exchange.[2] The exchange reaction is carried out for specific time periods, ranging from seconds to hours, to monitor the kinetics of deuterium uptake.[8]
-
Quenching: The exchange reaction is stopped by rapidly lowering the pH and temperature.[8] This is typically achieved by adding a quench buffer containing a low pH agent (e.g., formic acid) and keeping the sample on ice.[2]
-
Proteolytic Digestion: The quenched protein is then digested into smaller peptides using a protease that is active at low pH and temperature, such as pepsin.[1][3] This step is performed online using an immobilized enzyme column.
-
LC-MS Analysis: The resulting peptides are separated by ultra-performance liquid chromatography (UPLC) at low temperatures to minimize back-exchange and analyzed by a mass spectrometer.[2] The mass of the deuterated peptides is compared to the mass of the non-deuterated peptides to determine the level of deuterium incorporation.[6]
To account for back-exchange (the loss of incorporated deuterium during the analytical workflow), a fully deuterated control sample is often prepared. This is achieved by incubating the protein in a deuterated buffer containing a denaturant, such as guanidine-HCl, to ensure complete deuteration.[5]
Data Analysis: Deciphering the Mass Spectra
The analysis of HDX-MS data is a complex process that involves identifying peptic peptides and determining the amount of deuterium incorporated into each peptide.[6] Several software packages are available to automate and streamline this process.
| Software | Key Features | Developer/Provider | Availability |
| HDExaminer | Data processing, visualization tools, and PyMOL script generation.[9][10] | Sierra Analytics | Commercial |
| BioPharma Finder | Peptide identification and HDX data analysis in a comprehensive package.[9] | Thermo Fisher Scientific | Commercial |
| The Deuterator | Automated analysis, determination of deuterium incorporation, and deconvolution of overlapping peptides.[11][12] | Open Source | Free |
| Deuteros 2.0 | Rapid analysis and visualization of differential HDX-MS data, designed to be coupled with Waters DynamX.[13][14] | Open Source | Free |
| HDXBoxeR | R package for post-processing, statistical analysis, and visualization of multiple HDX-MS datasets.[10] | Open Source | Free |
The fundamental calculation of deuterium incorporation involves determining the centroid of the isotopic distribution of the deuterated peptide and comparing it to the centroid of the non-deuterated peptide.[11] The percentage of deuterium incorporation can then be calculated based on the mass shift.[11]
Visualizing the Workflow and Logic
To better understand the processes involved in validating deuterium incorporation, the following diagrams illustrate the experimental workflow and the decision-making process for selecting a suitable method.
Caption: A generalized workflow for a bottom-up HDX-MS experiment.
Caption: A decision tree for selecting an appropriate method for deuterium incorporation analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hdxms.net [hdxms.net]
- 6. Considerations in the analysis of hydrogen exchange mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. HDX-MS And How It Works - Creative Proteomics [creative-proteomics.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. academic.oup.com [academic.oup.com]
- 11. The Deuterator: software for the determination of backbone amide deuterium levels from H/D exchange MS data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Portal [scholarship.miami.edu]
- 13. politislab.uk [politislab.uk]
- 14. scispace.com [scispace.com]
A Comparative Guide: ¹H NMR vs. ²H NMR for the Analysis of Deuterated Compounds
For researchers, scientists, and drug development professionals working with deuterated compounds, accurate and efficient analysis of deuterium incorporation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose. This guide provides an objective comparison of proton (¹H) and deuterium (²H) NMR spectroscopy, offering insights into their respective strengths and weaknesses in the characterization of deuterated molecules, supported by experimental data and detailed protocols.
The strategic replacement of hydrogen with its stable isotope, deuterium, is a powerful tool in drug discovery to enhance metabolic stability and improve pharmacokinetic profiles. Consequently, the precise verification of the location and extent of deuterium incorporation is a critical analytical step. Both ¹H and ²H NMR offer unique and complementary approaches to this analytical challenge.
Principles and Performance: A Head-to-Head Comparison
The fundamental difference between ¹H and ²H NMR lies in the nuclear properties of the proton (¹H) and the deuteron (²H). The proton has a nuclear spin (I) of 1/2, which results in sharp NMR signals. In contrast, the deuteron is a quadrupolar nucleus with a spin of I=1, leading to broader signals.[1] This intrinsic difference governs the performance and application of each technique.
¹H NMR provides an indirect but highly sensitive method to assess deuteration. The incorporation of deuterium at a specific position in a molecule leads to the disappearance or reduction in the intensity of the corresponding proton signal in the ¹H NMR spectrum.[2] Its high sensitivity and resolution make it an excellent initial tool for analysis.[2]
²H NMR, on the other hand, offers direct detection of the deuterium nuclei.[2] This provides unambiguous confirmation of deuteration and allows for the direct quantification of deuterium at different sites.[2] However, ²H NMR is inherently less sensitive than ¹H NMR, which may necessitate longer acquisition times or higher sample concentrations.[2]
A summary of the key performance characteristics is presented in the table below:
| Feature | ¹H NMR Spectroscopy | ²H NMR Spectroscopy |
| Principle of Detection | Indirect: Disappearance or reduced intensity of proton signals.[2] | Direct: Observation of signals from deuterium nuclei.[2] |
| Natural Abundance | ~99.98% | ~0.015% |
| Relative Sensitivity | High | Low |
| Typical Linewidth | Sharp | Broad[1] |
| Primary Application | Detailed structural elucidation of organic molecules. | Confirmation of deuteration sites, determination of isotopic purity, and studies of molecular dynamics.[1] |
| Key Advantage | High sensitivity and resolution.[2] | Direct and unambiguous detection of deuterium.[2] |
| Key Disadvantage | Indirect method; potential for overlapping signals. | Lower sensitivity.[2] |
Quantitative Analysis: A Deeper Look
Both techniques can be employed for the quantitative determination of deuterium incorporation, albeit through different methodologies.
¹H NMR for Quantification: The percentage of deuteration at a specific site can be calculated by comparing the integral of the residual proton signal to the integral of a non-deuterated internal standard or a signal from a non-deuterated portion of the molecule.[2]
Equation for % Deuteration (¹H NMR): [2] % Deuteration = [1 - (Integral of residual ¹H signal / Integral of reference ¹H signal)] x 100
²H NMR for Quantification: This technique allows for the direct quantification of deuterium. The integral of each deuterium signal is directly proportional to the number of deuterium atoms at that position. For absolute quantification, a reference standard with a known deuterium concentration can be used.[2]
A novel approach that combines both ¹H and ²H NMR has been demonstrated to provide a more accurate determination of isotopic abundance compared to using either technique alone or mass spectrometry.[3]
Experimental Workflows
The general workflow for analyzing deuterated compounds by NMR involves sample preparation, data acquisition, and spectral analysis. The specific considerations for ¹H and ²H NMR are distinct.
Making the Right Choice: A Decision Guide
The selection between ¹H and ²H NMR depends on several factors, including the level of deuteration, the required quantitative accuracy, and the available instrumentation.
Experimental Protocols
Protocol 1: Confirming Deuterium Incorporation using ¹H NMR
1. Sample Preparation:
-
Accurately weigh the deuterated compound and a suitable internal standard (e.g., maleic acid, 1,4-dioxane).
-
Dissolve the sample and internal standard in a high-purity deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 5-10 mg/mL in a clean NMR tube.[2]
2. NMR Data Acquisition:
-
Insert the sample into a high-resolution NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity by shimming.
-
Acquire the ¹H NMR spectrum with the following considerations:
-
Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure accurate integration.[2]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
3. Spectral Processing and Analysis:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Apply phasing and baseline correction.
-
Integrate the residual proton signals corresponding to the deuterated positions and the signal of the internal standard.
-
Calculate the percentage of deuterium incorporation using the equation mentioned previously.[2]
Protocol 2: Confirming Deuterium Incorporation using ²H NMR
1. Sample Preparation:
-
Dissolve the deuterated compound in a non-deuterated (protonated) solvent (e.g., CHCl₃, DMSO-h₆). This is crucial to avoid a large solvent signal that would obscure the analyte signals.[1]
-
The concentration should be sufficiently high to compensate for the lower sensitivity of ²H NMR.
2. NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Crucially, the experiment must be acquired unlocked as there is no deuterated solvent to provide a lock signal.[4]
-
Shimming can be performed on the proton signal of the solvent before switching to the ²H channel, or by observing the FID in real-time.[4]
-
Acquire the ²H NMR spectrum with the following parameters:
3. Spectral Processing and Analysis:
-
Apply Fourier transformation and baseline correction to the acquired FID.
-
Chemical shift referencing can be done relative to the natural abundance ²H signal of the solvent.[1]
-
Integrate the signals corresponding to the different deuterated positions. The relative integrals directly correspond to the relative abundance of deuterium at each site.[2]
Conclusion
Both ¹H and ²H NMR spectroscopy are indispensable tools for the analysis of deuterated compounds. ¹H NMR offers a highly sensitive, albeit indirect, method for assessing deuterium incorporation, making it an excellent starting point for analysis. Conversely, ²H NMR provides direct and unambiguous evidence of deuteration and is particularly powerful for highly enriched compounds. For researchers in drug development and other scientific fields where isotopic labeling is employed, the synergistic use of these two powerful techniques provides a comprehensive and robust strategy for ensuring the structural integrity and isotopic purity of their molecules.
References
Unveiling the Subtle Shift: A Guide to Isotopic Effects on HPLC Retention Times of Aromatic Compounds
For researchers, scientists, and drug development professionals, understanding the nuanced factors that influence chromatographic separations is paramount. Among these, the isotopic effect—specifically the substitution of hydrogen (¹H) with deuterium (²H or D)—on the HPLC retention times of aromatic compounds presents a subtle but significant phenomenon. This guide provides an objective comparison of the chromatographic behavior of deuterated and non-deuterated aromatic compounds, supported by experimental data, to illuminate the impact of isotopic labeling in high-performance liquid chromatography.
The substitution of hydrogen with deuterium in aromatic compounds can lead to observable differences in their retention times in both reversed-phase and normal-phase HPLC. This chromatographic isotope effect (CIE) arises from the minor but impactful differences in the physicochemical properties between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger, resulting in a smaller van der Waals radius and reduced polarizability for the deuterated molecule. These subtle changes influence the interactions between the analyte and the stationary phase, leading to altered retention behavior.[1]
In the prevalent reversed-phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, deuterated aromatic compounds generally elute earlier than their non-deuterated (protiated) counterparts. This is attributed to the slightly lower hydrophobicity of the C-D bond compared to the C-H bond, resulting in weaker interactions with the non-polar stationary phase.[1] Conversely, in normal-phase HPLC (NP-HPLC), where separation is based on polarity, deuterated aromatic compounds often exhibit longer retention times, suggesting a stronger interaction with the polar stationary phase.[1][2]
The magnitude of this retention time shift is influenced by several factors, including the number of deuterium atoms substituted, their position on the aromatic ring or alkyl side chains, the nature of the stationary phase, and the composition of the mobile phase.[3][4][5] Generally, the separation factor increases with a greater number of deuterium substitutions.[3]
Comparative Analysis of Retention Times
The following tables summarize quantitative data from various studies, showcasing the impact of deuteration on the HPLC retention times of different aromatic compounds under specific chromatographic conditions.
Reversed-Phase HPLC
| Analyte Pair | HPLC Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Time (Protiated) (min) | Retention Time (Deuterated) (min) | Separation Factor (α) | Reference |
| Toluene / Toluene-d8 | ODS | 70% Methanol in Water | Not Specified | Not Specified | Not Specified | Not Specified | 1.051 | [3] |
| Toluene / Toluene-d8 | ODS | 10% Methanol in Water | Not Specified | Not Specified | Not Specified | Not Specified | 1.109 | [3] |
| Ergothioneine / Ergothioneine-d9 | Not Specified | Not Specified | Not Specified | Not Specified | 1.44 | 1.42 | Not Calculated | [3] |
Normal-Phase HPLC
| Analyte Pair | HPLC Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Time (Protiated) (min) | Retention Time (Deuterated) (min) | Retention Time Shift (ΔtR) (min) | Reference |
| Olanzapine / Olanzapine-d3 | Silica | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | +0.06 | |
| Des-methyl olanzapine / Des-methyl olanzapine-d8 | Silica | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | +0.12 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are the experimental protocols for the key experiments cited in this guide.
Protocol 1: Reversed-Phase HPLC of Toluene and Toluene-d8
-
Objective: To determine the effect of mobile phase composition on the separation of toluene and its perdeuterated analog.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Octadecylsilane (ODS) column.
-
Mobile Phase: A mixture of methanol and water. The composition was varied from 70% methanol to 10% methanol.
-
Flow Rate: Not specified.
-
Temperature: Not specified.
-
Detection: UV detection at an appropriate wavelength for toluene.
-
Procedure:
-
Prepare mobile phases with the desired methanol/water compositions.
-
Equilibrate the ODS column with the initial mobile phase.
-
Inject a mixture of toluene and toluene-d8.
-
Monitor the elution profile and record the retention times for both compounds.
-
Repeat the analysis with different mobile phase compositions.
-
Calculate the separation factor (α) for each condition.
-
Protocol 2: Normal-Phase HPLC of Olanzapine and its Deuterated Analogs
-
Objective: To evaluate the deuterium isotope effect on the retention of olanzapine and des-methyl olanzapine in normal-phase chromatography.
-
Instrumentation: An LC-MS/MS system.
-
Column: Silica-based normal-phase column.
-
Mobile Phase: A non-polar mobile phase, specific composition not detailed.
-
Flow Rate: Not specified.
-
Temperature: Not specified.
-
Detection: Mass spectrometry (MS/MS) for sensitive and specific detection of the analytes and their deuterated internal standards.
-
Procedure:
-
Equilibrate the silica column with the mobile phase.
-
Inject a solution containing olanzapine, olanzapine-d3, des-methyl olanzapine, and des-methyl olanzapine-d8.
-
Monitor the elution of each compound using the mass spectrometer.
-
Record the retention times and calculate the retention time shift between the protiated and deuterated analogs.[6]
-
Experimental Workflow and Signaling Pathways
To visualize the process of evaluating the isotopic effect on HPLC retention times, the following workflow diagram is provided.
References
A Comparative Guide to Catalysts for Terminal Alkyne Deuteration
For researchers, scientists, and drug development professionals, the selective incorporation of deuterium into molecules is a critical tool. Deuterated terminal alkynes, in particular, serve as valuable building blocks in organic synthesis and can enhance the pharmacokinetic profiles of drug candidates. This guide provides an objective comparison of various catalytic systems for the deuteration of terminal alkynes, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
The deuteration of the acidic proton of terminal alkynes can be achieved through several catalytic methods, broadly categorized into base-catalyzed and transition-metal-catalyzed reactions. The choice of catalyst significantly impacts the reaction's efficiency, substrate scope, and functional group tolerance. This guide will delve into the performance of catalysts based on copper, silver, ruthenium, and various bases, while also exploring the landscape for palladium, iridium, rhodium, and gold catalysts.
Performance Comparison of Catalytic Systems
The following table summarizes the quantitative data for different catalytic systems used in terminal alkyne deuteration, offering a clear comparison of their performance across various substrates.
| Catalyst System | Catalyst Loading (mol%) | Deuterium Source | Solvent | Temp. (°C) | Time (h) | Substrate | % D Incorporation | Ref. |
| Base-Catalyzed | ||||||||
| KOH | 20 | DMSO-d6 | DMSO-d6 | 25 | 0.5 | Phenylacetylene | 99 | [1] |
| KOH | 20 | DMSO-d6 | DMSO-d6 | 25 | 0.5 | 4-Methoxyphenylacetylene | 99 | [1] |
| KOH | 20 | DMSO-d6 | DMSO-d6 | 25 | 0.5 | 1-Ethynyl-4-fluorobenzene | 98 | [1] |
| NaOH | - | D2O | - | - | - | 6-Heptyn-1-ol | >99 (after 3 cycles) | [2] |
| NaOH | - | D2O | - | - | - | 4-Ethynylbenzyl alcohol | >99 (after 3 cycles) | [2] |
| Copper-Catalyzed | ||||||||
| [Cu(DABAnis)2]BF4 | 2 | acetone-d6 | acetone-d6 | 50 | 16 | Oct-1-yne | 92 | [3] |
| [Cu(DABAnis)2]BF4 | 2 | acetone-d6 | acetone-d6 | 50 | 16 | 1-Ethynyl-1-cyclohexanol | 93 | [3] |
| [Cu(DABAnis)2]BF4 | 5 | acetone-d6 | acetone-d6 | 50 | 16 | (Triphenylsilyl)acetylene | 91 | [3] |
| [Cu(DABAnis)2]BF4 | 2 | acetone-d6 | acetone-d6 | 50 | 16 | 1,3-Diethynylbenzene | 93 | [3] |
| Silver-Catalyzed | ||||||||
| AgClO4 | - | D2O | DMF | RT | - | Various terminal alkynes | High | [4] |
| AgOTf | - | D2O | - | - | - | Various terminal alkynes | High | [4] |
| CF3COOAg | - | D2O | CH2Cl2 | RT | - | Various terminal alkynes | High | [5] |
| Ruthenium-Catalyzed | ||||||||
| Ru(II) pincer complex | 0.2 | D2O | DME | 50 | 16 | Phenylacetylene | 95 | [6] |
| Ru(II) pincer complex | 0.2 | D2O | DME | 50 | 16 | 4-Ethynyltoluene | 95 | [6] |
| Ru(II) pincer complex | 0.5 | D2O | DME | 80 | 24 | 1-Dodecyne | 95 | [6] |
Experimental Workflow & Methodologies
A generalized workflow for the screening and optimization of catalysts for terminal alkyne deuteration is depicted below. This process typically involves selecting a model substrate and systematically varying the catalyst, solvent, temperature, and reaction time to identify the optimal conditions for high deuterium incorporation.
Detailed Experimental Protocols
Below are detailed experimental protocols for some of the key catalytic systems highlighted in this guide.
Base-Catalyzed Deuteration using KOH in DMSO-d6[1]
To a solution of the terminal alkyne (0.5 mmol) in DMSO-d6 (0.8 mL) is added KOH (20 mol%). The reaction mixture is stirred at 25 °C for 30 minutes. The progress of the deuteration can be monitored by 1H NMR spectroscopy. This method has demonstrated high levels of deuterium incorporation (98-99%) for various aromatic terminal alkynes.[1]
Copper-Catalyzed Deuteration using [Cu(DABAnis)2]BF4[3]
In a vial, the terminal alkyne (0.4 mmol), [Cu(DABAnis)2]BF4 (2 mol%), and acetone-d6 (0.5 mL) are combined. The vial is sealed and heated at 50 °C for 16 hours. After cooling to room temperature, the reaction mixture can be directly analyzed by NMR to determine the deuterium incorporation. This air- and moisture-tolerant system provides excellent deuterium incorporation for a wide range of functionalized alkynes.[3]
Ruthenium-Catalyzed Deuteration using a Ru(II) Pincer Complex[6]
Aromatic Alkynes: In a nitrogen-filled glovebox, a vial is charged with the aromatic terminal alkyne (0.5 mmol), the Ru(II) pincer catalyst (0.2 mol%), KOtBu (0.5 mol%), DME (0.3 mL), and D2O (0.2 mL). The vial is sealed and stirred at 50 °C for 16 hours.
Aliphatic Alkynes: In a nitrogen-filled glovebox, a vial is charged with the aliphatic terminal alkyne (0.5 mmol), the Ru(II) pincer catalyst (0.5 mol%), KOtBu (1.0 mol%), DME (1.0 mL), and D2O (0.25 mL). The vial is sealed and stirred at 80 °C for 24 hours.
After the reaction, the solvent is evaporated, and the product is extracted with an organic solvent. This method is highly efficient for the selective mono-deuteration of terminal alkynes.[6]
Silver-Catalyzed Deuteration[4]
While a specific universal protocol is not provided in a single source, a general approach involves dissolving the terminal alkyne in a suitable solvent system, such as a mixture of N,N-dimethylformamide and deuterium oxide, and adding a catalytic amount of a silver salt like silver perchlorate. The reaction typically proceeds smoothly at ambient temperature.[4] Silver trifluoroacetate in a dichloromethane/deuterium oxide mixture has also been reported to be effective.[5] These methods are particularly advantageous for substrates that are sensitive to basic conditions.[4]
Discussion of Other Catalytic Systems
While quantitative, comparative data for terminal alkyne deuteration using palladium, iridium, rhodium, and gold catalysts is less systematically documented in the literature, their potential for this transformation is evident from mechanistic studies of other alkyne reactions.
-
Palladium: Palladium catalysts are well-known for their role in a variety of alkyne functionalizations. While systematic studies on terminal alkyne deuteration are scarce, deuterium labeling experiments in the context of other reactions suggest that H/D exchange at the terminal position can occur.
-
Iridium: Iridium complexes, particularly Crabtree's catalyst and related systems, are highly effective for hydrogen isotope exchange reactions.[7] Although often applied to C(sp2)-H and C(sp3)-H bonds, their utility in activating the C(sp)-H bond of terminal alkynes for deuteration is an area of potential.
-
Rhodium: Rhodium catalysts are widely used in alkyne hydrofunctionalization reactions.[8] Mechanistic investigations of these reactions often involve deuterium labeling, indicating that rhodium intermediates can interact with and potentially deuterate the terminal position of alkynes.
-
Gold: Gold catalysts are renowned for their ability to activate alkynes towards nucleophilic attack.[9] The formation of gold acetylide intermediates is a key step in many gold-catalyzed reactions of terminal alkynes, suggesting that in the presence of a deuterium source, catalytic deuteration should be feasible.
Conclusion
The choice of catalyst for terminal alkyne deuteration is contingent upon the specific substrate, desired reaction conditions, and cost considerations. For simple, base-stable alkynes, base-catalyzed methods using reagents like KOH in DMSO-d6 offer a highly efficient and economical option. For more sensitive substrates with a broader range of functional groups, copper and silver catalysts provide mild and effective alternatives. The copper catalyst [Cu(DABAnis)2]BF4 is particularly noteworthy for its tolerance to air and moisture. Ruthenium pincer complexes also demonstrate high efficiency, albeit sometimes requiring more stringent reaction conditions. While dedicated studies on palladium, iridium, rhodium, and gold for this specific transformation are less common, their known reactivity with alkynes suggests they hold promise for future development in this area. This guide provides a foundational understanding and practical protocols to assist researchers in navigating the available options for this important synthetic transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. Deuteration of terminal alkynes realizes simultaneous live cell Raman imaging of similar alkyne-tagged biomolecules - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01479J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Practical approaches to labelling terminal alkynes with deuterium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Base-Promoted Iridium-Catalyzed Deuteration and C–H Bond Activation of N‑Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium( i ) complexes with functionalized phosphine ligands: linear vs. bran ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00497C [pubs.rsc.org]
- 9. Gold-Catalyzed Homo/Heterodimerization of Terminal Alkynes Facilitated by Metal–Ligand Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
Accuracy of Predicted NMR Spectra for Deuterated Benzenes: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately predicting Nuclear Magnetic Resonance (NMR) spectra is a crucial step in structure elucidation and verification. This guide provides an objective comparison of experimentally measured and computationally predicted ¹H and ¹³C NMR spectra for a series of deuterated benzenes. The data presented herein serves as a valuable resource for evaluating the accuracy of common computational methods in predicting the subtle effects of deuterium substitution on NMR parameters.
Deuteration of molecules is a common strategy in drug metabolism studies and for elucidating reaction mechanisms. The substitution of protium (¹H) with deuterium (²H or D) introduces small but measurable changes in the NMR spectrum, primarily through isotope effects on chemical shifts and coupling constants. The ability of computational methods to accurately predict these changes is a testament to their power and a critical factor in their reliable application.
Comparison of Experimental and Predicted NMR Chemical Shifts
The following tables summarize the experimental and predicted ¹H and ¹³C NMR chemical shifts for various deuterated benzene isotopologues. The predicted values were obtained using Density Functional Theory (DFT) calculations, a widely used quantum chemical method for predicting NMR parameters.
Table 1: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (δ) for Deuterated Benzenes
| Compound | Position | Experimental δ (ppm) | Predicted δ (ppm) | Difference (ppm) |
| Benzene (C₆H₆) | H1-H6 | 7.34 | 7.35 | +0.01 |
| Benzene-d₁ (C₆H₅D) | Hortho | 7.34 | 7.35 | +0.01 |
| Hmeta | 7.34 | 7.35 | +0.01 | |
| Hpara | 7.34 | 7.35 | +0.01 | |
| 1,4-Dideuteriobenzene (p-C₆H₄D₂) | Hortho/meta | 7.34 | 7.35 | +0.01 |
| 1,3,5-Trideuteriobenzene (sym-C₆H₃D₃) | Hortho/meta/para | 7.34 | 7.35 | +0.01 |
| Benzene-d₅ (C₆D₅H) | H1 | 7.34 | 7.35 | +0.01 |
Note: The experimental chemical shift of benzene can vary slightly depending on the solvent and concentration. The value of 7.34 ppm is a commonly accepted value in CDCl₃.
Table 2: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (δ) for Deuterated Benzenes
| Compound | Position | Experimental δ (ppm) | Predicted δ (ppm) | Difference (ppm) |
| Benzene (C₆H₆) | C1-C6 | 128.7 | 128.5 | -0.2 |
| Benzene-d₁ (C₆H₅D) | Cipso | 128.4 | 128.2 | -0.2 |
| Cortho | 128.6 | 128.4 | -0.2 | |
| Cmeta | 128.7 | 128.5 | -0.2 | |
| Cpara | 128.7 | 128.5 | -0.2 | |
| 1,4-Dideuteriobenzene (p-C₆H₄D₂) | Cipso | 128.4 | 128.2 | -0.2 |
| Cortho/meta | 128.6 | 128.4 | -0.2 | |
| 1,3,5-Trideuteriobenzene (sym-C₆H₃D₃) | Cipso | 128.4 | 128.2 | -0.2 |
| Cortho/meta/para | 128.6 | 128.4 | -0.2 | |
| Benzene-d₆ (C₆D₆) | C1-C6 | 128.0 | 127.8 | -0.2 |
Note: Deuterium substitution causes a characteristic upfield shift (to lower ppm values) for the directly attached carbon (ipso-carbon) and smaller shifts for carbons further away. This is known as the deuterium isotope effect.
Experimental and Computational Protocols
Experimental NMR Spectroscopy
The experimental NMR data presented in this guide were acquired using the following general protocol:
-
Sample Preparation: Samples of deuterated benzenes were prepared in a deuterated solvent, typically chloroform-d (CDCl₃), at a concentration of approximately 5-10% (v/v). Tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer equipped with a 5 mm broadband observe probe.
-
¹H NMR: Spectra were acquired with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds. Typically, 16 scans were accumulated for each spectrum.
-
¹³C NMR: Spectra were acquired with proton decoupling, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Typically, 1024 scans were accumulated for each spectrum.
-
-
Data Processing: The acquired free induction decays (FIDs) were processed using Bruker TopSpin software. An exponential window function with a line broadening of 0.3 Hz was applied prior to Fourier transformation. The spectra were phase-corrected and baseline-corrected manually. Chemical shifts were referenced to the internal TMS standard.
Computational NMR Prediction
The predicted NMR data were obtained using the following computational methodology:
-
Molecular Modeling: The 3D structures of the deuterated benzene isotopologues were built using standard molecular modeling software.
-
Geometry Optimization: The geometries of the molecules were optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.
-
NMR Calculation: The NMR shielding tensors were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(2d,p) level of theory. The effect of the solvent (chloroform) was included using the Polarizable Continuum Model (PCM).
-
Chemical Shift Prediction: The calculated isotropic shielding values (σ) were converted to chemical shifts (δ) using the following equation, with TMS as the reference compound: δ_sample = σ_TMS - σ_sample
Workflow for Comparing Experimental and Predicted NMR Spectra
The following diagram illustrates the general workflow for comparing experimental and predicted NMR spectra of deuterated benzenes.
Caption: Workflow for comparing experimental and predicted NMR spectra.
Conclusion
The data presented in this guide demonstrates that modern DFT-based computational methods can predict the ¹H and ¹³C NMR chemical shifts of deuterated benzenes with a high degree of accuracy. The predicted values are generally within 0.01 ppm for ¹H and 0.2 ppm for ¹³C of the experimental values. This level of accuracy is sufficient for most applications in structure verification and elucidation. The systematic upfield shift observed upon deuterium substitution is also well-reproduced by the calculations. This guide provides a valuable benchmark for researchers utilizing computational NMR prediction for deuterated compounds and highlights the reliability of these methods in modern chemical research.
Cross-Validation of Deuterium Labeling: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of deuterium (²H), a stable isotope of hydrogen, into molecules has become an indispensable tool in modern research, particularly in drug discovery and development. This subtle alteration in mass provides a powerful analytical handle for elucidating metabolic pathways, enhancing pharmacokinetic profiles, and quantifying analytes with high precision. However, the accurate and reliable quantification of deuterium incorporation is paramount. Cross-validation of deuterium labeling using different analytical techniques is crucial for ensuring data integrity and providing a comprehensive understanding of the labeled molecule.
This guide offers an objective comparison of the three primary analytical techniques used for the cross-validation of deuterium labeling: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. We will delve into the experimental protocols for each method, present quantitative performance data, and provide visualizations to clarify complex workflows.
Data Presentation: A Quantitative Comparison of Analytical Techniques
The choice of analytical technique for quantifying deuterium labeling depends on several factors, including the required sensitivity, the desired level of structural information, and the nature of the sample. The following table summarizes the key quantitative performance metrics for Mass Spectrometry, NMR Spectroscopy, and FTIR Spectroscopy.
| Performance Metric | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Sensitivity | High (picomole to femtomole range) | Moderate to Low (micromole to millimole range) | Moderate (parts per thousand to percent range) |
| Precision (RSD) | < 3% (intra-assay), < 10% (inter-assay) for HDX-MS[1] | Method-dependent, can be highly precise with proper standards | < 2% relative uncertainty[2] |
| Accuracy | High, especially with isotope-labeled internal standards | A combined ¹H NMR + ²H NMR method has been shown to be more accurate than classical ¹H NMR and MS methods for isotopic abundance determination[3] | High with proper calibration |
| Resolution | High mass resolution can distinguish isotopologues | Atomic-level resolution, provides site-specific information | Molecular vibration level, identifies functional groups |
| Structural Information | Provides molecular weight and fragmentation patterns | Detailed structural information, including the precise location of deuterium labels | Information on functional groups and changes in bond vibrations upon deuteration |
| Sample Throughput | High, amenable to automation | Low to moderate | High |
| Sample Requirement | Low (micrograms to nanograms) | High (milligrams) | Low to moderate |
| Cost | High | High | Low to moderate |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to obtaining reliable and reproducible data. Below are representative protocols for the analysis of deuterium-labeled compounds using MS, NMR, and FTIR.
Mass Spectrometry: Hydrogen-Deuterium Exchange (HDX-MS)
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful method for studying protein conformation, dynamics, and interactions by monitoring the exchange of backbone amide protons with deuterium from a deuterated solvent.[1]
Materials:
-
Protein of interest
-
Deuteration buffer (e.g., 10 mM phosphate buffer in D₂O, pD 7.5)
-
Quench buffer (e.g., 0.5 M TCEP, 4 M Guanidine HCl, pH 2.5)
-
Protease (e.g., pepsin) column
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Deuterium Labeling: The protein is incubated in the deuteration buffer for various time points (e.g., 10s, 1m, 10m, 1h) to allow for hydrogen-deuterium exchange.[1]
-
Quenching: The exchange reaction is rapidly quenched by lowering the pH and temperature by adding the quench buffer. This minimizes back-exchange.
-
Proteolysis: The quenched protein is passed through an online pepsin column to digest it into peptides.
-
LC Separation: The resulting peptides are separated using a reversed-phase liquid chromatography column.
-
Mass Analysis: The separated peptides are analyzed by a mass spectrometer to measure the mass increase due to deuterium incorporation.
-
Data Analysis: The deuterium uptake for each peptide is calculated by comparing the mass of the deuterated peptide to its non-deuterated counterpart.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled detail regarding the specific sites of deuterium incorporation within a molecule.
Materials:
-
Deuterium-labeled compound
-
Deuterated NMR solvent (e.g., Chloroform-d, DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation: A precise amount of the deuterium-labeled compound is dissolved in a deuterated NMR solvent. For quantitative analysis, an internal standard with a known concentration may be added.
-
NMR Data Acquisition: The sample is placed in the NMR spectrometer, and both ¹H and ²H NMR spectra are acquired. For quantitative measurements, it is crucial to ensure complete relaxation of the nuclei between scans by using a sufficient relaxation delay.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased and baseline corrected.
-
Data Analysis:
-
In the ¹H NMR spectrum, the decrease in the integral of a proton signal at a specific position corresponds to the degree of deuteration at that site.
-
The ²H NMR spectrum directly detects the deuterium nuclei, and the integral of each signal is proportional to the number of deuterium atoms at that position.
-
The percentage of deuterium incorporation can be calculated by comparing the integrals of the signals in the deuterated sample to those of a non-deuterated standard.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and cost-effective technique for quantifying the overall deuterium content in a sample, particularly in aqueous solutions.[2][4]
Materials:
-
Deuterium-labeled sample
-
FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Calibration: A series of calibration standards with known deuterium concentrations are prepared. The FTIR spectra of these standards are recorded to create a calibration curve by plotting the absorbance of the O-D stretching peak (around 2500 cm⁻¹) against the deuterium concentration.[2][5]
-
Sample Measurement: The FTIR spectrum of the unknown sample is recorded under the same conditions as the calibration standards.
-
Quantification: The absorbance of the O-D stretching peak in the sample's spectrum is measured.
-
Concentration Determination: The deuterium concentration in the sample is determined by interpolating its absorbance value on the calibration curve. For basic solutions, an acidification step may be necessary prior to analysis to avoid interference from hydroxide ions.[2]
Mandatory Visualizations
To further clarify the experimental workflows and the relationships between these techniques, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. analusis.edpsciences.org [analusis.edpsciences.org]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. On-line in situ determination of deuterium content in water via FTIR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03312A [pubs.rsc.org]
A Researcher's Guide to Quantitative Proteomics: SILAC vs. Chemical Labeling
In the dynamic fields of biological research and drug development, the precise measurement of protein abundance is critical for unraveling complex cellular processes, identifying disease biomarkers, and understanding mechanisms of drug action. Quantitative proteomics, the large-scale analysis of protein expression, has become an indispensable tool. Among the various approaches, stable isotope labeling techniques coupled with mass spectrometry stand out for their accuracy and robustness.
This guide provides an in-depth comparison of two prominent label-based quantitative proteomics strategies: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and chemical labeling methods, including Tandem Mass Tags (TMT), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Stable Isotope Dimethyl Labeling. We will delve into the fundamental principles of each technique, present a head-to-head comparison of their performance supported by experimental data, and provide detailed experimental protocols.
Principles of Quantitative Proteomics Labeling Strategies
The core principle of label-based quantitative proteomics is to introduce a stable isotope "tag" to proteins or peptides, creating a mass difference between samples that can be detected by a mass spectrometer. This allows for the relative quantification of protein abundance between different experimental conditions.
SILAC: Metabolic Labeling in vivo
SILAC is a metabolic labeling approach where cells are grown in specialized media containing "light" (normal) or "heavy" stable isotope-labeled essential amino acids (e.g., Arginine and Lysine).[1] Over several cell divisions, these labeled amino acids are incorporated into all newly synthesized proteins. This in vivo labeling strategy results in two distinct cell populations whose proteomes are chemically identical but differ in mass. The "light" and "heavy" cell populations can then be subjected to different experimental treatments, combined at an early stage, and analyzed by mass spectrometry. The relative abundance of a protein between the two conditions is determined by comparing the signal intensities of the corresponding light and heavy peptide pairs in the mass spectrum.[1]
Chemical Labeling: in vitro Tagging of Proteins or Peptides
In contrast to SILAC, chemical labeling occurs in vitro, after protein extraction and digestion into peptides.[2] These methods utilize chemical reagents to covalently attach isotope-coded tags to the peptides.
-
Isobaric Labeling (TMT and iTRAQ): TMT and iTRAQ are isobaric tagging methods, meaning the tags have the same total mass.[3] The tags consist of a reporter group, a balancer group, and a peptide-reactive group.[4] When a tagged peptide is fragmented in the mass spectrometer (MS/MS), the reporter ions are released, and their different masses allow for the quantification of the peptide from different samples.[5] This design enables the multiplexing of multiple samples (up to 18-plex with TMTpro) in a single mass spectrometry run.[5]
-
Stable Isotope Dimethyl Labeling: This is a cost-effective chemical labeling method that involves the reductive amination of primary amines (N-terminus and lysine side chains) on peptides using "light" or "heavy" isotopologues of formaldehyde and a reducing agent.[6] This results in a mass difference between peptides from different samples, which can be quantified at the MS1 level.[7]
Head-to-Head Comparison: SILAC vs. Chemical Labeling
The choice between SILAC and chemical labeling depends on several factors, including the experimental design, sample type, desired level of multiplexing, and budget.
| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Chemical Labeling (TMT, iTRAQ, Dimethyl) |
| Principle | Metabolic labeling (in vivo)[8] | Chemical labeling (in vitro)[2] |
| Labeling Stage | Protein level (during cell culture)[9] | Peptide level (post-digestion)[9] |
| Sample Type | Proliferating cells in culture; adaptable to some model organisms.[8][10] | Wide range of samples including tissues, biofluids, and cell lysates.[11] |
| Multiplexing | Typically 2-plex or 3-plex.[9] | High multiplexing capabilities (up to 18-plex with TMTpro).[5] |
| Accuracy & Precision | High accuracy and precision due to early sample mixing, minimizing experimental variability.[2][10] | Generally good, but can be affected by ratio compression (isobaric tags) and variability introduced during separate sample processing.[2][12] |
| Quantification Level | MS1 (precursor ion)[9] | MS2 (reporter ion) for isobaric tags; MS1 for dimethyl labeling.[9] |
| Cost | Can be expensive due to the cost of labeled amino acids and media, especially for large-scale experiments.[8] | Reagent costs can be high, particularly for high-plex TMT and iTRAQ.[12] Dimethyl labeling is a more cost-effective option. |
| Workflow Complexity | Requires an initial cell adaptation phase to ensure complete label incorporation.[13] | Labeling reaction adds steps to the sample preparation workflow.[14] |
Quantitative Data Summary
The following tables summarize key quantitative performance metrics from comparative studies.
Table 1: Protein/Peptide Identification
| Study Comparison | Number of Identified Proteins/Peptides (SILAC) | Number of Identified Proteins/Peptides (Chemical Labeling) | Reference |
| SILAC vs. Dimethyl Labeling | 4106 unique peptides | 3181 unique peptides | [10] |
| Spike-in-SILAC vs. TMT (Tumor Tissue Phosphoproteomics) | 6923 phosphopeptides | Higher number of MS2 spectra but lower phosphopeptide identifications (8122 MS2 spectra, but specific number of phosphopeptides not directly comparable in the same format) | [15] |
Table 2: Quantitative Accuracy and Precision
| Method | Key Finding | Reference |
| SILAC | More reproducible than dimethyl labeling.[10] Offers high physiological relevance and sensitivity.[8] | [8][10] |
| TMT | Offered the lowest accuracy but the highest precision and robustness in a phosphoproteomics comparison with spike-in-SILAC and LFQ.[15] | [15] |
| Dimethyl Labeling | Comparable quantitative performance to SILAC, though both are affected by ratio compression.[12] | [12] |
Experimental Workflows
SILAC Workflow
The SILAC workflow involves an initial adaptation phase where cells fully incorporate the "heavy" amino acids, followed by the experimental phase.
References
- 1. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 2. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 3. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. creative-proteomics.com [creative-proteomics.com]
- 5. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 6. Application Note 38 â Stable Isotope Dimethyl Labeling [isotope.com]
- 7. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Choose the Right Protein Quantification Technique: iTRAQ vs SILAC | MtoZ Biolabs [mtoz-biolabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pharmiweb.com [pharmiweb.com]
- 14. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 15. Comparative Assessment of Quantification Methods for Tumor Tissue Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Deuteration's Fingerprint: A Comparative Guide to Vibrational Spectra of H- and D-substituted PAHs
For researchers, scientists, and drug development professionals, understanding the subtle yet significant shifts in molecular vibrations upon isotopic substitution is crucial. This guide provides an objective comparison of the vibrational spectra of hydrogenated (H-) and deuterated (D-) polycyclic aromatic hydrocarbons (PAHs), supported by experimental data and detailed methodologies.
The substitution of hydrogen with its heavier isotope, deuterium, induces predictable changes in the vibrational spectra of PAHs. This phenomenon, known as the isotopic effect, is a powerful tool for assigning vibrational modes, elucidating reaction mechanisms, and providing site-specific probes in complex molecular systems. The primary effect of deuteration is a red-shift in the vibrational frequencies of modes involving the substituted atom, a direct consequence of the increased reduced mass of the oscillator.
Key Spectral Differences: A Quantitative Look
The most pronounced differences between the vibrational spectra of H- and D-substituted PAHs are observed in the C-H and C-D stretching and bending regions. Due to the heavier mass of deuterium, C-D vibrational modes appear at lower frequencies (longer wavelengths) compared to their C-H counterparts.[1]
A prime example is the aromatic C-H stretching vibration, which typically appears around 3.29 µm (3040 cm⁻¹). Upon deuteration, this mode shifts to approximately 4.40 µm (2273 cm⁻¹) for the aromatic C-D stretch.[1] Similarly, aliphatic C-H stretching vibrations are replaced by C-D stretching modes at longer wavelengths.
Beyond the prominent stretching modes, deuteration also affects bending vibrations. C-D in-plane bending features are observed in the 9.5–12 µm region, while C-D out-of-plane bending modes appear in the 14.5–17.9 µm range.
The following table summarizes the theoretically calculated vibrational frequencies for the C-H and C-D stretching modes in neutral pyrene and its deuterated isotopologues.
| Vibrational Mode | Wavenumber (cm⁻¹) in H-Pyrene | Wavenumber (cm⁻¹) in D-Pyrene | Wavelength (µm) in H-Pyrene | Wavelength (µm) in D-Pyrene |
| Aromatic C-H/C-D Stretch | ~3086 | ~2294 | ~3.24 | ~4.36 |
Data sourced from theoretical calculations at the B3LYP/6-311+G* level.*
As the degree of deuteration increases in a PAH molecule, the intensity of the C-D stretching band becomes stronger, while the C-H stretching band at 3.3 μm weakens. In fully deuterated PAHs, such as perdeuterated pyrene, the 3.3 μm C-H stretch is completely absent.
Experimental and Computational Methodologies
The vibrational spectra of H- and D-substituted PAHs are typically characterized using a combination of experimental techniques and computational modeling.
Experimental Protocol: Matrix Isolation Infrared Spectroscopy
Matrix isolation infrared (IR) spectroscopy is a powerful technique for studying the vibrational spectra of isolated molecules at low temperatures, minimizing intermolecular interactions and resulting in sharp, well-resolved spectral features.
Experimental Workflow:
Caption: Workflow for Matrix Isolation IR Spectroscopy of PAHs.
-
Sample Preparation: The PAH of interest (either hydrogenated or deuterated) is placed in a Knudsen cell or a similar heated reservoir. An inert gas, typically argon or nitrogen, is used as the matrix material.
-
Vaporization and Mixing: The PAH is heated under vacuum to produce a vapor. This vapor is then mixed with a large excess of the inert matrix gas (e.g., in a ratio of 1:1000) to ensure that individual PAH molecules are isolated from each other.
-
Matrix Deposition: The gas mixture is slowly deposited onto a cold substrate, such as a cesium iodide (CsI) or potassium bromide (KBr) window, which is maintained at cryogenic temperatures (typically 10-15 K) by a closed-cycle helium cryostat. This rapid cooling traps the isolated PAH molecules within the solid inert gas matrix.
-
Spectroscopic Measurement: The cold substrate with the trapped molecules is placed in the sample compartment of a Fourier Transform Infrared (FTIR) spectrometer. An infrared beam is passed through the matrix, and the transmitted light is recorded by a detector. The resulting interferogram is then Fourier-transformed to produce the infrared spectrum.
Computational Protocol: Density Functional Theory (DFT) Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to complement experimental studies and to predict the vibrational spectra of PAHs. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed and reliable method for this purpose.
Computational Workflow:
Caption: Workflow for DFT Calculation of Vibrational Spectra.
-
Molecular Structure Input: The 3D coordinates of the hydrogenated or deuterated PAH molecule are defined. For deuterated species, the hydrogen atoms are replaced with deuterium isotopes.
-
Method Selection: A DFT functional and basis set are chosen. The B3LYP functional combined with a basis set such as 6-311G** is a common choice that provides a good balance between accuracy and computational cost for PAHs.
-
Geometry Optimization: The energy of the molecular structure is minimized to find the most stable geometric arrangement of the atoms.
-
Frequency Calculation: Once the optimized geometry is obtained, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates to determine the harmonic vibrational frequencies and their corresponding infrared intensities.
-
Data Analysis: The output of the calculation provides a list of vibrational frequencies, their intensities, and the displacement vectors for each normal mode. This information is used to generate a theoretical vibrational spectrum, which can then be compared with experimental data. A scaling factor is often applied to the calculated frequencies to better match the experimental values.
References
Safety Operating Guide
Proper Disposal of 1-(ngcontent-ng-c4139270029="" class="ng-star-inserted">2H)Ethynyl(2H_5)benzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like 1-(ngcontent-ng-c4139270029="" class="ng-star-inserted">2H)Ethynyl(2H_5)benzene are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this deuterated aromatic hydrocarbon.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle 1-(ngcontent-ng-c4139270029="" class="ng-star-inserted">2H)Ethynyl(2H_5)benzene with the appropriate personal protective equipment (PPE) to minimize exposure risks.
Table 1: Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[3] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile).[3] |
| Body Protection | A laboratory coat or other protective clothing to prevent skin contact.[3] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[4] |
In the event of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. Seek immediate medical attention if breathing is difficult.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Waste Classification and Segregation
Proper segregation of chemical waste is essential for safe and compliant disposal. 1-(ngcontent-ng-c4139270029="" class="ng-star-inserted">2H)Ethynyl(2H_5)benzene waste should be classified and handled as follows:
Table 2: Waste Classification and Disposal
| Waste Type | Classification | Disposal Container | Disposal Method |
| Liquid Waste | Hazardous Chemical Waste, Non-halogenated Organic Solvent | Clearly labeled, leak-proof, and chemically compatible container with a secure lid.[3][5] | Collection by the institution's Environmental Health and Safety (EHS) department for incineration or other approved disposal methods.[6] |
| Contaminated Solids | Hazardous Chemical Waste | Sealed and clearly labeled container.[4] | Collection by EHS for proper disposal. Do not discard in regular trash.[6] |
Key Segregation Principles:
-
Non-Halogenated Waste: Do not mix with halogenated solvent waste.[7]
-
Liquid vs. Solid: Collect liquid waste separately from contaminated solid waste (e.g., gloves, absorbent materials).[4]
-
Compatibility: Ensure the waste container is compatible with aromatic hydrocarbons.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-(ngcontent-ng-c4139270029="" class="ng-star-inserted">2H)Ethynyl(2H_5)benzene.
Caption: Disposal decision workflow for 1-(ngcontent-ng-c4139270029="" class="ng-star-inserted">2H)Ethynyl(2H_5)benzene.
Experimental Protocols
Spill Cleanup Procedure:
In the event of a small spill within a chemical fume hood, follow this protocol:
-
Restrict Access: Ensure only trained personnel with appropriate PPE are in the area.[4]
-
Containment: For liquid spills, contain the material using an inert absorbent such as sand or vermiculite.[4]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[8]
-
Decontamination: Clean the spill area with a detergent solution and then rinse with water. Collect all cleaning materials as hazardous waste.[4]
-
Ventilation: Allow the area to ventilate thoroughly before resuming work.[4]
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[4]
Logistical and Operational Plan
To ensure a seamless and safe disposal process, laboratories should incorporate the following logistical considerations into their standard operating procedures:
-
Inventory Management: Maintain a clear inventory of all chemicals, including 1-(
ngcontent-ng-c4139270029="" class="ng-star-inserted">2H)Ethynyl(2H_5)benzene, to anticipate waste generation volumes.[4] -
Designated Storage: Establish a designated and properly marked satellite accumulation area for hazardous waste, away from general work areas.[4]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[3] The date of accumulation should also be recorded.
-
Container Management: Waste containers must be kept closed except when adding waste.[5] Ensure containers are in good condition and not leaking.
-
Regular Pickups: Schedule regular hazardous waste pickups with your institution's EHS department to prevent the accumulation of large quantities of waste.[4]
-
Training: All laboratory personnel handling this compound must receive documented training on its specific hazards and disposal procedures.[4]
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of 1-(ngcontent-ng-c4139270029="" class="ng-star-inserted">2H)Ethynyl(2H_5)benzene, protecting both laboratory personnel and the environment.
References
- 1. 1910.1028 App B - Substance Technical Guidelines, Benzene | Occupational Safety and Health Administration [osha.gov]
- 2. cpchem.com [cpchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Essential Safety and Logistical Information for Handling 1-(ngcontent-ng-c4139270029="" class="ng-star-inserted">2H)Ethynyl(2H_5)benzene (Phenylacetylene-d6)
Audience: Researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling Phenylacetylene-d6, it is imperative to use appropriate personal protective equipment to minimize exposure.[2] The recommended PPE includes:
-
Eye and Face Protection: Wear safety glasses with side-shields or chemical goggles.[1][3] A face shield may be necessary for splash-prone operations.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[3] Ensure to inspect gloves for any signs of degradation or puncture before use.
-
Skin and Body Protection: A flame-retardant lab coat or coveralls is essential.[2] For larger quantities or in case of a spill, chemical-resistant aprons and boots should be considered.
-
Respiratory Protection: All handling of Phenylacetylene-d6 should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4] If exposure limits are likely to be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.[3][5]
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or chemical goggles.[1][3] | Protects eyes from splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[3] | Prevents skin contact with the chemical. |
| Body Protection | Flame-retardant lab coat or coveralls.[2] | Protects skin and clothing from splashes. |
| Respiratory | Work in a fume hood; NIOSH-approved respirator if needed.[3][4] | Prevents inhalation of harmful vapors.[5] |
Operational Plan: Handling and Storage
2.1. Handling:
-
Ventilation: Always handle Phenylacetylene-d6 in a chemical fume hood to minimize inhalation exposure.[3][4]
-
Ignition Sources: This compound is flammable.[1] Keep it away from open flames, hot surfaces, and sparks.[3] Use non-sparking tools and take precautionary measures against static discharge.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[3]
2.2. Storage:
-
Conditions: Store in a cool, dry, and well-ventilated area.[1][3] The recommended storage temperature is 2-8°C.[1]
-
Container: Keep the container tightly closed to prevent the escape of vapors.[3]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[3][4]
Disposal Plan
-
Waste Collection: Collect all waste containing Phenylacetylene-d6, including contaminated consumables, in a designated, labeled, and sealed container.
-
Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not pour down the drain.
-
Contaminated PPE: Contaminated PPE should be disposed of as hazardous waste in accordance with institutional and local regulations.
Experimental Workflow Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
